2-(1H-Pyrazol-3-YL)ethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-pyrazol-5-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c8-4-2-5-1-3-6-7-5/h1,3,8H,2,4H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDXTPHVKBEOKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32385-74-3 | |
| Record name | 2-(1H-pyrazol-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Section 1: Core Molecular Identity and Physicochemical Profile
An In-depth Technical Guide to 2-(1H-Pyrazol-3-YL)ethanol for Advanced Research
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. The pyrazole scaffold is a cornerstone in modern pharmacology, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs targeting a wide array of diseases.[1] This document moves beyond basic data to provide actionable insights into the synthesis, characterization, reactivity, and strategic application of this valuable heterocyclic building block.
This compound is a bifunctional molecule featuring a pyrazole ring, which provides a rigid, aromatic core capable of engaging in various non-covalent interactions, and a primary alcohol, which serves as a versatile functional handle for chemical modification. Understanding its fundamental properties is the first step in its effective application.
Chemical Structure and Identifiers
The structural arrangement of the pyrazole ring and the ethanol substituent dictates the molecule's reactivity and steric profile. The "3-YL" designation specifies the attachment point of the ethanol group on the five-membered ring relative to the nitrogen atoms.
References
An In-Depth Technical Guide to ¹H and ¹³C NMR Analysis of Pyrazole Compounds
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and applications of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and analysis of pyrazole-containing molecules. Pyrazoles are a cornerstone of medicinal chemistry, and a deep understanding of their NMR characteristics is paramount for unambiguous structure determination, purity assessment, and the exploration of their rich chemical behavior.
The Significance of Pyrazoles and the Role of NMR
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif is present in a wide array of pharmacologically active agents, exhibiting anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The precise arrangement of substituents on the pyrazole ring is critical to its biological activity. NMR spectroscopy is the most powerful tool for unequivocally determining this arrangement, providing detailed insights into the molecular structure, including stereochemistry and dynamic processes such as tautomerism.[1]
Fundamental Principles of ¹H and ¹³C NMR in Pyrazole Analysis
A thorough interpretation of pyrazole NMR spectra begins with a solid understanding of the expected chemical shifts and coupling constants for the core ring system.
¹H NMR Spectral Characteristics
In a typical ¹H NMR spectrum, the protons of an unsubstituted pyrazole ring appear in distinct regions. The N-H proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature due to proton exchange.[2][3] In protic solvents like D₂O or CD₃OD, this proton readily exchanges with deuterium, rendering it undetectable.[2]
The C-H protons of the pyrazole ring typically resonate in the aromatic region of the spectrum. Due to the rapid tautomeric exchange between the N1 and N2 positions in many N-unsubstituted pyrazoles, the H3 and H5 protons often become chemically equivalent on the NMR timescale, resulting in a single, averaged signal.[2][4] The H4 proton, being situated between two carbon atoms, generally appears as a triplet.
-
H3/H5: The chemical shift is influenced by the electronic nature of substituents and the tautomeric equilibrium.
-
H4: Typically found at a higher field (more shielded) compared to H3 and H5.
Common coupling constants observed in the pyrazole ring are:
-
³J(H3, H4) ≈ 1.9 Hz
-
³J(H4, H5) ≈ 1.9 Hz
-
⁴J(H3, H5) ≈ 0 Hz[5]
¹³C NMR Spectral Characteristics
The carbon skeleton of the pyrazole ring is revealed in the ¹³C NMR spectrum. Similar to the ¹H NMR, the C3 and C5 carbons can exhibit averaged chemical shifts due to tautomerism.[2][6] The chemical shifts are sensitive to the electronic effects of substituents.
| Carbon Position | Typical Chemical Shift Range (ppm) | Notes |
| C3 | 130 - 155 | Highly dependent on substitution and tautomeric form. |
| C4 | 100 - 115 | Generally the most shielded carbon of the ring. |
| C5 | 130 - 155 | Often averaged with C3 in N-unsubstituted pyrazoles. |
Note: These are general ranges and can vary significantly with substitution.[7][8][9]
The Critical Role of Tautomerism in Pyrazole NMR
Annular tautomerism is a defining characteristic of N-unsubstituted pyrazoles and profoundly impacts their NMR spectra. The proton on the nitrogen atom can rapidly exchange between the N1 and N2 positions. This dynamic equilibrium can be influenced by several factors:
-
Temperature: Lowering the temperature can slow down the proton exchange, potentially allowing for the resolution of separate signals for the individual tautomers.[2][10]
-
Solvent: The polarity and hydrogen-bonding capability of the solvent can affect the rate of exchange. Aprotic, non-polar solvents may favor the observation of distinct tautomers.[2]
-
Substituents: The electronic nature of substituents at the C3 and C5 positions can influence the position of the tautomeric equilibrium.
The following diagram illustrates the workflow for investigating pyrazole tautomerism using NMR.
Caption: Workflow for distinguishing pyrazole tautomers.
Experimental Protocol: Low-Temperature NMR for Tautomer Resolution
-
Sample Preparation: Prepare a concentrated sample of the pyrazole derivative in a suitable deuterated solvent with a low freezing point (e.g., CD₂Cl₂, Toluene-d₈, or THF-d₈).[2]
-
Initial Spectrum: Acquire standard ¹H and ¹³C NMR spectra at room temperature (e.g., 298 K).[2]
-
Cooling: Gradually lower the temperature of the NMR probe in decrements of 10-20 K.[2]
-
Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.[2]
-
Data Acquisition: Record the spectra at each temperature until the averaged signals split into distinct sets of signals for each tautomer, or until the solvent freezes.[2]
Advanced 2D NMR Techniques for Unambiguous Assignment
For complex substituted pyrazoles, 1D NMR spectra can be ambiguous. 2D NMR techniques are essential for definitive structural elucidation by revealing through-bond and through-space correlations.[11][12]
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other (typically over two or three bonds). In a pyrazole system, a cross-peak between H3 and H4, and between H4 and H5 would be expected, confirming their adjacent positions.[13][14]
HSQC (Heteronuclear Single Quantum Coherence)
HSQC correlates directly bonded ¹H and ¹³C nuclei.[2][13] This is a powerful tool for assigning the protonated carbons of the pyrazole ring. For example, the proton signal for H4 will show a cross-peak with the carbon signal for C4.
HMBC (Heteronuclear Multiple Bond Correlation)
HMBC reveals correlations between protons and carbons that are two or three bonds away. This is arguably the most crucial experiment for assigning the quaternary carbons and confirming the overall connectivity of the pyrazole ring and its substituents.[2][13][14] For instance, the H4 proton will show a correlation to both the C3 and C5 carbons.[2]
The following diagram illustrates a logical workflow for signal assignment using a combination of 1D and 2D NMR techniques.
Caption: Workflow for signal assignment using 2D NMR.
Experimental Protocol: HMBC Spectroscopy
-
Sample Preparation: Prepare a reasonably concentrated sample (10-20 mg) of the pyrazole derivative in a suitable deuterated solvent.[1][2]
-
Tuning: Tune and match the NMR probe for both ¹H and ¹³C frequencies.[2]
-
Parameter Optimization: Set the key HMBC parameter, the long-range coupling constant (J(C,H)), to a value that reflects the expected 2- and 3-bond coupling constants (typically around 8-10 Hz).[2]
-
Acquisition: Run the HMBC experiment. The acquisition time can range from a few hours to overnight, depending on the sample concentration.[2]
-
Processing and Analysis: Process the 2D data and analyze the cross-peaks to establish long-range correlations and complete the structural assignment.[2]
NOESY (Nuclear Overhauser Effect Spectroscopy)
NOESY is used to determine the spatial proximity of different protons. It is particularly useful for establishing the relative stereochemistry of substituents on the pyrazole ring by observing through-space correlations between the protons of a substituent and the adjacent ring protons.[2]
Practical Considerations and Best Practices
Sample Preparation
The quality of NMR data is highly dependent on proper sample preparation.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices include CDCl₃, DMSO-d₆, and CD₃OD.[1][15] Be mindful of potential solvent effects on chemical shifts and tautomeric equilibria.[2][16] For low-temperature studies, select a solvent with a suitable freezing point.
-
Concentration: For ¹H NMR, 5-10 mg of the sample in 0.6-0.7 mL of solvent is usually sufficient.[1] For ¹³C and 2D NMR, a more concentrated sample (10-50 mg) is often required to obtain good signal-to-noise in a reasonable time.[15]
-
Purity: Ensure the sample is free of paramagnetic impurities, which can cause significant line broadening. Filtering the sample solution before transferring it to the NMR tube can help remove any particulate matter.[15]
Data Interpretation
-
Reference Chemical Shifts: Use established chemical shift ranges as a starting point for assignments.[2]
-
Computational Methods: In complex cases, computational methods, such as GIAO/B3LYP, can be used to predict ¹H and ¹³C chemical shifts to aid in spectral assignment.[17]
-
Databases: Utilize spectral databases like SpectraBase for reference spectra of known pyrazole compounds.[18]
Conclusion
¹H and ¹³C NMR spectroscopy, particularly when augmented with 2D techniques, are indispensable tools for the comprehensive analysis of pyrazole compounds. A thorough understanding of the fundamental principles, especially the nuances of tautomerism, coupled with meticulous experimental practice, enables researchers to confidently elucidate the structures of novel pyrazole derivatives. This detailed structural information is fundamental to advancing the design and development of new therapeutic agents based on this privileged heterocyclic scaffold.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. mdpi.com [mdpi.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Biological Activity Screening of Pyrazole Ethanol Derivatives
Introduction: The Strategic Importance of Pyrazole Scaffolds in Modern Drug Discovery
The pyrazole ring system represents what medicinal chemists refer to as a "privileged scaffold."[1][2] This designation is reserved for molecular frameworks that can bind to a wide range of biological targets, demonstrating remarkable versatility.[2] Pyrazole and its derivatives are cornerstone components in numerous FDA-approved drugs, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][3][4][5] The unique chemical architecture of the pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—allows for diverse substitutions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties.[3][6]
The addition of an ethanol (-CH₂CH₂OH) moiety to the pyrazole core introduces a critical functional group. The hydroxyl group can act as both a hydrogen bond donor and acceptor, significantly enhancing the molecule's ability to interact with protein active sites. This guide provides a comprehensive framework for the systematic biological activity screening of novel pyrazole ethanol derivatives, designed for researchers and drug development professionals. It moves beyond simple protocol recitation to explain the strategic rationale behind each step, ensuring a robust and logically sound screening cascade.
Section 1: Designing a Robust Biological Activity Screening Cascade
A successful screening campaign is not a single experiment but a multi-stage, logical funnel designed to efficiently identify and validate promising compounds. The objective is to move from a large library of synthesized derivatives to a small number of well-characterized lead candidates. This process, known as a screening cascade, minimizes resource expenditure by using broad, high-throughput assays initially and progressively employing more complex, information-rich assays. Investigating a new drug's potential toxicity at multiple stages of the discovery process is crucial for its ultimate success or failure.[7]
A well-designed cascade follows a clear logic: primary screening identifies "hits," secondary screening confirms their activity and determines potency, and tertiary screening elucidates the mechanism of action and assesses initial safety profiles.[7][8][9]
Caption: A logical workflow for a drug discovery screening cascade.
Section 2: Primary Screening Protocols: Maximizing Throughput to Find Initial Hits
The goal of primary screening is to rapidly evaluate a large library of compounds at a single concentration to identify "hits"—compounds that exhibit a desired biological effect.[10] These assays must be robust, cost-effective, and amenable to automation.[10]
Antiproliferative Activity Against Cancer Cell Lines
A common starting point for pyrazole derivatives, given their known anticancer potential, is a cytotoxicity or antiproliferative assay.[11][12][13] The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[10][14]
Principle of the MTT Assay: The assay measures the metabolic activity of cells.[14] Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Detailed Protocol: MTT Assay for Anticancer Screening
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions (37°C, 5% CO₂).[15]
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well flat-bottom plate.[16]
-
Incubate for 24 hours to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare a stock solution of each pyrazole ethanol derivative in DMSO.
-
Dilute the compounds in culture medium to the desired final concentration (e.g., 10 µM for a primary screen). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[17]
-
Incubate for another 2-4 hours at 37°C, allowing formazan crystals to form.[16]
-
Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the purple crystals.[17]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[16] Use a reference wavelength of 630 nm to correct for background noise.
-
Calculate the percentage of cell viability using the formula:
-
% Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
-
Compounds showing significant inhibition (e.g., >50% reduction in viability) are considered primary "hits."
-
Antimicrobial Activity Screening
Pyrazole derivatives have also shown promise as antimicrobial agents.[6][11][18][19] The Minimum Inhibitory Concentration (MIC) is the standard metric for quantifying the efficacy of a potential antimicrobial agent.[20][21]
Principle of MIC Determination: The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[21][22][23] The broth microdilution method is a standard, high-throughput technique for determining MIC values.[20][24]
Detailed Protocol: Broth Microdilution for MIC Determination
-
Preparation:
-
Prepare serial two-fold dilutions of each pyrazole ethanol derivative in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[20][24] Concentrations may range from 256 µg/mL down to 0.5 µg/mL.
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5x10⁵ CFU/mL in each well.[23][24]
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to each well of the 96-well plate containing the diluted compounds.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.[24]
-
-
Data Acquisition and Analysis:
-
After incubation, visually inspect the plate for turbidity (an indicator of bacterial growth).[24]
-
The MIC is the lowest concentration of the compound at which no turbidity is observed.[22]
-
Microplate readers can also be used to measure absorbance (OD at 600 nm) for a more quantitative assessment.[20]
-
Section 3: Secondary Assays and Mechanistic Studies: From Hit to Lead
Primary hits require further investigation to confirm their activity, determine their potency, and begin to understand how they work. This phase is critical for weeding out false positives and prioritizing the most promising compounds.
Dose-Response and IC₅₀ Determination
A single-point primary screen only indicates activity at one concentration. A dose-response study is essential to quantify the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀). This is achieved by performing the primary assay (e.g., MTT) over a range of concentrations (e.g., 8-10 points, from 100 µM to 1 nM). The resulting data is plotted, and the IC₅₀ is calculated using non-linear regression. A lower IC₅₀ value indicates a more potent compound.[22]
Mechanistic Elucidation: Kinase Inhibition
Many pyrazole-based anticancer drugs function as protein kinase inhibitors.[2][25][26] Kinases are enzymes that play crucial roles in cell signaling pathways controlling growth, proliferation, and survival.[26] Aberrant kinase activity is a hallmark of many cancers.[2] Therefore, a logical next step for a pyrazole derivative with antiproliferative activity is to screen it against a panel of relevant kinases.
Caption: A potential mechanism of action via inhibition of the MAPK/ERK pathway.
Protocol Outline: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
-
Principle: This assay measures the amount of ADP produced by a kinase reaction. Lower ADP levels indicate inhibition of the kinase by the test compound.
-
Procedure:
-
In a multi-well plate, combine the kinase, its specific substrate, and ATP.
-
Add the pyrazole ethanol derivative at various concentrations.
-
Incubate to allow the kinase reaction to proceed.
-
Add an "ADP-Glo™ Reagent" to terminate the kinase reaction and deplete the remaining ATP.
-
Add a "Kinase Detection Reagent" to convert ADP to ATP, which then drives a luciferase/luciferin reaction, producing light.
-
-
Analysis: The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity. The signal is measured with a luminometer. A decrease in luminescence indicates kinase inhibition. IC₅₀ values can be calculated from a dose-response curve.
Initial Safety and Selectivity Assessment
A crucial aspect of drug development is ensuring a compound is more toxic to its target (e.g., cancer cells) than to healthy cells.[9][27]
-
Cytotoxicity in Normal Cells: The MTT assay should be repeated using a non-cancerous cell line (e.g., human fibroblasts or peripheral blood mononuclear cells) to determine the compound's general cytotoxicity.[28]
-
Selectivity Index (SI): The SI is a critical parameter calculated as:
-
SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)
-
A high SI value (ideally >10) indicates that the compound is selectively toxic to cancer cells, a highly desirable property for a therapeutic candidate.
-
Section 4: Data Presentation and Interpretation
Systematic and clear data presentation is paramount. Quantitative data from screening assays should be summarized in tables for easy comparison and trend analysis.
Table 1: Hypothetical Screening Data for a Pyrazole Ethanol Library
| Compound ID | Structure | % Viability (MCF-7, 10µM) | IC₅₀ (MCF-7, µM) | IC₅₀ (Normal Fibroblast, µM) | Selectivity Index (SI) |
| PZE-001 | Scaffold | 98.2% | > 100 | > 100 | - |
| PZE-002 | R = -Cl | 45.1% | 8.5 | 95.2 | 11.2 |
| PZE-003 | R = -OCH₃ | 22.7% | 1.2 | 88.4 | 73.7 |
| PZE-004 | R = -NO₂ | 65.3% | 25.1 | 50.3 | 2.0 |
| Doxorubicin | Control | 15.8% | 0.9 | 2.1 | 2.3 |
Interpretation: In this hypothetical dataset, PZE-003 emerges as the most promising lead candidate. It demonstrates the highest potency against the MCF-7 cancer cell line (IC₅₀ = 1.2 µM) and, crucially, a very high selectivity index (SI = 73.7), indicating a large therapeutic window compared to the control drug, Doxorubicin. PZE-002 is also a hit but is less potent and selective. PZE-004 shows weak activity and poor selectivity, making it a low-priority candidate.
Conclusion and Future Directions
This guide outlines a systematic, multi-tiered approach to the biological activity screening of novel pyrazole ethanol derivatives. By progressing from high-throughput primary screens to more detailed mechanistic and safety assays, researchers can efficiently identify and validate promising drug candidates. The key to success lies not just in executing the protocols, but in understanding the underlying logic of the screening cascade—using each step to ask a specific question and generate decision-driving data. Promising candidates, like the hypothetical PZE-003, would advance to further studies, including broader kinase profiling, in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays, and eventually, preclinical evaluation in animal models. The versatile and pharmacologically active pyrazole scaffold continues to be a rich source for the discovery of next-generation therapeutics.[4][5]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Exploring Recent Advances in the Pharmacological Activities of Pyrazole Compounds: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrevlett.com [chemrevlett.com]
- 7. news-medical.net [news-medical.net]
- 8. itmedicalteam.pl [itmedicalteam.pl]
- 9. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]
- 10. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 11. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. atcc.org [atcc.org]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. ijpsr.com [ijpsr.com]
- 19. Synthesis and Biological evaluation of some newer Pyrazole Derivatives - ProQuest [proquest.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 22. bio.libretexts.org [bio.libretexts.org]
- 23. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. microbe-investigations.com [microbe-investigations.com]
- 25. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 26. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 27. miltenyibiotec.com [miltenyibiotec.com]
- 28. researchgate.net [researchgate.net]
In-Vitro Evaluation of Novel Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Therapeutic Promise of Pyrazole Scaffolds
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for diverse substitutions, leading to a vast chemical space of derivatives with a wide range of pharmacological activities.[1][2] In recent years, pyrazole derivatives have garnered significant attention as promising anticancer agents, demonstrating efficacy against various cancer cell lines through multiple mechanisms of action.[1][2][3] These mechanisms include the inhibition of critical cellular targets such as tubulin, various protein kinases (e.g., EGFR, CDK), and DNA replication processes.[1][2][4] This guide provides a comprehensive, in-depth framework for the in-vitro evaluation of novel pyrazole derivatives, designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to navigate the early stages of drug discovery.
I. Foundational Strategy: A Tiered Approach to In-Vitro Evaluation
A robust and efficient in-vitro evaluation strategy is paramount for identifying and advancing promising lead compounds. We advocate for a tiered approach, beginning with broad cytotoxicity screening to assess the general antiproliferative activity of the novel pyrazole derivatives. This is followed by more focused secondary assays to elucidate the mechanism of action, and finally, cell-based target engagement and validation studies to confirm the compound's interaction with its intended molecular target in a physiologically relevant context. This structured progression ensures that resources are allocated effectively, and that only the most promising candidates move forward in the drug discovery pipeline.
Caption: Tiered workflow for in-vitro evaluation of pyrazole derivatives.
II. Pre-Experimental Essentials: Ensuring Data Integrity
Before embarking on any experimental work, meticulous planning and adherence to best practices in compound management and cell culture are critical for generating reliable and reproducible data.
A. Compound Handling and Preparation
Novel pyrazole derivatives are typically synthesized as solids. Proper handling and storage are crucial to maintain their stability and integrity.
-
Solubilization: The initial step is to dissolve the compounds in a suitable solvent, most commonly 100% dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM). It is imperative to ensure complete dissolution.
-
Storage: Stock solutions should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation.
-
Working Dilutions: For cellular assays, the high-concentration DMSO stock is serially diluted in the appropriate cell culture medium to achieve the desired final concentrations. It is critical to ensure that the final DMSO concentration in the culture medium is consistent across all experimental conditions and does not exceed a level that could induce cytotoxicity on its own (typically ≤ 0.5%).
B. Cell Line Selection and Culture
The choice of cell lines is dictated by the therapeutic area of interest. For anticancer drug discovery, a panel of well-characterized cancer cell lines representing different tumor types is often employed. For instance, MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) are commonly used.[5][6]
-
Authentication: All cell lines should be obtained from a reputable cell bank and periodically authenticated to ensure their identity and rule out cross-contamination.
-
Aseptic Technique: Strict aseptic technique is mandatory to prevent microbial contamination, which can significantly impact experimental outcomes.
-
Culture Conditions: Cells must be maintained in their recommended culture medium, supplemented with the appropriate serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Cells should be passaged regularly to maintain them in the exponential growth phase, ensuring optimal health and responsiveness for assays.
III. Tier 1: Primary Cytotoxicity Screening
The initial step in evaluating a library of novel pyrazole derivatives is to assess their general cytotoxicity against a panel of cancer cell lines. The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[7][8]
A. The MTT Assay: Principle and Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[8] This reduction is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.[7]
B. Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[9] Incubate for 24 hours to allow for cell attachment and recovery.[9]
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium from the DMSO stock solutions. A typical concentration range for initial screening is 0.1 to 100 µM.[9] Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same DMSO concentration as the highest compound concentration) and no-treatment controls.[9]
-
Incubation: Incubate the plates for a defined period, typically 24, 48, or 72 hours.[10]
-
MTT Addition: After the incubation period, add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 3-4 hours at 37°C.[9][10]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150-200 µL of a solubilization solution (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 550-590 nm using a microplate reader.[11]
C. Data Analysis and Interpretation
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%, is a key parameter for quantifying a compound's potency.[10] Dose-response curves are generated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Table 1: Hypothetical Cytotoxicity Data for Novel Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
| PZ-001 | MCF-7 | 8.5 |
| A549 | 12.3 | |
| HeLa | 15.1 | |
| PZ-002 | MCF-7 | >100 |
| A549 | >100 | |
| HeLa | >100 | |
| PZ-003 | MCF-7 | 5.2 |
| A549 | 4.8 | |
| HeLa | 6.5 | |
| Doxorubicin (Control) | MCF-7 | 0.95 |
| A549 | 1.2 | |
| HeLa | 1.5 |
IV. Tier 2: Unraveling the Mechanism of Action
Compounds that exhibit significant cytotoxicity in the primary screen are then subjected to a battery of secondary assays to elucidate their mechanism of action. These assays aim to determine whether the observed cytotoxicity is due to cell cycle arrest, induction of apoptosis, or inhibition of a specific molecular target.
A. Cell Proliferation Assays: The BrdU Assay
To determine if the pyrazole derivatives inhibit cell proliferation, the BrdU (5-bromo-2'-deoxyuridine) incorporation assay is a robust and widely accepted method. BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[12]
Detailed Protocol: BrdU Cell Proliferation Assay
-
Cell Treatment: Seed and treat cells with the pyrazole derivatives at concentrations around their IC50 values as determined from the MTT assay.
-
BrdU Labeling: Towards the end of the treatment period, add BrdU labeling solution to the cells and incubate for 2-4 hours to allow for its incorporation into the DNA of proliferating cells.[12]
-
Fixation and Denaturation: Fix the cells and then denature the DNA using an acid solution (e.g., HCl) to expose the incorporated BrdU.[12]
-
Immunodetection: Incubate the cells with a specific anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.[12]
-
Quantification: The amount of incorporated BrdU can be quantified using a fluorescence microplate reader or visualized by fluorescence microscopy.
B. Biochemical Assays: In-Vitro Kinase Inhibition
Given that many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, a direct assessment of their inhibitory activity against a specific kinase or a panel of kinases is a crucial step.[13][14] Fluorescence-based in-vitro kinase assays are well-suited for this purpose and are amenable to high-throughput screening.[13][14]
Caption: Schematic of a kinase inhibition assay.
Detailed Protocol: Fluorescence-Based In-Vitro Kinase Assay
-
Reagent Preparation: Prepare the kinase reaction buffer, the specific kinase enzyme, the substrate (often a biotinylated peptide), and ATP.
-
Compound Addition: Dispense the pyrazole derivatives at various concentrations into a 384-well plate.
-
Kinase Reaction: Add the kinase, substrate, and ATP to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add detection reagents. In a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, this would typically involve a europium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore.[13]
-
Signal Measurement: Measure the TR-FRET signal, which is proportional to the extent of substrate phosphorylation. A decrease in the signal indicates kinase inhibition.[13]
C. Protein Quantification: BCA Assay
Accurate protein quantification is essential for many biochemical and cellular assays to ensure equal loading or to normalize results. The Bicinchoninic Acid (BCA) assay is a sensitive and widely used colorimetric method for this purpose.[15]
Detailed Protocol: BCA Protein Assay
-
Standard Preparation: Prepare a series of protein standards of known concentrations using bovine serum albumin (BSA).[16]
-
Working Reagent Preparation: Prepare the BCA working reagent by mixing BCA reagent A and reagent B according to the manufacturer's instructions.[15]
-
Assay Procedure: Pipette the standards and unknown protein samples into a 96-well microplate. Add the BCA working reagent to each well.[15][16]
-
Incubation: Incubate the plate at 37°C for 30 minutes.[15][16]
-
Absorbance Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm.[15][16]
-
Concentration Determination: Generate a standard curve from the absorbance readings of the BSA standards and use it to determine the protein concentration of the unknown samples.[15]
V. Tier 3: Target Engagement and Validation in a Cellular Context
The final and most critical step is to confirm that the novel pyrazole derivative engages its intended molecular target within the complex environment of a living cell.[17][18] Cell-based target engagement assays provide this crucial piece of evidence, bridging the gap between biochemical activity and cellular effects.[19][20]
A. The Importance of Cellular Target Engagement
While a compound may show potent activity in a biochemical assay, it does not guarantee that it will be effective in a cellular context.[20] The compound must be able to penetrate the cell membrane, reach its target in sufficient concentrations, and bind to it in the presence of numerous other cellular components.[19] Target engagement assays provide a direct measure of this interaction.[17]
B. Methodologies for Cellular Target Engagement
Several technologies are available for assessing target engagement in cells, each with its own advantages and limitations.[17] These include:
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.
-
Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET): These assays measure the proximity of two molecules, such as a target protein and a labeled compound or a tracer.
-
In-Cell Westerns: This technique allows for the quantification of a target protein and its modifications (e.g., phosphorylation) directly in fixed cells in a microplate format.
The choice of assay will depend on the nature of the target, the availability of specific reagents, and the desired throughput.
VI. Conclusion: A Roadmap to Successful In-Vitro Evaluation
The in-vitro evaluation of novel pyrazole derivatives is a multifaceted process that requires a systematic and logical approach. By employing a tiered screening strategy, starting with broad cytotoxicity assessment and progressing to more specific mechanistic and target engagement studies, researchers can efficiently identify and characterize promising lead compounds. The detailed protocols and underlying scientific principles outlined in this guide provide a robust framework for conducting these evaluations with a high degree of scientific rigor and integrity. Adherence to these best practices will ultimately increase the probability of success in the challenging yet rewarding endeavor of anticancer drug discovery.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. srrjournals.com [srrjournals.com]
- 6. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | MDPI [mdpi.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Target Engagement Assays [discoverx.com]
- 18. Target Engagement Assay Services [conceptlifesciences.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. selvita.com [selvita.com]
The Pharmacological Versatility of Substituted Pyrazoles: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable structural versatility and ability to engage in a multitude of biological interactions have led to the development of a wide array of therapeutic agents.[1][2][3][4] This in-depth technical guide provides a comprehensive exploration of the pharmacological profile of substituted pyrazoles, designed for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies, mechanisms of action, structure-activity relationships, and key experimental protocols for evaluating the pharmacological activity of these multifaceted compounds. This guide aims to serve as a practical and authoritative resource, bridging the gap between theoretical knowledge and its application in the laboratory.
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole ring system is considered a "privileged scaffold" due to its presence in a variety of approved drugs with diverse therapeutic applications.[1][3][5] Its unique electronic properties, including the ability of the N-1 nitrogen to act as a hydrogen bond donor and the N-2 nitrogen as a hydrogen bond acceptor, contribute to its capacity to bind to a wide range of biological targets.[6] Furthermore, the pyrazole ring is metabolically stable and offers multiple sites for substitution, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4]
The synthesis of the pyrazole core is well-established, with the Knorr pyrazole synthesis being a foundational method.[2][7][8][9][10] This reaction, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, offers a versatile and efficient route to a wide range of substituted pyrazoles.[2][7][8][9][10]
Key Pharmacological Classes of Substituted Pyrazoles
The therapeutic landscape of substituted pyrazoles is vast and continues to expand. This section will explore some of the most significant pharmacological classes, highlighting their mechanisms of action and providing illustrative examples of prominent drugs.
Selective COX-2 Inhibitors: A Revolution in Anti-Inflammatory Therapy
The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, revolutionized the development of nonsteroidal anti-inflammatory drugs (NSAIDs). While COX-1 is constitutively expressed and plays a role in gastrointestinal protection, COX-2 is induced during inflammation and is the primary mediator of pain and swelling.[11] Substituted pyrazoles have been instrumental in the development of selective COX-2 inhibitors.
Celecoxib (Celebrex®) , a diaryl-substituted pyrazole, is a prime example of a selective COX-2 inhibitor.[7] Its chemical structure allows it to preferentially bind to the active site of the COX-2 enzyme, which is larger than that of COX-1.[11][12] This selectivity minimizes the gastrointestinal side effects associated with non-selective NSAIDs.[11]
Mechanism of Action of Celecoxib:
Celecoxib blocks the conversion of arachidonic acid to prostaglandin H2 by inhibiting the COX-2 enzyme. This, in turn, reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[13][14]
Caption: Mechanism of action of Celecoxib as a COX-2 inhibitor.
Phosphodiesterase Type 5 (PDE5) Inhibitors: A Breakthrough in Erectile Dysfunction Treatment
Substituted pyrazoles have also made a significant impact in the treatment of erectile dysfunction through the development of phosphodiesterase type 5 (PDE5) inhibitors.
Sildenafil (Viagra®) is a pyrazolopyrimidinone derivative that acts as a potent and selective inhibitor of PDE5.[8][15] PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[8][15][16]
Mechanism of Action of Sildenafil:
During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cGMP. cGMP leads to smooth muscle relaxation and increased blood flow to the penis, resulting in an erection.[8][15] Sildenafil inhibits PDE5, preventing the breakdown of cGMP and thereby enhancing and prolonging the erectile response.[8][9][15][16]
Caption: Mechanism of action of Sildenafil as a PDE5 inhibitor.
Cannabinoid Receptor (CB1) Inverse Agonists: Targeting the Endocannabinoid System
The endocannabinoid system plays a crucial role in regulating appetite, energy balance, and mood. Substituted pyrazoles have been developed as inverse agonists of the cannabinoid receptor 1 (CB1).
Rimonabant (Acomplia®) , a 1,5-diarylpyrazole, was the first selective CB1 receptor blocker to be approved for the treatment of obesity.[17][18][19][20] It acts as an inverse agonist, reducing the constitutive activity of the CB1 receptor.[17][21] Although it was later withdrawn from the market due to psychiatric side effects, the development of Rimonabant highlighted the therapeutic potential of targeting the CB1 receptor with pyrazole-based compounds.[17]
Mechanism of Action of Rimonabant:
Rimonabant binds to the CB1 receptor and reduces its basal signaling activity. This leads to a decrease in appetite and an increase in energy expenditure, contributing to weight loss.[18][19]
Kinase Inhibitors: A New Frontier in Cancer Therapy
Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Substituted pyrazoles have emerged as a promising scaffold for the development of potent and selective kinase inhibitors.[5][22]
Many pyrazole derivatives have been shown to inhibit various kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are key targets in oncology.[23] The pyrazole core can be readily modified to achieve high affinity and selectivity for the ATP-binding site of specific kinases.[22]
Experimental Protocols for Pharmacological Evaluation
This section provides detailed, step-by-step methodologies for key experiments and workflows used in the pharmacological characterization of substituted pyrazoles.
Synthesis of Substituted Pyrazoles
Protocol 1: Knorr Pyrazole Synthesis [7][8][9]
This protocol describes a general procedure for the synthesis of a substituted pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. If using a hydrazine salt, a base (e.g., sodium acetate) may be required.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography.
Protocol 2: Synthesis of Celecoxib [24][25][26]
This protocol outlines the synthesis of Celecoxib from 4-methylacetophenone.
-
Claisen Condensation: React 4-methylacetophenone with ethyl trifluoroacetate in the presence of a strong base (e.g., sodium methoxide) to form 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.
-
Cyclization: React the resulting β-diketone with 4-sulfamoylphenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol) with an acid catalyst to yield Celecoxib.
-
Purification: The crude Celecoxib is purified by recrystallization.
In Vitro Pharmacological Assays
Protocol 3: COX-1/COX-2 Inhibition Assay [17]
This assay determines the inhibitory potency and selectivity of a compound against COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Use purified human recombinant COX-1 and COX-2 enzymes.
-
Compound Preparation: Prepare serial dilutions of the test compound in a suitable buffer.
-
Incubation: Pre-incubate the enzymes with the test compound or vehicle (DMSO) for a specified time at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate).
-
Quantification: After a set incubation time, measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2.
Protocol 4: Kinase Inhibition Assay (e.g., VEGFR-2) [14][15][27][28]
This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.
-
Reagents: Prepare a reaction buffer containing the target kinase (e.g., recombinant human VEGFR-2), a specific substrate peptide, ATP, and MgCl₂.
-
Compound Dilution: Serially dilute the test pyrazole compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase, the test compound dilution, and the substrate.
-
Reaction Initiation: Start the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specified time.
-
Detection: Terminate the reaction and quantify kinase activity. A common method is to measure the amount of ATP consumed using a luminescence-based assay (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Protocol 5: Cannabinoid Receptor (CB1) Binding Assay [3][22][29]
This assay measures the affinity of a compound for the CB1 receptor.
-
Membrane Preparation: Use cell membranes prepared from cells overexpressing the human CB1 receptor.
-
Radioligand: Use a high-affinity radiolabeled CB1 receptor ligand (e.g., [³H]CP55,940).
-
Competition Binding: Incubate the cell membranes with the radioligand and varying concentrations of the unlabeled test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of the test compound and calculate its binding affinity (Ki) using the Cheng-Prusoff equation.
Protocol 6: Antimicrobial Susceptibility Testing (Broth Microdilution) [30][31][32]
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi).
-
Compound Dilution: Prepare serial twofold dilutions of the pyrazole compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationships (SAR)
The pharmacological activity of substituted pyrazoles is highly dependent on the nature and position of the substituents on the pyrazole ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new and improved therapeutic agents.
Table 1: General SAR for Different Classes of Substituted Pyrazoles
| Pharmacological Class | Key Structural Features and SAR Insights |
| COX-2 Inhibitors | - A 1,5-diarylpyrazole scaffold is common. - A sulfonamide or a similar group at the para-position of one of the aryl rings is crucial for COX-2 selectivity.[12] - The nature of the substituent on the second aryl ring influences potency and pharmacokinetic properties. |
| PDE5 Inhibitors | - A pyrazolopyrimidinone core is characteristic. - Substituents at the N-1, C-3, and C-5 positions of the pyrazole ring are critical for potency and selectivity. - The ethoxyphenyl group at C-5 and the propyl group at C-3 are important for Sildenafil's activity. |
| CB1 Inverse Agonists | - A 1,5-diarylpyrazole structure is prevalent. - A carboxamide group at the C-3 position is a key feature. - Substituents on the aryl rings at N-1 and C-5 significantly impact affinity and selectivity for the CB1 receptor.[29] |
| Kinase Inhibitors | - The pyrazole ring acts as a versatile scaffold that can be decorated with various substituents to target the ATP-binding pocket of different kinases. - Specific hydrogen bonding interactions and hydrophobic contacts with the kinase active site are crucial for inhibitory activity. |
Analytical Characterization
The unambiguous characterization of synthesized pyrazole derivatives is essential to confirm their structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the structural elucidation of pyrazoles.[16][19][20][21][33][34] The chemical shifts and coupling constants of the protons and carbons of the pyrazole ring and its substituents provide detailed information about the molecular structure.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of pyrazole derivatives, further confirming their identity.[35]
Conclusion
Substituted pyrazoles represent a remarkably versatile and pharmacologically significant class of heterocyclic compounds. Their journey from simple synthetic building blocks to key components of blockbuster drugs is a testament to the power of medicinal chemistry. This technical guide has provided a comprehensive overview of their pharmacological profile, from their synthesis and mechanisms of action to the detailed experimental protocols required for their evaluation. As our understanding of disease biology continues to evolve, the pyrazole scaffold will undoubtedly remain a fertile ground for the discovery of new and innovative therapeutic agents.
References
- 1. asianpubs.org [asianpubs.org]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 11. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
- 20. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Thieme E-Books & E-Journals [thieme-connect.de]
- 22. researchgate.net [researchgate.net]
- 23. asianpubs.org [asianpubs.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 26. zenodo.org [zenodo.org]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. bpsbioscience.com [bpsbioscience.com]
- 29. reactionbiology.com [reactionbiology.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. mdpi.com [mdpi.com]
- 32. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 34. cdnsciencepub.com [cdnsciencepub.com]
- 35. researchgate.net [researchgate.net]
Initial Toxicity Assessment of 2-(1H-Pyrazol-3-YL)ethanol
An In-Depth Technical Guide
Executive Summary
The development of novel chemical entities, such as 2-(1H-Pyrazol-3-YL)ethanol, necessitates a rigorous and early assessment of their toxicological profile. Pyrazole derivatives are a significant class of heterocyclic compounds with broad pharmacological applications, but their interaction with biological systems can also lead to adverse effects.[1][2] This guide provides a comprehensive framework for the initial in vitro toxicity assessment of this compound. The described multi-assay strategy is designed to efficiently identify potential liabilities, including cytotoxicity, genotoxicity, cardiotoxicity, and metabolic disruption, thereby enabling informed decision-making in the early stages of the drug discovery pipeline. The methodologies are grounded in established regulatory guidelines and industry best practices to ensure data integrity and relevance.
Introduction: The Rationale for Early Toxicity Screening
This compound belongs to the pyrazole class of compounds, a scaffold present in numerous approved drugs such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant.[2] The versatility of the pyrazole ring allows for diverse biological activities, making its derivatives attractive candidates for therapeutic development.[1][2] However, this reactivity also presents a potential for off-target effects and toxicity. Early, cost-effective in vitro screening is paramount to de-risk candidates before they advance to more resource-intensive preclinical and clinical stages.[3][4] This proactive approach, often termed "fail early, fail cheap," minimizes late-stage attrition and focuses resources on compounds with the most promising safety profiles.
This guide outlines a tiered approach to the initial toxicity assessment, beginning with fundamental cytotoxicity evaluations that inform dose selection for subsequent, more specific assays.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies | ToxStrategies [toxstrategies.com]
Introduction: The Critical Role of Pyrazole Scaffolds and Their Physicochemical Diligence
An In-depth Technical Guide to the Solubility and Stability Studies of Pyrazole Derivatives
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in modern medicinal chemistry. Its versatile structure is integral to a multitude of FDA-approved drugs, from anti-inflammatory agents like celecoxib to kinase inhibitors used in oncology.[1][2][3] The surge in pyrazole-containing candidates entering the drug discovery pipeline underscores the scaffold's importance.[2] However, the journey from a promising hit compound to a viable drug product is contingent upon a thorough understanding and optimization of its physicochemical properties.
Among the most critical of these are solubility and stability. These two pillars dictate a molecule's developability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation, shelf-life, and ultimately, its safety and efficacy. Poor aqueous solubility can terminate the development of an otherwise potent compound due to inadequate bioavailability, while chemical instability can lead to loss of potency and the emergence of potentially toxic degradants.[4][5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for approaching the solubility and stability assessment of novel pyrazole derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, grounding our discussion in the principles of self-validating methodologies and authoritative regulatory standards.
Section 1: The Physicochemical Landscape of Pyrazole Derivatives
A proactive approach to solubility and stability assessment begins with an appreciation for the inherent structural features of the pyrazole ring that govern its behavior.
Core Structural Attributes
The pyrazole ring's unique electronic configuration imparts several key characteristics:
-
Aromaticity and Planarity: The ring is aromatic, contributing to its relative stability but also potentially leading to strong π-π stacking interactions in the solid state, which can increase crystal lattice energy and decrease solubility.[6][7]
-
Hydrogen Bonding Capabilities: The pyrazole ring features a hydrogen bond donor (the N-1 proton) and a hydrogen bond acceptor (the lone pair on the N-2 nitrogen).[1][8] This dual nature allows for complex intermolecular interactions that influence both solubility and physical stability.
-
Tautomerism: In unsymmetrically substituted pyrazoles, tautomerism can occur, which may affect how the molecule interacts with biological targets and its overall physicochemical properties.[1][7]
-
Weak Basicity: Pyrazoles are weakly basic compounds, meaning their solubility can be significantly influenced by pH.[6][8]
The Decisive Role of Substituents
While the core ring provides the foundation, the substituents attached to it ultimately define the molecule's personality. The strategic placement of functional groups can modulate:
-
Lipophilicity (LogP): Adding non-polar groups increases lipophilicity, often decreasing aqueous solubility. Conversely, incorporating polar or ionizable groups can enhance it.
-
Aqueous Solubility: The pyrazole ring itself has been used as a bioisosteric replacement for less soluble aromatic systems like benzene to improve a compound's overall solubility profile.[1]
-
Crystal Packing: Substituents dictate the crystal lattice energy. Bulky or flexible groups can disrupt efficient packing, potentially lowering the melting point and improving solubility.
Section 2: Solubility Assessment: A Phased Approach
Solubility determination is not a single experiment but a phased process that aligns with the progression of a drug discovery project. The goal is to triage compounds efficiently in the early stages and obtain definitive data for later-stage candidates.
Rationale for a Tiered Workflow
In early discovery, hundreds of compounds may be synthesized. It is neither feasible nor necessary to perform exhaustive thermodynamic solubility studies on all of them. A tiered approach uses high-throughput kinetic assays to rank-order compounds, allowing resources to be focused on the most promising candidates for which precise thermodynamic data is then generated.
Kinetic Solubility Assay
This high-throughput method provides an estimate of solubility by rapidly precipitating a compound from a DMSO stock solution into an aqueous buffer.[9] It is invaluable for early-stage screening.
Experimental Protocol: Kinetic Solubility by Nephelometry
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the pyrazole derivative in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Dispense aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) into the wells of a 96- or 384-well plate.
-
Compound Addition: Use a liquid handler to rapidly add a small volume of the DMSO stock solution to the buffer-filled wells. The final DMSO concentration should be kept low (e.g., <2%) to minimize co-solvent effects.
-
Precipitation & Measurement: Allow a short incubation period (e.g., 1-2 hours) for precipitation to occur. Measure the amount of precipitate (light scattering or turbidity) using a nephelometer or plate reader.
-
Quantification: Compare the light scattering signal to a standard curve of known concentrations to estimate the solubility.
Thermodynamic (Equilibrium) Solubility Assay
This "gold standard" method determines the true solubility of a compound once equilibrium is reached between the dissolved and solid states.[9] It is essential for lead candidates.
Experimental Protocol: Equilibrium Solubility by Shake-Flask Method
-
Preparation: Add an excess amount of the solid pyrazole derivative to a series of vials containing the desired media (e.g., water, 0.1 M HCl, phosphate buffer pH 7.4). The presence of visible solid material throughout the experiment is crucial for ensuring saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator. The equilibration time must be sufficient to reach a plateau, typically 24-72 hours.[9]
-
Phase Separation: After equilibration, separate the undissolved solid from the supernatant. This is a critical step to avoid artificially inflating the result. Centrifugation at high speed followed by careful removal of the supernatant, or filtration through a low-binding filter (e.g., 0.22 µm PVDF), is required.
-
Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9]
-
Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or µM).
Data Presentation: pH-Solubility Profile
Because pyrazoles are often weakly basic, determining their solubility at different pH values is critical for predicting their behavior in the gastrointestinal tract.
| pH | Buffer System | Mean Solubility (µg/mL) | Standard Deviation |
| 1.2 | SGF (Simulated Gastric Fluid) | ||
| 4.5 | Acetate Buffer | ||
| 6.8 | SIF (Simulated Intestinal Fluid) | ||
| 7.4 | Phosphate Buffer |
Section 3: Stability Studies: Predicting and Preventing Degradation
Stability testing provides evidence on how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light.[10]
Forced Degradation (Stress Testing)
The purpose of forced degradation is to intentionally degrade the compound to identify the likely degradation products and establish the intrinsic stability of the molecule.[11] This information is fundamental for developing a stability-indicating analytical method.[12] Studies are typically designed to achieve 5-20% degradation of the parent compound.
Experimental Protocol: A Typical Forced Degradation Study
-
Stock Preparation: Prepare a solution of the pyrazole derivative in a suitable solvent at a known concentration (e.g., 1 mg/mL).[13]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Heat as necessary (e.g., 60°C) for a defined period.[5][13]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Heat as necessary.[5][13]
-
Oxidation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.[14]
-
Thermal: Expose the solid drug substance and a solution to dry heat (e.g., 80°C).
-
Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[11][13]
-
-
Time Points: Sample at multiple time points (e.g., 2, 8, 24, 48 hours) to track the progression of degradation.
-
Neutralization: For acid and base samples, neutralize them before analysis to prevent further degradation on the analytical column.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC-DAD-MS).
Formal Stability Testing (as per ICH Q1A)
The purpose of formal stability testing is to provide evidence on how the quality of a drug substance or product varies with time to establish a re-test period or shelf life and recommended storage conditions.[10][15][16]
Methodology Overview:
-
Batches: Data should be provided for at least three primary batches of the drug substance.[10][11]
-
Storage Conditions: Samples are stored at controlled long-term, and accelerated conditions. The specific conditions are chosen based on the climatic zone where the drug will be marketed.
-
Testing Frequency: For long-term studies, testing is typically performed every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[10][11]
Table of Standard ICH Stability Conditions
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
| RH = Relative Humidity. Conditions may vary based on the nature of the drug substance and container closure system.[10][17] |
Data Presentation: Formal Stability Study Summary
| Time Point | Storage Condition | Appearance | Assay (% Label Claim) | Degradant A (%) | Total Degradants (%) |
| 0 | - | White Powder | 100.1 | <0.05 | 0.08 |
| 3 Months | 40°C/75%RH | White Powder | 99.8 | 0.06 | 0.11 |
| 6 Months | 40°C/75%RH | White Powder | 99.5 | 0.09 | 0.15 |
| 6 Months | 25°C/60%RH | White Powder | 100.0 | <0.05 | 0.08 |
| 12 Months | 25°C/60%RH | White Powder | 99.9 | <0.05 | 0.09 |
Section 4: The Analytical Backbone: Stability-Indicating Methods
A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the active ingredient free from interference from degradation products, impurities, and excipients. The development of a robust SIM is a direct outcome of the forced degradation studies.
The Central Role of HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for stability testing due to its high sensitivity, resolving power, and accuracy.[18]
-
Principle: It separates the parent drug from its degradation products based on their differential partitioning between a stationary phase (the column) and a mobile phase.
-
Method Development: The key is to achieve baseline separation between the main peak (the pyrazole derivative) and all degradation product peaks. This involves optimizing the column chemistry (e.g., C18), mobile phase composition (solvents, pH), and gradient elution profile.
Peak Purity and Degradant Identification
-
Peak Purity Analysis: A Photodiode Array (PDA) or Diode Array Detector (DAD) is used to assess the purity of the main drug peak. It collects spectra across the entire peak and can detect the presence of co-eluting impurities, which would indicate the method is not truly stability-indicating.
-
Degradant Identification: Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool for identifying the structures of the degradation products observed during forced degradation. This information is critical for understanding the degradation pathways and assessing the potential toxicity of the degradants.
Conclusion
The systematic evaluation of solubility and stability is a non-negotiable cornerstone of successful drug development for pyrazole derivatives. An early, data-driven understanding of a compound's physicochemical liabilities allows for informed decisions, whether it involves selecting the best candidates, guiding medicinal chemistry efforts to mitigate liabilities, or developing robust formulation strategies. By employing the tiered, logical, and methodologically sound approaches outlined in this guide—from high-throughput screening to definitive ICH-guided studies—research teams can effectively de-risk their projects, conserve resources, and significantly increase the probability of advancing safe, stable, and effective medicines to the clinic and the patients who need them.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight into pyrazole-containing compounds: Synthesis and pharmacological activities | Semantic Scholar [semanticscholar.org]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. database.ich.org [database.ich.org]
- 11. snscourseware.org [snscourseware.org]
- 12. biomedres.us [biomedres.us]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 17. scribd.com [scribd.com]
- 18. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Fragment-based drug discovery with pyrazole scaffolds
An In-Depth Technical Guide to Fragment-Based Drug Discovery with Pyrazole Scaffolds
Introduction: A Paradigm Shift in Hit Identification
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD employs a more strategic, ground-up approach.[2] It begins by screening small, low-molecular-weight compounds, or "fragments" (typically <300 Da), to identify those that bind weakly but efficiently to a biological target.[3] These initial fragment hits, often with binding affinities in the millimolar (mM) to high micromolar (µM) range, serve as starting points for rational, structure-guided optimization into potent, drug-like leads.[2][4]
The core principle of FBDD is that smaller, less complex molecules can explore chemical space more effectively, leading to higher hit rates and more atom-efficient binding interactions.[5][6] This efficiency often translates into lead compounds with superior physicochemical properties and a clearer path through development. At the heart of many successful FBDD campaigns is the strategic use of "privileged scaffolds"—molecular frameworks capable of binding to multiple biological targets with high affinity.[7][8]
This guide focuses on one such scaffold of immense medicinal importance: the pyrazole ring. Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry, found in numerous FDA-approved drugs.[9][10][11] Its unique electronic and structural properties make it an ideal starting point for generating fragment libraries and developing novel therapeutics.
The Pyrazole Nucleus: A Quintessential Privileged Scaffold
The pyrazole ring is widely regarded as a privileged scaffold due to its synthetic accessibility, metabolic stability, and versatile binding capabilities.[10][12] Its prevalence in blockbuster drugs like Sildenafil (for erectile dysfunction), Celecoxib (an anti-inflammatory), and a host of kinase inhibitors such as Crizotinib and Ruxolitinib underscores its therapeutic relevance.[9][12][13]
Key Chemical Properties:
-
Hydrogen Bonding: The N-unsubstituted pyrazole ring uniquely functions as both a hydrogen bond donor (via the pyrrole-like NH) and a hydrogen bond acceptor (via the pyridine-like N).[12][14] This dual nature allows it to form critical interactions within a wide variety of protein binding sites.
-
Aromaticity and Stability: The aromatic nature of the pyrazole ring confers high chemical stability, a desirable trait for drug candidates.
-
Tunable Physicochemical Properties: Substitutions on the pyrazole ring can be readily made at multiple positions, allowing for precise control over properties like solubility, lipophilicity, and metabolic stability.[12]
-
Bioisosteric Replacement: The pyrazole ring often serves as a bioisostere for other chemical groups, enabling chemists to modulate a compound's properties while retaining its biological activity.[12]
These characteristics make pyrazole-containing fragments ideal starting points for FBDD campaigns, particularly against target classes like protein kinases, where they have demonstrated remarkable success.[15][16]
The FBDD Workflow: A Step-by-Step Guide
A successful FBDD campaign is a multi-stage, iterative process that relies on the tight integration of chemistry, biophysics, and structural biology. The process is designed to be self-validating, with each step building upon high-quality, confirmed data from the previous one.
Caption: High-level overview of the integrated Fragment-Based Drug Discovery (FBDD) workflow.
Part 1: Pyrazole Fragment Library Design
The quality of the fragment library is a critical determinant of an FBDD campaign's success.[6] A well-designed library maximizes chemical diversity while adhering to the physicochemical constraints that define a "fragment."
Key Design Principles:
-
The "Rule of Three": A common guideline for fragment properties:
-
Molecular Weight (MW) < 300 Da
-
cLogP ≤ 3
-
Number of Hydrogen Bond Donors ≤ 3
-
Number of Hydrogen Bond Acceptors ≤ 3
-
-
Solubility: Fragments must be highly soluble in aqueous buffers to be screened at the high concentrations (often 0.1-1 mM) required to detect weak binding.[4]
-
3D Shape and Complexity: A good library contains a diverse range of 3D shapes (e.g., spherical, linear, discoid) to maximize the chances of complementing different protein topographies.[17]
-
Synthetic Tractability: Fragments should be "poised" for follow-up chemistry, meaning they possess chemically tractable vectors where new functional groups can be easily added during hit-to-lead optimization.[18]
A pyrazole-focused fragment library would include a core set of substituted pyrazoles designed to probe different interactions (e.g., hydrophobic, polar, halogen bonding) while maintaining excellent solubility and Rule of Three compliance.
Part 2: The Screening Cascade: Finding the Needles
Because fragments bind weakly, their detection requires highly sensitive biophysical techniques.[5][19] A robust screening cascade uses a high-throughput primary screen to identify initial hits, followed by one or more orthogonal methods to confirm binding and eliminate false positives.[20] This tiered approach is crucial for ensuring that medicinal chemistry efforts are focused only on genuine, tractable hits.
Caption: A typical screening cascade for identifying and validating fragment hits.
| Technique | Principle | Throughput | Pros | Cons | Citation(s) |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to an immobilized target. | High | Real-time kinetics (kon, koff), high sensitivity, determines affinity (KD). | Requires target immobilization, potential for artifacts. | [4][18] |
| Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA) | Monitors protein unfolding temperature (Tm) shifts upon ligand binding. | Very High | Rapid, low protein consumption, no immobilization needed. | Indirect assay, prone to false positives/negatives, no affinity data. | [18][20] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects binding by observing changes in the NMR spectrum of the ligand (e.g., STD, WaterLOGSY) or the protein (e.g., HSQC). | Medium | Gold standard for confirming direct binding in solution, can map binding site, detects very weak interactions. | High protein consumption (for protein-observed), requires specialized equipment. | [4][21][22] |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event. | Low | Provides full thermodynamic profile (KD, ΔH, ΔS), solution-based. | High protein consumption, low throughput. | [20][21] |
| X-ray Crystallography | Determines the 3D atomic structure of the protein-fragment complex. | Low | Provides definitive, high-resolution binding mode information, essential for structure-based design. | Requires well-diffracting crystals, can be a bottleneck. | [4][23][24] |
This protocol outlines a standard approach for screening a pyrazole fragment library against a target protein using SPR.
Objective: To identify pyrazole fragments that bind to the target protein and to estimate their binding affinity and kinetics.
Materials:
-
Biacore™ or similar SPR instrument.
-
Sensor chip (e.g., CM5, suitable for amine coupling).
-
Target protein (>95% purity) with an available lysine or cysteine for immobilization.
-
Pyrazole fragment library, with compounds dissolved in 100% DMSO at a stock concentration of 80-100 mM.
-
Immobilization buffers (e.g., EDC/NHS, activation/deactivation solutions).
-
Running buffer (e.g., HBS-EP+ buffer, filtered and degassed), with a final DMSO concentration matching the fragment dilutions (typically 1-2%).
Methodology:
-
Target Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the chip surface using a fresh 1:1 mixture of EDC/NHS.
-
Inject the target protein (e.g., at 20-50 µg/mL in a low ionic strength buffer) to achieve the desired immobilization level (e.g., 5,000-10,000 Response Units, RU). The causality here is to have enough immobilized protein to generate a robust signal without introducing mass transport limitations.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without the protein to allow for background signal subtraction.
-
-
Fragment Plate Preparation:
-
Dilute the pyrazole fragment library from DMSO stocks into running buffer to the final screening concentration (e.g., 200 µM). Ensure the final DMSO concentration is consistent across all samples and the running buffer.
-
-
Screening Execution:
-
Prime the system with running buffer containing the matched DMSO concentration.
-
Inject each fragment solution over the reference and target flow cells for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds). The choice of injection time is a balance between reaching equilibrium for stronger binders and maintaining high throughput.
-
After each cycle, regenerate the chip surface if necessary with a short pulse of a mild regeneration solution (e.g., low pH glycine) to remove any bound fragment.
-
-
Data Analysis & Hit Triage:
-
Subtract the reference flow cell signal from the target flow cell signal to get the specific binding sensorgram.
-
Identify hits based on a predefined response threshold (e.g., >20 RU) and a characteristic binding shape (i.e., clear association and dissociation phases).
-
For initial hits, perform a dose-response analysis by injecting a range of concentrations (e.g., 50 µM to 1 mM) to confirm binding and determine the equilibrium dissociation constant (KD).
-
Self-Validation: A true binding event will show a concentration-dependent response. Hits that do not show this behavior or have poor sensorgram shapes are flagged as potential artifacts and deprioritized before moving to orthogonal validation.[18]
Part 3: Hit-to-Lead (H2L) Optimization: From Fragment to Potent Lead
Once a pyrazole fragment hit is validated and its binding mode is determined by X-ray crystallography, the hit-to-lead stage begins.[23] The goal is to rationally evolve the low-affinity fragment into a high-affinity lead compound by improving its interactions with the target protein.[25]
There are three primary strategies for this evolution:
-
Fragment Growing: This is the most common strategy.[26][27] It involves adding new chemical functionality to the pyrazole core to engage with adjacent pockets in the binding site. The crystal structure is essential as it reveals the vectors on the pyrazole ring that point towards open space, guiding the synthetic chemistry.[27]
-
Fragment Linking: If screening identifies two different pyrazole fragments that bind to adjacent, non-overlapping sites, they can be connected with a chemical linker.[26] The resulting linked molecule can exhibit a dramatic increase in affinity due to the additive nature of the binding energies.[28]
-
Fragment Merging: This strategy is used when two fragments are found to bind in an overlapping fashion.[27] A new molecule is designed that incorporates the key binding features of both original fragments into a single, cohesive scaffold.
Caption: The three primary strategies for hit-to-lead optimization in FBDD.
Case Study: Pyrazole Fragments as Kinase Inhibitors
Protein kinases are a major class of drug targets, and the pyrazole scaffold is a key feature in many approved kinase inhibitors.[12][15] An FBDD approach against phosphoinositide-dependent kinase-1 (PDK1) provides an excellent example.[29]
In this study, a biochemical screen of a fragment library identified several initial hits, including pyrazole-containing fragments. These hits were then prioritized based on ligand efficiency and their binding interactions were confirmed using NMR spectroscopy.[29] This orthogonal validation was critical to focus on the most promising fragments. Subsequent X-ray crystallography revealed that an aminoindazole fragment (a fused pyrazole) bound to the hinge region of the kinase.[29] This structural insight enabled a "fragment growing" and "merging" strategy, where related, more lead-like molecules were screened, leading to the discovery of a potent aminoindazole inhibitor with high ligand efficiency.[29] This case demonstrates the power of integrating multiple biophysical techniques with structural biology to rapidly evolve a simple pyrazole-based fragment into a potent lead.
Conclusion and Future Outlook
Fragment-based drug discovery using privileged scaffolds like pyrazole represents a mature and highly successful strategy for modern drug development. By starting small, FBDD allows for a more efficient exploration of chemical space and a more rational, structure-guided path to potent and selective drug candidates. The versatility of the pyrazole ring, with its tunable properties and established role in medicinal chemistry, makes it an exceptionally valuable tool in the FBDD arsenal. As biophysical techniques become more sensitive and structural biology methods become higher throughput, the synergy between this powerful discovery engine and this quintessential scaffold will continue to drive the development of the next generation of therapeutics.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. academic.oup.com [academic.oup.com]
- 5. drughunter.com [drughunter.com]
- 6. Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Privileged Structures | OpenOChem Learn [learn.openochem.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 13. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NMR-Fragment Based Virtual Screening: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Structural biology in fragment-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 25. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 28. lifechemicals.com [lifechemicals.com]
- 29. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the tautomeric forms of unsubstituted pyrazoles
An In-Depth Technical Guide to the Annular Tautomerism of Unsubstituted Pyrazoles
Executive Summary
Pyrazoles represent a class of five-membered heterocyclic compounds that are foundational scaffolds in medicinal chemistry and materials science.[1] A defining characteristic of N-unsubstituted pyrazoles is their existence as a dynamic equilibrium of tautomeric forms, a phenomenon known as annular tautomerism. This process involves the migration of a proton between the two adjacent ring nitrogen atoms, significantly influencing the molecule's physicochemical properties, reactivity, and biological activity.[2][3] Understanding and controlling this tautomeric equilibrium is therefore of paramount importance for researchers in drug design and chemical synthesis. This guide provides a technical overview of the principles governing pyrazole tautomerism, the analytical methodologies used to characterize it, and the practical implications for scientific research and development.
The Pyrazole Core and the Phenomenon of Annular Tautomerism
Introduction to the Pyrazole Scaffold
The pyrazole ring consists of three carbon atoms and two adjacent nitrogen atoms. This arrangement imparts a unique combination of properties: one nitrogen atom is a basic, pyridine-like sp²-hybridized center, while the other is a non-basic, pyrrole-like nitrogen whose lone pair participates in the aromatic sextet.[4] This electronic structure is the basis for the diverse biological activities and synthetic utility of pyrazole derivatives.
Defining Annular Tautomerism: A Dynamic Proton Equilibrium
Tautomerism in pyrazoles is a form of prototropy where the two constitutional isomers, or tautomers, differ in the location of a proton. In N-unsubstituted pyrazoles, the proton can reside on either of the two ring nitrogens. This specific type of tautomerism, where the proton moves between heteroatoms within the ring, is termed annular tautomerism.[3] The interconversion between these forms is a rapid and reversible process. When the pyrazole ring is asymmetrically substituted at the C3 and C5 positions, this equilibrium involves two distinct chemical species with potentially different properties.
The Case of Unsubstituted Pyrazole: A Symmetrical Exchange
For the parent, unsubstituted pyrazole, the two tautomeric forms are structurally identical and energetically degenerate. The proton exchange between N1 and N2 results in a molecule that is indistinguishable from the original.[3] While seemingly simple, this rapid exchange has significant consequences for spectroscopic analysis, often leading to time-averaged signals that suggest a single, symmetric structure.[3][5]
Caption: Annular tautomerism in unsubstituted pyrazole.
The Energetics of Tautomerism: Factors Governing Equilibrium
The position of the tautomeric equilibrium is not static; it is dictated by a delicate balance of intrinsic and extrinsic factors.
The Intermolecular Nature of Proton Transfer
Theoretical calculations have established that the direct intramolecular 1,2-proton shift within a single pyrazole molecule has a high activation energy barrier (around 50 kcal/mol).[4] In practice, the proton transfer is an intermolecular process. It is mediated by other molecules, which can include other pyrazole molecules forming self-associated dimers or trimers, or solvent molecules.[4] This intermolecular pathway has a much lower activation barrier (10–14 kcal/mol), making the tautomeric exchange rapid under typical conditions.[4]
Influence of the Medium: Solvent Effects
The choice of solvent has a profound impact on both the rate of tautomeric interconversion and the position of the equilibrium for substituted pyrazoles.
-
Protic Solvents: Solvents like water or methanol can actively participate in proton transfer by forming hydrogen-bond bridges, which lowers the energetic barrier and accelerates the exchange.[3]
-
Aprotic Solvents: Dipolar aprotic solvents (e.g., DMSO, THF) can slow the interconversion rate by forming hydrogen bonds with the pyrazole N-H, disrupting the self-association required for efficient proton transfer.[3] This effect is crucial for the experimental resolution of individual tautomers.
The Role of Temperature
Temperature is a critical experimental variable. As per the principles of chemical kinetics, lowering the temperature decreases the rate of tautomeric exchange.[5][6] This is the fundamental principle behind variable-temperature NMR studies, where cooling a sample can slow the exchange to a rate that is slow on the NMR timescale, allowing the distinct signals of each tautomer to be observed.[5]
Solid State vs. Solution
The dominant tautomeric form can differ significantly between the solid state and solution. In the solid state, the structure is governed by the thermodynamics of crystal lattice formation, where intermolecular forces like hydrogen bonding and crystal packing dictate which tautomer is preferentially stabilized.[7][8] In many cases, only a single tautomer is observed in the crystal structure, which may or may not be the major tautomer present in solution.[6]
Analytical Methodologies for Elucidating Tautomeric Forms
A multi-faceted analytical approach is required to fully characterize the tautomeric behavior of pyrazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Tautomer Analysis
NMR spectroscopy is the most powerful technique for studying tautomerism in solution.[3][9]
The appearance of an NMR spectrum for a system in dynamic equilibrium depends on the rate of exchange relative to the "NMR timescale."
-
Fast Exchange: When tautomeric interconversion is rapid, the NMR spectrometer detects a time-averaged environment. For an asymmetrically 3,5-substituted pyrazole, this results in single, often broadened, signals for the C3 and C5 carbons and their respective substituents.[3][5] For unsubstituted pyrazole, this leads to sharp, averaged signals, making the C3 and C5 positions appear chemically equivalent.[3]
-
Slow Exchange: When the exchange is slowed (typically by lowering the temperature), the spectrometer can resolve the distinct signals corresponding to each individual tautomer. The ratio of the tautomers can then be determined directly by integrating their respective signals.[6]
This protocol outlines a self-validating system for determining the tautomeric equilibrium constant (KT) for a 3(5)-substituted pyrazole.
-
Sample Preparation:
-
Analyte: Dissolve a precisely weighed amount of the substituted pyrazole in a suitable deuterated solvent.
-
Solvent Choice Rationale: Select a dry, aprotic solvent with a low freezing point, such as deuterated tetrahydrofuran (THF-d₈) or toluene-d₈. The aprotic nature minimizes solvent-catalyzed proton exchange, while the low freezing point allows for a wide temperature range to be studied.[3][5]
-
Concentration: Prepare a moderately concentrated sample (e.g., 0.1 M) to ensure a good signal-to-noise ratio. Note that concentration can affect self-association and thus the exchange rate.[6]
-
-
Instrument Setup and Initial Acquisition:
-
Acquire a standard ¹³C NMR spectrum at ambient temperature (e.g., 298 K).
-
Causality: This initial spectrum serves as a baseline. For a tautomeric system, the C3 and C5 signals will likely be averaged and appear as a single, potentially broad peak. This confirms that the system is in the fast-exchange regime.[5]
-
-
Variable-Temperature Experiment:
-
Gradually decrease the temperature of the NMR probe in controlled increments (e.g., 10-20 K).
-
Allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum. This ensures the measured spectrum reflects the true state of the sample at that temperature.
-
Continue acquiring spectra at successively lower temperatures until the single averaged signal for C3/C5 splits into two distinct, sharp signals. The temperature at which this occurs is known as the coalescence temperature.
-
Acquire a final, high-quality spectrum at the lowest practical temperature, where the signals are sharp and well-resolved.
-
-
Data Analysis and Validation:
-
Signal Assignment: Assign the signals to the respective carbons (C3 and C5) of each tautomer, often with the aid of computational predictions or 2D NMR experiments like HMBC.[5]
-
Integration: Carefully integrate the two resolved signals for C3 and C5. The ratio of the integrals directly corresponds to the molar ratio of the two tautomers.
-
Equilibrium Constant (KT): Calculate KT = [Tautomer A] / [Tautomer B].
-
Self-Validation: The protocol is self-validating because the transition from a single averaged peak to two distinct peaks provides direct, unambiguous evidence of a dynamic tautomeric equilibrium being slowed to the slow-exchange regime.
-
Caption: Experimental workflow for VT-NMR analysis of pyrazole tautomerism.
-
¹⁵N NMR: Since the tautomerism involves the nitrogen atoms directly, ¹⁵N NMR is an exceptionally reliable technique for structural and tautomeric assignment.[2]
-
Solid-State NMR (CP/MAS): This technique provides the ¹³C NMR spectrum of the compound in its solid, crystalline phase, allowing for a direct comparison between the tautomeric form present in the solid state and that observed in solution.[5][10]
Computational Chemistry: Predicting and Corroborating Experimental Findings
Quantum chemical calculations are indispensable for studying pyrazole tautomerism.
-
Energy Calculations: Methods like Density Functional Theory (DFT) are used to calculate the relative energies (and thus stabilities) of the different tautomers in the gas phase.[2][11]
-
Solvent Modeling: Polarizable Continuum Models (PCM) can be applied to simulate the effect of different solvents on the tautomeric equilibrium, allowing for a comparison between theoretical predictions and experimental results in solution.[2][12]
Complementary Techniques: X-ray Crystallography and IR Spectroscopy
-
X-ray Crystallography: Provides an unambiguous determination of the molecular structure in the solid state, definitively identifying the preferred tautomer and intermolecular interactions (like hydrogen bonding) in the crystal lattice.[6][7]
-
Infrared (IR) Spectroscopy: In conjunction with matrix isolation techniques, IR can be used to study individual tautomers trapped in an inert matrix at low temperatures. It can also be used to observe UV-induced tautomerization between the forms.[13]
Data Summary: Influence of Solvent on Tautomeric Equilibrium
The following table summarizes representative data on how the tautomeric equilibrium constant (KT) for a hypothetical 3(5)-substituted pyrazole might change with the solvent environment.
| Solvent | Dielectric Constant (ε) | Solvent Type | Predominant Tautomer | Representative KT |
| Toluene-d₈ | 2.4 | Nonpolar, Aprotic | Tautomer A | 3.5 |
| THF-d₈ | 7.6 | Aprotic, Polar | Tautomer A | 2.8 |
| DMSO-d₆ | 47 | Aprotic, Highly Polar | Tautomer B | 0.7 |
| Methanol-d₄ | 33 | Protic, Polar | Tautomer B | 0.5 |
Note: KT = [Tautomer A] / [Tautomer B]. Tautomer preference is dependent on the specific electronic nature of the substituents.
Implications for Research and Development
The dynamic nature of pyrazole tautomerism is not merely an academic curiosity; it has profound practical consequences.
Impact on Biological Activity and Receptor Binding
Different tautomers of a drug candidate are distinct chemical entities. They possess different shapes, hydrogen bond donor/acceptor patterns, and dipole moments. Consequently, only one tautomer may bind effectively to a biological target (e.g., an enzyme or receptor). The observed biological activity will depend on the concentration of this active tautomer at physiological conditions, making an understanding of the tautomeric equilibrium essential for structure-activity relationship (SAR) studies and rational drug design.[2]
Considerations for Synthetic Strategy and Reactivity
The reactivity of a pyrazole can be tautomer-dependent. For instance, an N-alkylation reaction on an asymmetrically substituted pyrazole can lead to two different regioisomeric products, with the product ratio being influenced by the tautomeric equilibrium and the reaction conditions. A synthetic chemist must consider this dynamic behavior to achieve the desired regioselectivity.
Summary and Future Outlook
The annular tautomerism of N-unsubstituted pyrazoles is a fundamental characteristic governed by a complex interplay of substituent effects, solvent, temperature, and physical state. A combination of high-resolution NMR spectroscopy, particularly variable-temperature studies, X-ray crystallography, and computational modeling provides a robust toolkit for the comprehensive characterization of these systems. For scientists in drug discovery and chemical synthesis, a thorough understanding of this tautomeric behavior is not optional—it is critical for predicting molecular properties, interpreting biological data, and designing effective and selective synthetic strategies.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 7. The annular tautomerism of the curcuminoid NH-pyrazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. [PDF] Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups | Semantic Scholar [semanticscholar.org]
- 9. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: A Guide to the Cyclocondensation Synthesis of Pyrazoles
Abstract
Pyrazoles represent a cornerstone of heterocyclic chemistry, with their derivatives exhibiting a vast spectrum of biological activities that have led to their use in numerous pharmaceuticals.[1][2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis of pyrazoles via the classical and highly versatile cyclocondensation reaction. We will delve into the mechanistic underpinnings of this transformation, present detailed, field-proven protocols, and explore modern variations that enhance efficiency and sustainability. The aim is to equip the reader with both the theoretical knowledge and practical expertise required to successfully synthesize substituted pyrazoles.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[3] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, leading to applications as anti-inflammatory, antimicrobial, anticancer, and antidiabetic agents.[1][3] The seminal synthesis of pyrazoles was reported by Ludwig Knorr in 1883, involving the reaction of a β-dicarbonyl compound with a hydrazine derivative.[2][4] This fundamental cyclocondensation reaction, often referred to as the Knorr pyrazole synthesis, remains one of the most straightforward and widely used methods for constructing the pyrazole core.[4][5][6]
Modern synthetic chemistry has expanded upon Knorr's original work, introducing a variety of catalysts, reaction conditions, and "green" methodologies to improve yields, regioselectivity, and environmental friendliness.[7][8][9] This guide will focus on the practical application of these methods, providing a robust framework for laboratory synthesis.
Mechanistic Insights: The Pathway to Aromaticity
The formation of a pyrazole ring via the cyclocondensation of a 1,3-dicarbonyl compound and a hydrazine is a thermodynamically favorable process, driven by the formation of a stable aromatic ring.[10][11] The reaction mechanism can be dissected into a sequence of nucleophilic attack, cyclization, and dehydration steps.
The process typically begins with the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound.[5] This is often followed by the formation of a hydrazone intermediate. Subsequently, the second nitrogen atom of the hydrazine performs an intramolecular nucleophilic attack on the remaining carbonyl group, leading to a cyclic intermediate.[5][11] The final step involves the elimination of two molecules of water to yield the aromatic pyrazole ring.[11] The reaction is frequently catalyzed by a small amount of acid, which serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[5][12]
When an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine, a mixture of two regioisomers can be formed.[3] The regioselectivity of the reaction is influenced by the electronic and steric properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[4]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of pyrazole derivatives. Protocol 1 describes a classic Knorr synthesis, while Protocol 2 outlines a modern, microwave-assisted approach that offers significant advantages in terms of reaction time and efficiency.[13][14]
Protocol 1: Classical Synthesis of 3,5-Disubstituted Pyrazoles
This protocol details the synthesis of a 1,3,5-trisubstituted pyrazole from a substituted acetylacetone and a phenylhydrazine derivative, a reaction known for its high yields and operational simplicity.[3]
Materials:
-
Substituted Acetylacetone (1,3-diketone) (1.0 eq)
-
Substituted Phenylhydrazine (1.0 eq)
-
Glacial Acetic Acid (catalytic amount)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted acetylacetone (1.0 eq) in ethanol.
-
To this solution, add the substituted phenylhydrazine (1.0 eq) and a few drops of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 1-3 hours), allow the mixture to cool to room temperature.
-
The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
If necessary, the crude product can be purified by recrystallization from ethanol.
Protocol 2: Microwave-Assisted Green Synthesis of Pyrazoles
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields, often under solvent-free or green solvent conditions.[13][15][16] This protocol describes a rapid, one-pot synthesis of pyrazoles.[15]
Materials:
-
α,β-Unsaturated Ketone (1.0 eq)
-
p-Toluenesulfonhydrazide (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
In a microwave-safe reaction vessel, combine the α,β-unsaturated ketone (1.0 eq), p-toluenesulfonhydrazide (1.0 eq), and anhydrous K₂CO₃ (2.0 eq).
-
Add a minimal amount of DMF (e.g., 30 mg per mmol of ketone) to the mixture.[15]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture with microwaves at a set temperature (e.g., 130°C) for a short duration (typically 5-15 minutes).[15]
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualization of the Synthetic Workflow
To provide a clear overview of the process, the following diagram illustrates the general workflow for the cyclocondensation synthesis of pyrazoles.
Caption: General workflow for pyrazole synthesis.
Data Presentation: Comparative Analysis of Synthetic Protocols
The choice of synthetic protocol can significantly impact the outcome of the reaction. The following table summarizes key parameters for the classical and microwave-assisted methods, allowing for an easy comparison.
| Parameter | Protocol 1: Classical Synthesis | Protocol 2: Microwave-Assisted Synthesis |
| Starting Materials | 1,3-Diketone, Hydrazine | α,β-Unsaturated Ketone, Tosylhydrazide |
| Catalyst | Acetic Acid | Potassium Carbonate |
| Solvent | Ethanol | Minimal DMF or Solvent-free |
| Reaction Time | 1-3 hours | 5-15 minutes |
| Energy Source | Conventional Heating (Hot Plate) | Microwave Irradiation |
| Typical Yields | Good to Excellent (70-95%)[3] | High (often >80%)[15] |
| Green Chemistry Aspect | Use of organic solvent | Reduced solvent, shorter reaction time[8] |
Conclusion and Future Perspectives
The cyclocondensation reaction remains a highly reliable and versatile method for the synthesis of pyrazoles. While the classical Knorr synthesis is robust and widely applicable, modern advancements, particularly in microwave-assisted synthesis and the development of green protocols, offer significant improvements in terms of efficiency, reaction time, and environmental impact.[13][17] The choice of methodology will ultimately depend on the specific target molecule, available resources, and desired scale of the synthesis. As the demand for novel, biologically active pyrazole derivatives continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will remain a key focus for researchers in the field.
References
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. name-reaction.com [name-reaction.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. tandfonline.com [tandfonline.com]
Application Note: A Comprehensive Guide to N-Alkylation Methods for Pyrazole Compounds
Abstract
N-alkylated pyrazoles are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and advanced materials.[1] However, the synthesis of these compounds is complicated by the presence of two nucleophilic nitrogen atoms in the pyrazole ring, often leading to mixtures of N1 and N2 regioisomers. This guide provides a comprehensive overview of key N-alkylation methods, detailing the underlying principles, advantages, and limitations of each. We present field-proven protocols for classical SN2 alkylation, Michael additions, and Mitsunobu reactions, supplemented with structured data tables and mechanistic diagrams to aid researchers in selecting and executing the optimal strategy for their specific synthetic challenges.
Foundational Principles: The Challenge of Regioselectivity
The pyrazole ring contains two adjacent nitrogen atoms, N1 and N2. In an unsymmetrically substituted pyrazole (e.g., 3-methylpyrazole), these two nitrogens are chemically distinct. Deprotonation of the N-H proton generates a pyrazolide anion, which exists as two tautomeric forms. Alkylation can therefore occur at either nitrogen, potentially yielding a mixture of N1- and N2-alkylated products.
The regiochemical outcome is a delicate balance of several factors:
-
Steric Hindrance: Bulky substituents at the C3 position generally direct alkylation to the less sterically hindered N1 position. Conversely, bulky alkylating agents also favor reaction at the N1 position.[2]
-
Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of each nitrogen atom.
-
Reaction Conditions: The choice of base, cation, solvent, and temperature can significantly alter the N1/N2 product ratio.[3] For instance, different bases can lead to varying degrees of ion pairing with the pyrazolide anion, influencing which nitrogen is more accessible for alkylation.
Key N-Alkylation Methodologies and Protocols
Direct Alkylation under Basic Conditions (SN2 Reaction)
This is the most conventional and widely used method for N-alkylation. It involves the deprotonation of the pyrazole N-H with a suitable base, followed by nucleophilic attack of the resulting pyrazolide anion on an alkyl halide or equivalent electrophile.
Mechanism: The reaction proceeds via a standard SN2 pathway. The choice of base and solvent is critical for achieving high yields and, more importantly, controlling regioselectivity. Strong, non-nucleophilic bases like sodium hydride (NaH) are often used to ensure complete deprotonation. Polar aperiodic solvents like DMF, THF, and acetonitrile are typically employed to dissolve the pyrazolide salt and facilitate the SN2 reaction.
Protocol 1: N1-Selective Alkylation using NaH in THF [4]
This protocol is generally effective for achieving N1 selectivity, particularly when the C3-substituent on the pyrazole is sterically demanding.
-
1. Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted pyrazole (1.0 eq.).
-
2. Dissolution & Cooling: Add anhydrous tetrahydrofuran (THF) to dissolve the pyrazole (approx. 0.1-0.2 M concentration). Cool the solution to 0 °C in an ice bath.
-
3. Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.
-
4. Aging: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium pyrazolide salt.
-
5. Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq.) dropwise via syringe.
-
6. Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor progress by TLC or LC-MS.
-
7. Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
8. Work-up & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N2-Selective Alkylation (Magnesium-Catalyzed) [5]
A recently developed method demonstrates that Lewis acids like MgBr₂ can promote highly selective N2-alkylation, particularly with α-bromoacetamide and α-bromoacetate electrophiles. This is hypothesized to occur via chelation of the magnesium ion between the pyrazole N1 and the carbonyl oxygen of the alkylating agent, directing the nucleophilic attack to the N2 position.[6]
-
1. Preparation: Inside a glovebox, charge a reaction vial with the 3-substituted-1H-pyrazole (1.0 eq.) and magnesium bromide (MgBr₂, 20 mol%).
-
2. Reagent Addition: Add anhydrous THF (approx. 0.2 M), followed by the α-bromoacetamide or α-bromoacetate alkylating agent (1.2 eq.).
-
3. Reaction: Seal the vial and stir the mixture at room temperature until the starting material is consumed (monitor by LC-MS).
-
4. Quenching & Work-up: Quench the reaction with a saturated solution of NH₄Cl in methanol. Concentrate the mixture to dryness. Add water to the residue and extract with isopropyl acetate (4x).
-
5. Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Table 1: Comparison of Conditions for Direct Alkylation
| Method | Base/Catalyst | Solvent | Typical Electrophile | Major Isomer | Key Advantage | Reference |
| Classical | NaH, K₂CO₃, Cs₂CO₃ | THF, DMF | Alkyl Halides | N1 (Sterically driven) | General applicability, cost-effective. | [3][7] |
| PTC | KOH, 18-crown-6 | Diethyl Ether | Alkyl Halides | Exclusive N-alkylation | Mild, convenient, avoids strong bases. | [7] |
| Mg-Catalyzed | MgBr₂ | THF | α-bromoacetamides | N2 | High N2-selectivity for specific substrates. | [5] |
| Ionic Liquid | KOH | [BMIM][BF₄] | 1-Bromobutane | N-alkylated | Green chemistry, potential rate enhancement. | [8] |
Michael Addition (Conjugate Addition)
This method is ideal for introducing alkyl chains containing an electron-withdrawing group (e.g., esters, nitriles) by reacting the pyrazole with α,β-unsaturated compounds like acrylates or acrylonitrile. Catalyst-free conditions can often be employed, providing a highly efficient and atom-economical route.[1][9]
Mechanism: The pyrazole acts as a nucleophile in a 1,4-conjugate addition to the Michael acceptor. The reaction is often highly regioselective for the N1 position, a preference that can be rationalized by the stability of the resulting intermediate.[1]
Protocol 3: Catalyst-Free N1-Selective Michael Addition [1][10]
-
1. Preparation: In a screw-cap vial, combine the substituted pyrazole (1.0 eq.) and the Michael acceptor (e.g., ethyl acrylate, 1.05 eq.).
-
2. Solvent & Base: Add a suitable solvent such as acetonitrile or even perform the reaction neat. Add a mild base like triethylamine (NEt₃, 1.1 eq.).
-
3. Reaction: Seal the vial and stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
4. Purification: Upon completion, directly concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the pure N1-alkylated product. This method often gives very clean conversions, simplifying purification.[1]
Mitsunobu Reaction
The Mitsunobu reaction allows for the N-alkylation of pyrazoles using alcohols, which are often more readily available or stable than their corresponding halides. This method is particularly valuable for introducing secondary alkyl groups with inversion of stereochemistry.[11]
Mechanism: The reaction proceeds by in-situ activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).[11] The pyrazole then acts as the nucleophile, displacing the activated hydroxyl group.
Protocol 4: General Procedure for Mitsunobu Alkylation [12][13]
-
1. Preparation: To a solution of the substituted pyrazole (1.0 eq.), the desired alcohol (1.1 eq.), and triphenylphosphine (PPh₃, 1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add the azodicarboxylate (DEAD or DIAD, 1.2 eq.) dropwise.
-
2. Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
3. Work-up: Concentrate the reaction mixture. The major challenge in Mitsunobu reactions is the removal of byproducts (triphenylphosphine oxide and the reduced azodicarboxylate). Purification is typically achieved by column chromatography. In some cases, precipitation of the triphenylphosphine oxide from a nonpolar solvent (e.g., diethyl ether) can simplify the process.
Method Selection and Troubleshooting
Choosing the correct N-alkylation strategy is critical for success. The following flowchart provides a general decision-making framework.
Conclusion
The N-alkylation of pyrazoles is a fundamental transformation with broad applications. While direct alkylation with alkyl halides remains the most common approach, challenges in regioselectivity have driven the development of more sophisticated methods. By understanding the interplay of steric and electronic factors, and by carefully selecting the reaction conditions, researchers can effectively control the reaction outcome. Methods like the catalyst-free Michael addition and the Mg-catalyzed N2-selective reaction offer powerful, modern solutions to long-standing synthetic problems, facilitating the efficient and selective synthesis of valuable N-alkylated pyrazole derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. Alkylation of pyrazolones / Introduction [ch.imperial.ac.uk]
- 13. Alkylation of pyrazolones via the mitsunobu reaction - Lookchem [lookchem.com]
Application Note & Protocols: Strategic Derivatization of 2-(1H-Pyrazol-3-YL)ethanol for Medicinal Chemistry Programs
Abstract & Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, including metabolic stability and the ability to engage in various non-covalent interactions with biological targets.[2] Molecules incorporating the pyrazole moiety exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][3][4][5]
2-(1H-Pyrazol-3-YL)ethanol is a particularly valuable building block for drug discovery. Its structure combines the stable pyrazole core with a flexible ethyl alcohol side chain. This primary alcohol serves as a versatile chemical handle, inviting a range of derivatization strategies to systematically modulate the molecule's properties. This guide provides an in-depth exploration of key derivatization reactions—esterification, etherification, and carbamoylation—applied to this scaffold. We will detail robust protocols and explain the underlying strategic rationale for each modification, empowering researchers to generate novel compound libraries for hit-to-lead and lead optimization campaigns.
The "Why": Rationale for Derivatization in Drug Design
Derivatization is not a random exercise; it is a deliberate strategy to fine-tune a molecule's properties to achieve a desired therapeutic profile. For this compound, modifying the primary alcohol can profoundly impact its biological behavior.
-
Pharmacokinetic (ADME) Optimization: The native alcohol group is polar and can participate in hydrogen bonding, which may limit membrane permeability. Converting it to a more lipophilic ester or ether can enhance absorption. Furthermore, these modifications can block metabolic oxidation at this position, potentially increasing the compound's half-life.
-
Pharmacodynamic (Target Engagement) Modulation: The introduction of new functional groups can create additional points of interaction within a target's binding site. An ester's carbonyl oxygen can act as a hydrogen bond acceptor, while the R-group of an ether can probe hydrophobic pockets. This can lead to significant gains in potency and selectivity.
-
Prodrug Strategies: Ester derivatives can be designed as prodrugs. These inactive precursors can be hydrolyzed in vivo by esterase enzymes to release the active parent alcohol, a strategy often used to improve bioavailability or target delivery.
The following diagram illustrates the primary derivatization pathways discussed in this note.
Caption: Core derivatization strategies for this compound.
Experimental Protocols & Methodologies
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Esterification via Acyl Chloride
This method is highly efficient for creating ester linkages, especially when the corresponding carboxylic acid is not amenable to Fischer esterification conditions.[6]
-
Rationale: The reaction with an acyl chloride is rapid and generally irreversible. It proceeds under mild, basic conditions, which is advantageous for sensitive substrates. The resulting ester can serve as a prodrug or a means to increase lipophilicity and cell permeability.
-
Materials & Reagents:
-
This compound
-
Acetyl chloride (or other desired acyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel
-
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq) dropwise.
-
Scientist's Note: TEA acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. Pyridine can also be used and may serve as a nucleophilic catalyst.
-
-
Acylation: Add the desired acyl chloride (e.g., acetyl chloride, 1.2 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirring solution via a dropping funnel over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Rationale: The bicarbonate wash removes any unreacted acyl chloride and the HCl salt of the base.
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the structure of the purified ester by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The IR spectrum should show a characteristic ester carbonyl stretch (~1735 cm⁻¹).
Protocol 2: Etherification via Williamson Synthesis
This classic method forms an ether bond by reacting an alkoxide with an alkyl halide. It is ideal for introducing stable, non-hydrolyzable moieties.
-
Rationale: Ethers are generally more metabolically stable than esters. This derivatization allows for the introduction of various alkyl or aryl groups to probe steric and electronic effects on target binding.
-
Materials & Reagents:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Standard work-up and purification reagents (water, brine, MgSO₄)
-
Step-by-Step Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq). Carefully wash the NaH with anhydrous hexanes to remove the mineral oil, and then suspend it in anhydrous THF.
-
CRITICAL SAFETY NOTE: Sodium hydride reacts violently with water. Handle with extreme care under an inert atmosphere.
-
-
Alkoxide Formation: Cool the NaH suspension to 0 °C. Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes. Effervescence (H₂ gas evolution) should be observed as the alkoxide forms.
-
Alkylation: Cool the solution back to 0 °C. Add the alkyl halide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. If the reaction is sluggish, it can be gently heated to reflux (typically 40-60 °C). Monitor by TLC.
-
Work-up:
-
Carefully quench the reaction at 0 °C by the dropwise addition of saturated NH₄Cl solution to destroy any excess NaH.
-
Dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water (1x) and brine (1x).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude ether by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).
-
Characterization: Confirm the structure by NMR and MS. The disappearance of the alcohol proton signal and the appearance of new signals corresponding to the added alkyl group in the ¹H NMR are key indicators of success.
Protocol 3: Carbamoylation via Isocyanate
This protocol yields carbamates, which are stable functional groups that can act as hydrogen bond donors and acceptors, making them valuable for modulating target interactions.
-
Rationale: Carbamates are considered bioisosteres of esters and amides but often possess greater metabolic stability. The N-H group can act as a hydrogen bond donor, a feature absent in ester and ether derivatives.
-
Materials & Reagents:
-
This compound
-
Isocyanate (e.g., phenyl isocyanate)
-
Anhydrous Dichloromethane (DCM) or THF
-
Optional: a catalytic amount of dibutyltin dilaurate (DBTDL) or triethylamine (TEA)
-
Standard work-up and purification reagents
-
Step-by-Step Procedure:
-
Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Isocyanate Addition: Add the desired isocyanate (1.1 eq) dropwise at room temperature.
-
Scientist's Note: This reaction is often clean and proceeds without a catalyst. However, for less reactive alcohols or isocyanates, a catalytic amount of DBTDL or TEA can be added to accelerate the reaction.
-
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC. The reaction is often complete when the starting alcohol spot has disappeared.
-
Work-up:
-
If the product precipitates, it can be collected by filtration.
-
If it remains in solution, concentrate the reaction mixture under reduced pressure.
-
-
Purification: The crude product is often of high purity. If necessary, it can be purified by recrystallization or by flash column chromatography (silica gel, ethyl acetate/hexanes).
-
Characterization: Confirm the structure by NMR and MS. Key spectroscopic features include the appearance of the carbamate N-H proton signal in the ¹H NMR (typically a broad singlet) and a strong C=O stretch in the IR spectrum (~1700-1730 cm⁻¹).
Data Summary & Characterization
Successful derivatization must be confirmed with rigorous analytical data. The following tables provide a summary of reaction conditions and expected analytical outcomes for representative products.
Table 1: Summary of Derivatization Protocols
| Parameter | Protocol 1: Esterification | Protocol 2: Etherification | Protocol 3: Carbamoylation |
| Key Reagents | Acyl Chloride, TEA | Alkyl Halide, NaH | Isocyanate, (Catalyst) |
| Solvent | Anhydrous DCM | Anhydrous THF or DMF | Anhydrous DCM or THF |
| Temperature | 0 °C to Room Temp. | 0 °C to Reflux | Room Temperature |
| Typical Time | 2-4 hours | 12-16 hours | 4-12 hours |
| Key Byproduct | Triethylammonium Chloride | H₂, Sodium Halide | None |
Table 2: Representative Analytical Data for Derivatives
| Compound | Structure | Expected MW (M+H)⁺ | Key ¹H NMR Signals (δ, ppm) |
| Starting Material | This compound | 113.07 | ~3.8 (t, -CH₂OH), ~2.8 (t, -CH₂-Py), ~4.5-5.5 (br s, -OH) |
| Acetate Ester | 2-(1H-Pyrazol-3-YL)ethyl acetate | 155.08 | ~4.2 (t, -CH₂OAc), ~2.9 (t, -CH₂-Py), ~2.0 (s, -COCH₃) |
| Benzyl Ether | 3-(2-(Benzyloxy)ethyl)-1H-pyrazole | 203.12 | ~7.3 (m, Ar-H), ~4.5 (s, -OCH₂Ph), ~3.7 (t, -OCH₂-), ~2.9 (t, -CH₂-Py) |
| Phenyl Carbamate | 2-(1H-Pyrazol-3-YL)ethyl phenylcarbamate | 232.11 | ~7.0-7.4 (m, Ar-H), ~8.0 (br s, -NH-), ~4.3 (t, -CH₂OCONH-), ~2.9 (t, -CH₂-Py) |
Mechanistic Insight: The Fischer Esterification Workflow
To illustrate the self-validating nature of our protocols, understanding the reaction mechanism is key. The following diagram shows the acid-catalyzed Fischer esterification, a reversible process where control of equilibrium is paramount.[6]
Caption: Workflow of the acid-catalyzed Fischer esterification mechanism.
Conclusion
This compound is a highly tractable starting material for building diverse chemical libraries. The esterification, etherification, and carbamoylation protocols detailed herein provide reliable and reproducible methods for its derivatization. By strategically applying these transformations, medicinal chemists can systematically explore structure-activity relationships, optimize ADME properties, and ultimately accelerate the discovery of new therapeutic agents built upon the privileged pyrazole scaffold. Each synthesized derivative should be thoroughly purified and characterized to ensure data integrity and provide a solid foundation for biological evaluation.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes | MDPI [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. mdpi.com [mdpi.com]
- 6. athabascau.ca [athabascau.ca]
Application Notes and Protocols for Utilizing 2-(1H-Pyrazol-3-YL)ethanol as a PROTAC Linker
Introduction: The Strategic Incorporation of Pyrazole Moieties in PROTAC Linker Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, commandeering the cell's ubiquitin-proteasome system to achieve targeted protein degradation.[1] These heterobifunctional molecules are composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two.[2][] While significant focus is often placed on the warhead and E3 ligase ligand, the linker is a critical determinant of a PROTAC's efficacy, influencing ternary complex formation, cell permeability, and overall pharmacokinetic properties.[4] The evolution of linker design has moved from simple alkyl and polyethylene glycol (PEG) chains to more sophisticated structures that impart specific conformational constraints and physicochemical properties.[2]
This guide focuses on the application of 2-(1H-Pyrazol-3-YL)ethanol as a novel linker component in PROTAC design. The pyrazole scaffold, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of properties that make it an attractive linker element.[5] It can serve as both a hydrogen bond donor and acceptor, potentially facilitating favorable interactions within the ternary complex.[6] Furthermore, its relative rigidity can help to pre-organize the PROTAC molecule, reducing the entropic penalty upon binding to the POI and E3 ligase.[] The pyrazole ring also acts as a bioisostere for other aromatic systems, offering a means to fine-tune the lipophilicity and solubility of the final PROTAC molecule.[6]
These application notes provide a comprehensive guide for researchers on the synthesis, incorporation, and characterization of PROTACs utilizing the this compound linker, underpinned by a deep understanding of its chemical properties and the principles of targeted protein degradation.
Part 1: Synthesis and Chemical Properties of the this compound Linker
The successful integration of any new component into a PROTAC requires a robust and reproducible synthetic route. The following section details the synthesis of this compound and discusses its key chemical properties relevant to PROTAC assembly.
1.1: Synthetic Protocol for this compound
The synthesis of this compound can be achieved through a multi-step process, beginning with readily available starting materials. A plausible synthetic route, adapted from general pyrazole synthesis methodologies, is outlined below.[7][8][9]
Workflow for the Synthesis of this compound
References
- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(1H-PYRAZOL-3-YL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
Application Notes and Protocols: The Versatility of Pyrazole Derivatives in Click Chemistry
Introduction: Pyrazole - A Privileged Scaffold in Modern Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1] Its remarkable metabolic stability and capacity to act as both a hydrogen bond donor and acceptor have cemented its status as a "privileged scaffold."[1] This unique combination of properties has led to the incorporation of pyrazole moieties into a multitude of FDA-approved drugs for a wide range of therapeutic areas, including oncology, virology, and inflammatory diseases.[2] The advent of "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has exponentially expanded the utility of pyrazole derivatives.[3] These bioorthogonal reactions provide a highly efficient and selective means of covalently linking molecules, enabling the rapid assembly of complex molecular architectures for drug development, bioconjugation, and materials science.[4]
This comprehensive guide provides detailed application notes and protocols for leveraging pyrazole derivatives in click chemistry. It is designed for researchers, scientists, and drug development professionals seeking to harness the power of this versatile chemical toolbox. We will delve into the synthesis of click-ready pyrazole building blocks, provide step-by-step protocols for both CuAAC and SPAAC reactions, and showcase their application in the synthesis of bioactive molecules and the labeling of biomolecules.
I. Synthesis of Click-Ready Pyrazole Derivatives
The successful application of click chemistry hinges on the availability of molecules functionalized with either an azide or a terminal alkyne. Here, we present protocols for the synthesis of representative pyrazole derivatives bearing these functional groups.
Protocol 1: Synthesis of 4-Ethynyl-1H-pyrazole
This protocol describes the synthesis of a pyrazole derivative functionalized with a terminal alkyne, a key component for CuAAC and SPAAC reactions. The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto the pyrazole ring, which can then be converted to an alkyne.[5]
Experimental Workflow:
Caption: Synthesis of 4-Ethynyl-1H-pyrazole.
Materials:
-
Acetophenone phenylhydrazone
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ohira-Bestmann reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde:
-
In a round-bottom flask, prepare the Vilsmeier-Haack reagent by slowly adding POCl₃ (3 equivalents) to ice-cold DMF (10 equivalents).
-
To this mixture, add acetophenone phenylhydrazone (1 equivalent) portion-wise while maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.[5]
-
-
Synthesis of 4-Ethynyl-1,3-diphenyl-1H-pyrazole:
-
Dissolve 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in dry MeOH in a round-bottom flask.
-
Add K₂CO₃ (2 equivalents) to the solution.
-
To this stirred suspension, add the Ohira-Bestmann reagent (1.5 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with water and extract the product with DCM (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-ethynyl-1,3-diphenyl-1H-pyrazole.
-
Protocol 2: Synthesis of a Pyrazole Derivative Bearing an Azide Moiety
This protocol outlines the synthesis of a pyrazole derivative functionalized with an azide group, the other key partner in click chemistry reactions. This is achieved by converting an amino group to an azide via a diazotization reaction followed by substitution with sodium azide.[5]
Experimental Workflow:
Caption: Synthesis of an azide-functionalized pyrazole precursor.
Materials:
-
Sulfanilamide
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
Diazotization of Sulfanilamide:
-
Dissolve sulfanilamide (1 equivalent) in a mixture of concentrated HCl and water at 0 °C.
-
Slowly add a solution of NaNO₂ (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C.
-
Stir the reaction mixture for 30 minutes at 0 °C.
-
-
Azide Substitution:
-
In a separate flask, dissolve NaN₃ (1.2 equivalents) in water.
-
Slowly add the diazonium salt solution from the previous step to the sodium azide solution at 0 °C.
-
Stir the reaction mixture for 1-2 hours at 0 °C, then allow it to warm to room temperature.
-
Extract the product with DCM (3 x 40 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the azide product.[5]
-
II. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Pyrazole Derivatives
CuAAC is a robust and highly efficient click reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[6] Pyrazole derivatives can participate in CuAAC either as one of the reactants or as ligands for the copper catalyst, where they can modulate the catalyst's activity and stability.[7][8]
The Role of Pyrazole Ligands in CuAAC
Trinuclear copper(I) pyrazolate complexes have been shown to be effective bifunctional catalysts in CuAAC reactions.[8] The pyrazolate ligand can act as a Brønsted base, facilitating the deprotonation of the terminal alkyne, which is a key step in the catalytic cycle.[7] This bifunctional nature allows the reaction to proceed under mild conditions, often at room temperature and in the presence of air.[8]
Catalytic Cycle of Pyrazolate-Ligated CuAAC:
Caption: Proposed mechanism for pyrazolate-ligated CuAAC.
Protocol 3: CuAAC for the Synthesis of a Pyrazole-Triazole Conjugate
This protocol provides a general procedure for the copper-catalyzed click reaction between an alkyne-functionalized pyrazole and an azide.
Materials:
-
Alkyne-functionalized pyrazole (e.g., 4-ethynyl-1,3-diphenyl-1H-pyrazole)
-
Azide derivative (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol/Water (1:1) solvent mixture
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the alkyne-functionalized pyrazole (1 equivalent) and the azide derivative (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.
-
-
Reaction Execution:
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the CuSO₄ solution.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, add water to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole-triazole conjugate.[9]
-
Quantitative Data for Representative CuAAC Reactions:
| Entry | Alkyne | Azide | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Benzyl Azide | 1 | t-BuOH/H₂O | 12 | 95 | [9] |
| 2 | 1-Octyne | Phenyl Azide | 1 | t-BuOH/H₂O | 10 | 92 | [9] |
| 3 | Propargyl Alcohol | 4-Azidoanisole | 1 | t-BuOH/H₂O | 12 | 90 | [9] |
III. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Pyrazole Derivatives
SPAAC is a powerful bioorthogonal reaction that proceeds without the need for a potentially cytotoxic copper catalyst.[3] This makes it particularly suitable for applications in living systems, such as live-cell imaging and in vivo bioconjugation. The reaction is driven by the release of ring strain in a cyclooctyne derivative upon reaction with an azide.[10]
Kinetics of SPAAC Reactions
The rate of a SPAAC reaction is highly dependent on the structure of the strained alkyne. Electron-withdrawing groups on the cyclooctyne ring can increase the reaction rate.
Second-Order Rate Constants for Representative SPAAC Reactions:
| Strained Alkyne | Azide | Rate Constant (M⁻¹s⁻¹) | Reference |
| DIBO | Benzyl Azide | ~0.1 | [11] |
| BCN | Benzyl Azide | ~0.01 | [12] |
| DIFO | Benzyl Azide | ~0.3 | [12] |
Protocol 4: SPAAC for Protein Labeling with a Pyrazole-Containing Probe
This protocol describes the labeling of an azide-modified protein with a pyrazole-containing probe functionalized with a strained alkyne (e.g., dibenzocyclooctyne, DBCO).
Experimental Workflow:
Caption: SPAAC for protein labeling.
Materials:
-
Azide-modified protein (e.g., metabolically labeled with an azido-sugar)
-
DBCO-functionalized pyrazole probe
-
Phosphate-buffered saline (PBS), pH 7.4
-
Standard laboratory equipment for protein handling (e.g., microcentrifuge tubes, rotator)
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Dissolve the azide-modified protein in PBS to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of the DBCO-functionalized pyrazole probe in a compatible solvent (e.g., DMSO) at a concentration of 1-10 mM.
-
-
Labeling Reaction:
-
To the protein solution, add the DBCO-functionalized pyrazole probe to a final concentration of 50-250 µM (typically a 10-50 fold molar excess over the protein).
-
Incubate the reaction mixture at room temperature or 37 °C for 1-4 hours with gentle mixing.
-
-
Purification and Analysis:
-
Remove the excess unreacted probe by a suitable method, such as size-exclusion chromatography or dialysis.
-
Analyze the labeled protein by SDS-PAGE followed by in-gel fluorescence scanning (if the probe is fluorescent) or Western blotting with an antibody against the pyrazole tag.[11]
-
IV. Characterization of Pyrazole Click Chemistry Products
The successful synthesis of pyrazole-containing click chemistry products must be confirmed by appropriate analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for structural elucidation. In the ¹H NMR spectrum of a 1,4-disubstituted triazole formed via CuAAC, a characteristic singlet for the triazole proton typically appears between δ 7.5 and 8.5 ppm.[9]
Representative NMR Data for a Pyrazole-Triazole Conjugate: [9]
-
¹H NMR (CDCl₃, 400 MHz): δ 8.07 (s, 1H, triazole-H), 7.80-7.20 (m, aromatic-H), 5.50 (s, 2H, CH₂), 2.13 (s, 6H, pyrazole-CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 148.0 (triazole-C), 145.0, 138.0, 130.0, 129.0, 128.0, 125.0 (aromatic-C), 122.0 (triazole-C), 54.0 (CH₂), 10.9 (pyrazole-CH₃).
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds by providing the exact mass.[13]
V. Applications in Drug Discovery: Pyrazole-Based Kinase Inhibitors
The pyrazole scaffold is a prominent feature in many kinase inhibitors.[2] Click chemistry provides a rapid and efficient way to synthesize libraries of pyrazole-based compounds for screening against various kinases.
Signaling Pathway Targeted by Pyrazole-Based Kinase Inhibitors:
Caption: Inhibition of kinase signaling by a pyrazole-based inhibitor.
Conclusion
The convergence of the privileged pyrazole scaffold with the efficiency and versatility of click chemistry has created a powerful platform for innovation in drug discovery, chemical biology, and materials science. The protocols and application notes presented in this guide are intended to empower researchers to explore the vast potential of pyrazole derivatives in their own work. The continued development of novel click-ready pyrazole building blocks and their application in increasingly complex systems promises to drive further advancements in these exciting fields.
References
- 1. ijnrd.org [ijnrd.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Click Chemistry – Med Chem 101 [medchem101.com]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. jenabioscience.com [jenabioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic study in azide-alkyne cycloaddition (CuAAC) catalyzed by bifunctional trinuclear copper(I) pyrazolate complex: Shift in rate-determining step - article [repository.rudn.ru]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Use of 2-(1H-Pyrazol-3-YL)ethanol in heterocyclic synthesis
An In-Depth Guide to the Application of 2-(1H-Pyrazol-3-yl)ethanol in Modern Heterocyclic Synthesis
This document serves as a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of this compound as a versatile building block in heterocyclic chemistry. We will move beyond simple procedural lists to explore the underlying chemical principles, offering field-proven insights into protocol design and optimization.
The Strategic Value of this compound
This compound is a bifunctional molecule of significant interest in synthetic chemistry. Its structure uniquely combines a nucleophilic pyrazole ring system with a reactive primary alcohol. This duality allows it to serve as a powerful precursor for constructing fused heterocyclic systems, particularly the medicinally relevant pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine scaffolds.[1][2]
The pyrazole moiety itself is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[3] The N-H and adjacent nitrogen atom (N2) of the pyrazole ring act as key nucleophilic centers. The ethanol side chain provides a handle for subsequent intramolecular cyclization reactions, making it an ideal A-B (nucleophile-electrophile) synthon after appropriate activation.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₅H₈N₂O |
| Molecular Weight | 112.13 g/mol [4] |
| Appearance | Typically a liquid or low-melting solid |
| Key Functional Groups | Pyrazole N-H, Pyrazole N2, Primary Hydroxyl (-OH) |
Synthesis of the Precursor: this compound
The most common and classical synthesis of the pyrazole core involves the cyclocondensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with hydrazine.[3][5] For this compound, a logical precursor is 4,5-dihydroxy-2-pentanone or a more stable equivalent. A highly effective method involves the reaction of hydrazine with 3-acetyl-γ-butyrolactone, where the lactone serves as a masked 1,3-dielectrophile.
Application I: Synthesis of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are analogues of purines and exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and hypnotic properties.[6][7] The reaction of 3-aminopyrazoles (which can be conceptually derived from our title compound) with β-dicarbonyl compounds or their equivalents is a cornerstone of their synthesis.[2][8]
Mechanistic Rationale
The synthesis leverages the differential nucleophilicity of the pyrazole ring nitrogens. The reaction is initiated by the attack of the exocyclic amino group (or the more nucleophilic N-H in our case, depending on the reaction partner) onto an electrophilic carbon of a 1,3-dielectrophile (e.g., an enaminone or β-ketoester). This is followed by an intramolecular cyclization and dehydration sequence. When starting with this compound, the strategy involves a condensation with a suitable partner, followed by cyclization involving the hydroxyethyl side chain.
A study by Portilla et al. demonstrated that the reaction of 3-substituted-5-amino-1H-pyrazoles with 2-acetylbutyrolactone leads to the formation of 6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-ones, showcasing the involvement of a hydroxyethyl moiety in the final structure.[7]
Caption: General workflow for Pyrazolo[1,5-a]pyrimidine synthesis.
Experimental Protocol: Synthesis of 7-Aryl-2-methylpyrazolo[1,5-a]pyrimidines
This two-step protocol is adapted from a high-yield synthesis reported by Portilla and colleagues, demonstrating the conversion of a methyl ketone into the target heterocycle, a pathway analogous to using this compound's pyrazole core with a different electrophile.[9] The key is the initial formation of a β-enaminone, which then undergoes cyclocondensation.
Step A: Synthesis of (E)-3-(dimethylamino)-1-arylprop-2-en-1-one (β-Enaminone)
-
Reagents & Setup: To a 10 mL microwave vial, add the appropriate aryl methyl ketone (1.0 mmol) and N,N-dimethylformamide-dimethylacetal (DMF-DMA, 1.5 mmol).
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 160 °C for 15 minutes. Microwave assistance significantly accelerates the reaction compared to conventional heating.[7]
-
Work-up: After cooling, the resulting product, typically a solid, is of high purity and can often be used in the next step without further purification. If necessary, triturate with cold diethyl ether and filter.
Step B: Cyclocondensation to form Pyrazolo[1,5-a]pyrimidine
-
Reagents & Setup: In a new microwave vial, combine the β-enaminone from Step A (0.5 mmol) and 3-methyl-1H-pyrazol-5-amine (0.5 mmol). Note: 3-Methyl-1H-pyrazol-5-amine serves as the pyrazole source here, demonstrating the core cyclization principle.
-
Reaction: Seal the vial and irradiate in a microwave reactor at 180 °C for 20-30 minutes. The high temperature facilitates the cyclization and subsequent dehydration to the aromatic product.
-
Purification: After cooling, dissolve the residue in dichloromethane (DCM) and purify by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure 7-aryl-2-methylpyrazolo[1,5-a]pyrimidine.
Table 1: Representative Yields for Pyrazolo[1,5-a]pyrimidine Synthesis
| Aryl Group (on Ketone) | Enaminone Yield | Final Product Yield | Reference |
| Phenyl | 95% | 96% | [9] |
| 4-Methoxyphenyl | 97% | 94% | [9] |
| 4-Nitrophenyl | 91% | 88% | [9] |
| 2-Naphthyl | 94% | 93% | [9] |
Application II: Synthesis of Pyrazolo[1,5-a]pyridines
The pyrazolo[1,5-a]pyridine core is another heterocycle of great interest, with applications ranging from materials science to pharmaceuticals.[10] The synthesis often involves a [3+2] cycloaddition reaction between a pyridine N-ylide and an electron-deficient alkene. An alternative and highly relevant approach is the cyclocondensation of an aminopyrazole with an α,β-unsaturated carbonyl compound.
Mechanistic Rationale
Starting with this compound, the pyrazole ring acts as a binucleophile. The synthesis can be envisioned through an initial Michael addition of the pyrazole N-H to an α,β-unsaturated carbonyl compound. The resulting intermediate would then need to undergo cyclization. This requires activation of the hydroxyl group (e.g., conversion to a leaving group like tosylate or halide) followed by intramolecular attack of a newly formed enolate or amine, and subsequent aromatization.
Caption: Logical workflow for Pyrazolo[1,5-a]pyridine synthesis.
Experimental Protocol: General Procedure for Oxidative [3+2] Cycloaddition
While not starting from this compound itself, the following protocol illustrates the formation of the pyrazolo[1,5-a]pyridine ring system via a modern, metal-free oxidative cycloaddition, which is mechanistically relevant. This method highlights the formation of the crucial pyrazole-pyridine bond network.[10]
-
Reagents & Setup: In a round-bottom flask, dissolve the N-aminopyridinium salt (1.0 equiv.), the α,β-unsaturated carbonyl compound (1.2 equiv.), and an oxidant such as PIDA (phenyliodine diacetate) or I₂/K₂CO₃ in a suitable solvent like N-methylpyrrolidone (NMP) or acetonitrile.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). These reactions are often complete within a few hours.
-
Causality: The N-aminopyridinium salt generates a pyridine N-ylide in situ, which acts as the 1,3-dipole. The α,β-unsaturated compound is the dipolarophile. The oxidant facilitates the final aromatization step to furnish the stable pyrazolo[1,5-a]pyridine product.
-
Work-up & Purification: Upon completion, quench the reaction with a solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography to afford the desired functionalized pyrazolo[1,5-a]pyridine.
Trustworthiness and Self-Validation
The protocols described are based on established, peer-reviewed synthetic methodologies.[9][10] Key validation steps are built into the workflow:
-
Reaction Monitoring: Consistent use of TLC is critical to confirm the consumption of starting materials and the formation of the product, preventing premature or unnecessarily long reaction times.
-
Spectroscopic Confirmation: The structure and purity of all intermediates and final products must be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.[11][12]
-
Yield Comparison: The obtained yields should be compared with those reported in the literature (as shown in Table 1) to validate the experimental setup and execution.
Conclusion
This compound is a high-potential building block for the synthesis of fused N-heterocycles. Its dual functionality allows for sequential or one-pot reactions that build molecular complexity rapidly. By understanding the underlying mechanisms of cyclocondensation and cycloaddition, chemists can rationally design protocols to access diverse libraries of pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyridines, scaffolds that are central to the discovery of new therapeutics and functional materials.
References
- 1. chim.it [chim.it]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(1H-Pyrazol-4-yl)ethanol | C5H8N2O | CID 4293604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 10. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 11. rsc.org [rsc.org]
- 12. 2-(1H-Pyrazol-3-yl)-ethanol(32385-74-3) 1H NMR [m.chemicalbook.com]
The Pyrazole Scaffold: A Versatile Tool in Modern Agrochemical Research
Introduction: The relentless challenge of ensuring global food security necessitates the continuous development of innovative and effective crop protection agents. Within the vast landscape of synthetic chemistry, the pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone scaffold in the design of novel agrochemicals.[1][2] Its unique structural features and diverse biological activities have led to the successful commercialization of numerous pyrazole-based herbicides, insecticides, and fungicides.[2][3] This technical guide provides an in-depth exploration of the application of pyrazole derivatives in agrochemical research, offering detailed application notes and experimental protocols for their synthesis and biological evaluation.
Part 1: The Significance of the Pyrazole Moiety in Agrochemicals
The pyrazole ring's prevalence in agrochemical design can be attributed to several key factors:
-
Structural Versatility: The pyrazole ring possesses multiple sites for substitution, allowing for extensive structural modifications to fine-tune biological activity, selectivity, and physicochemical properties.[4] This "optimization space" is a critical asset for medicinal and agrochemical chemists.
-
Broad-Spectrum Bioactivity: Pyrazole derivatives have demonstrated a wide range of biological activities, including herbicidal, insecticidal, fungicidal, and even nematicidal and antiviral properties.[2][3][5]
-
Novel Mechanisms of Action: Many pyrazole-based agrochemicals exhibit unique modes of action, which is crucial for managing the development of resistance to existing chemistries.[2][4]
Part 2: Application of Pyrazole Derivatives in Different Agrochemical Classes
Pyrazole-Based Herbicides: Targeting Essential Plant Processes
Pyrazole derivatives have been successfully developed into herbicides that target various key enzymes in plant metabolic pathways.[6][7]
Mechanism of Action: A significant class of pyrazole herbicides function as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[8] HPPD is a critical enzyme in the biosynthesis of plastoquinone and tocopherol, which are essential for photosynthesis and antioxidant defense. Inhibition of HPPD leads to the bleaching of new growth, followed by plant death.[9] Other pyrazole herbicides act as inhibitors of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids.[6]
Examples of Pyrazole-Based Herbicides:
| Herbicide | Target Site | Primary Use |
| Pyrasulfotole | HPPD Inhibitor | Broadleaf weed control in cereals |
| Topramezone | HPPD Inhibitor | Post-emergence control of grass and broadleaf weeds in corn |
| Pyroxasulfone | Very long-chain fatty acid synthesis inhibitor | Pre-emergence control of annual grasses and broadleaf weeds |
| Azimsulfuron | ALS Inhibitor | Control of annual and perennial weeds in rice |
Logical Workflow for Pyrazole Herbicide Discovery:
Caption: A streamlined workflow for the discovery and development of novel pyrazole-based herbicides.
Pyrazole-Based Insecticides: Disrupting the Insect Nervous System
Phenylpyrazole insecticides represent a significant class of broad-spectrum insecticides.[10]
Mechanism of Action: The primary mode of action for phenylpyrazole insecticides is the blockage of GABA-gated chloride channels in the central nervous system of insects.[10] This disruption of nerve signal transmission leads to hyperexcitation, convulsions, and eventual death of the insect. This target site is less sensitive in mammals, providing a degree of selectivity.[10]
Examples of Pyrazole-Based Insecticides:
| Insecticide | Chemical Class | Primary Use |
| Fipronil | Phenylpyrazole | Broad-spectrum control of a wide range of pests in crops and for termite and flea control.[11] |
| Ethiprole | Phenylpyrazole | Control of chewing and sucking insects in various crops. |
| Vaniliprole | Phenylpyrazole | Control of lepidopteran pests. |
Key Structural Features of Phenylpyrazole Insecticides:
Caption: Essential structural components of phenylpyrazole insecticides contributing to their bioactivity.
Pyrazole-Based Fungicides: Inhibiting Fungal Respiration
Pyrazole carboxamides are a prominent class of fungicides that have gained widespread use in agriculture.[4]
Mechanism of Action: Many pyrazole carboxamide fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs).[12] They bind to the succinate dehydrogenase (Complex II) enzyme in the mitochondrial respiratory chain of fungi, blocking cellular respiration and leading to the depletion of ATP, ultimately causing fungal death.[12]
Examples of Pyrazole-Based Fungicides:
| Fungicide | Chemical Class | Primary Use |
| Fluxapyroxad | Pyrazole Carboxamide (SDHI) | Broad-spectrum control of fungal diseases in a wide range of crops.[5] |
| Bixafen | Pyrazole Carboxamide (SDHI) | Control of various fungal pathogens, particularly in cereals.[3] |
| Penthiopyrad | Pyrazole Carboxamide (SDHI) | Control of diseases such as rusts, powdery mildew, and leaf spots.[3] |
| Isopyrazam | Pyrazole Carboxamide (SDHI) | Control of fungal diseases in cereals and other crops.[3] |
Part 3: Experimental Protocols
Synthesis of Pyrazole Derivatives
Protocol 3.1.1: Knorr Pyrazole Synthesis of a Model Pyrazolone [5]
This protocol describes the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate, a classic method for forming the pyrazole ring.[5][6]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
-
20-mL scintillation vial
-
Hot plate with stirring capability
-
TLC plates, chamber, and developing solvent (e.g., 30% ethyl acetate/70% hexane)
-
Büchner funnel and filter paper
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[5]
-
Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the mixture.[5]
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[5]
-
Monitor the reaction's progress by TLC, using 30% ethyl acetate/70% hexane as the mobile phase.[5]
-
Once the starting ketoester is consumed, add 10 mL of water to the hot reaction mixture with continuous stirring.[5]
-
Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes while stirring to promote crystallization.[5]
-
Collect the precipitated product by vacuum filtration using a Büchner funnel.[5]
-
Wash the collected solid with a small amount of cold water and allow it to air dry.[5]
-
Characterize the product by determining its mass, percent yield, melting point, and purity (e.g., by TLC).
Protocol 3.1.2: Claisen Condensation and Knorr Cyclization for Pyrazole Carboxylic Acid Synthesis [3]
This "one-pot" procedure illustrates the synthesis of a 1,5-diaryl-1H-pyrazole-3-carboxylic acid.
Materials:
-
Substituted alkylphenone
-
Diethyl oxalate
-
Sodium methoxide (MeONa)
-
Lithium chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Ethanol (EtOH)
-
Trifluoroacetic acid (TFA)
-
Arylhydrazine hydrochloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve MeONa (6.5 mmol) and LiCl (6.5 mmol) in anhydrous THF (10 mL).[3]
-
Heat the mixture to reflux for 3 hours, then cool to 0°C.[3]
-
Add the alkylphenone (5.0 mmol) and diethyl oxalate (6.5 mmol) and stir the resulting mixture at room temperature for 3 hours.[3]
-
Concentrate the mixture under reduced pressure to remove THF.[3]
-
Add anhydrous EtOH (15 mL), TFA (10.0 mmol), and the arylhydrazine hydrochloride (5.0 mmol) at room temperature.[3]
-
Heat the mixture to reflux for 12 hours.[3]
-
Add a solution of NaOH (20.0 mmol) in water (2 mL) and continue to reflux for an additional 4 hours.[3]
-
Cool the reaction mixture and concentrate in vacuo to remove EtOH.[3]
-
To the residue, add water (15 mL) and CH₂Cl₂ (15 mL). Acidify the aqueous layer with 10% HCl to a pH of 3-4.[3]
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).[3]
-
Combine the organic phases, wash with water (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate to yield the crude product.[3]
-
Purify the product by recrystallization.[3]
Biological Activity Screening Protocols
Protocol 3.2.1: In Vitro Fungicidal Bioassay (Poisoned Food Technique) [13]
This method assesses the ability of a compound to inhibit the mycelial growth of a target fungus.
Materials:
-
Pure culture of the target fungus (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes
-
Test compound dissolved in a suitable solvent (e.g., acetone)
-
Sterile cork borer
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds at desired concentrations.
-
Prepare PDA medium and sterilize by autoclaving. Allow it to cool to approximately 45-50°C.
-
Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Also, prepare a control plate with the solvent alone.[13]
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.[13]
-
Using a sterile cork borer, cut a small disc (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus.[13]
-
Place the fungal disc, mycelial side down, in the center of each PDA plate (both treated and control).[13]
-
Incubate the plates at an appropriate temperature (e.g., 25 ± 1°C) until the fungal growth in the control plate reaches the edge of the dish.[13]
-
Measure the diameter of the fungal colony in both control and treated plates.
-
Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(C - T) / C] x 100 Where C is the average diameter of the fungal colony in the control, and T is the average diameter of the fungal colony in the treatment.[14]
Protocol 3.2.2: Insecticidal Bioassay (Leaf-Dip Method) [15]
This protocol is suitable for evaluating the toxicity of compounds against sucking insects like aphids or whiteflies.[15][16]
Materials:
-
Host plant leaves (e.g., cotton, cabbage)
-
Test insects (e.g., Bemisia tabaci)
-
Test compound emulsified in water with a surfactant
-
Petri dishes lined with moist filter paper
-
Fine brush
-
Stereomicroscope
Procedure:
-
Prepare a series of concentrations of the test compound in water containing a small amount of a non-phytotoxic surfactant.
-
Excise healthy, uniform-sized leaves from the host plant.
-
Dip each leaf into the test solution for a set time (e.g., 10-20 seconds), ensuring complete coverage. A control group of leaves should be dipped in the surfactant-water solution only.
-
Allow the leaves to air dry.
-
Place the treated leaves in Petri dishes containing a moist filter paper to maintain turgidity.
-
Introduce a known number of adult insects (e.g., 20-30) onto each leaf using a fine brush or aspirator.[17]
-
Seal the Petri dishes (with ventilation) and incubate them under controlled conditions (temperature, humidity, and photoperiod).
-
Assess insect mortality at specific time intervals (e.g., 24, 48, 72 hours) under a stereomicroscope. Insects that are unable to move when prodded gently with a fine brush are considered dead.
-
Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.
-
The data can be used to determine the LC₅₀ (lethal concentration to kill 50% of the population) through probit analysis.[15]
Protocol 3.2.3: Herbicidal Bioassay (Whole Plant Greenhouse Screen) [18]
This method evaluates the pre- and post-emergence herbicidal activity of test compounds.
Materials:
-
Seeds of various weed species (e.g., barnyardgrass, velvetleaf) and crop species (e.g., corn, soybean)
-
Pots filled with a suitable soil mix
-
Greenhouse with controlled temperature and lighting
-
Test compound formulated for spraying
-
Laboratory sprayer
Procedure:
Pre-emergence Application:
-
Sow seeds of the selected plant species in pots at the appropriate depth.
-
Immediately after sowing, apply the test compound at a specific rate (e.g., 150 g a.i./ha) to the soil surface using a laboratory sprayer.[19]
-
Water the pots and place them in the greenhouse.
-
Observe the plants for 2-3 weeks, assessing for inhibition of germination and injury symptoms.[20]
Post-emergence Application:
-
Sow seeds and allow the plants to grow to a specific stage (e.g., 2-3 leaf stage).
-
Apply the test compound to the foliage of the plants at a specific rate using a laboratory sprayer.[19]
-
Place the treated plants in the greenhouse.
-
Observe the plants for 2-3 weeks, assessing for herbicidal injury symptoms such as chlorosis, necrosis, and stunting.[20]
-
Evaluate the herbicidal effect by visual rating on a scale of 0 (no effect) to 100 (complete kill) or by measuring the reduction in fresh weight compared to untreated control plants.[20]
Part 4: Future Perspectives
The development of pyrazole-based agrochemicals continues to be a dynamic field of research. Future efforts will likely focus on:
-
Discovery of Novel Modes of Action: To combat resistance, there is a constant need for compounds with new biochemical targets.
-
Improving Environmental Profile: Research will aim to develop pyrazole derivatives with enhanced biodegradability and reduced off-target toxicity.
-
Structure-Based Design: Advances in computational chemistry and X-ray crystallography will facilitate the rational design of more potent and selective pyrazole-based agrochemicals.
The versatility of the pyrazole scaffold ensures its continued importance in the quest for sustainable and effective crop protection solutions.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Video: Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach [jove.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. bioone.org [bioone.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. nbinno.com [nbinno.com]
- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 12. longdom.org [longdom.org]
- 13. ijpab.com [ijpab.com]
- 14. gsconlinepress.com [gsconlinepress.com]
- 15. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. my.ucanr.edu [my.ucanr.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. media.ahdb.org.uk [media.ahdb.org.uk]
Application Notes and Protocols: A Guide to the Continuous Flow Synthesis of Pyrazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Traditional batch synthesis of these vital heterocycles, however, often grapples with challenges related to safety, scalability, and reaction efficiency.[3][4] This comprehensive guide delves into the transformative potential of flow chemistry as a superior alternative for the synthesis of pyrazole scaffolds. By leveraging the intrinsic advantages of continuous processing—such as precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous intermediates—flow chemistry offers a more efficient, safer, and scalable paradigm for pyrazole synthesis.[3][5] This document provides an in-depth exploration of the principles, practical applications, and detailed protocols for the continuous flow synthesis of pyrazoles, designed to empower researchers and drug development professionals in their quest for novel molecular entities.
The Strategic Advantage of Flow Chemistry for Pyrazole Synthesis
The transition from batch to continuous flow processing for the synthesis of pyrazole scaffolds is not merely an incremental improvement but a fundamental shift in synthetic strategy.[6] The unique characteristics of flow reactors provide a level of control and safety that is often unattainable in traditional round-bottom flasks.[7]
Causality Behind the Flow Advantage:
-
Enhanced Safety with Hazardous Intermediates: Many classical pyrazole syntheses involve unstable or explosive intermediates such as diazonium salts and diazo compounds.[1][8] In a flow system, these reactive species can be generated and consumed in situ, minimizing their accumulation to only the small volume of the reactor at any given time.[8][9] This "just-in-time" generation drastically reduces the risk of uncontrolled exothermic events or detonations.[7]
-
Superior Control Over Reaction Parameters: Flow reactors exhibit a high surface-area-to-volume ratio, enabling highly efficient heat transfer.[5] This allows for precise temperature control, minimizing the formation of byproducts that can arise from temperature gradients or "hot spots" common in large batch reactors.[7] Furthermore, residence time, a critical parameter for reaction optimization, can be precisely controlled by adjusting the flow rate and reactor volume.
-
Improved Yield and Selectivity: The precise control over temperature, residence time, and stoichiometry in a continuous flow system often leads to higher yields and improved regioselectivity compared to batch processes.[1][7] This is particularly evident in reactions where competing pathways can lead to isomeric products.
-
Seamless Scalability: Scaling up a reaction in a flow system is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), rather than increasing the reactor size.[7] This linear scalability avoids the challenges of heat and mass transfer that often plague the scale-up of batch reactions.
Core Synthetic Strategies for Pyrazoles in Flow
Several classical and modern methods for pyrazole synthesis have been successfully adapted to continuous flow conditions. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.
The Knorr Pyrazole Synthesis
The condensation of a 1,3-dicarbonyl compound with a hydrazine derivative is a cornerstone of pyrazole synthesis.[10][11] In a flow setup, this reaction can be performed at elevated temperatures and pressures, significantly reducing reaction times.[12]
Mechanism: The reaction proceeds through the initial formation of an imine or enamine intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.[11] The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls can be influenced by the reaction conditions, which are precisely controllable in a flow system.[12]
1,3-Dipolar Cycloadditions
The reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, typically an alkyne or alkene, is a powerful method for constructing the pyrazole ring.[1] Flow chemistry provides a safe and efficient platform for performing these reactions, especially when dealing with potentially hazardous diazo compounds.[1][13]
Key Advantage: The in situ generation and immediate consumption of diazoalkanes from precursors like N-tosylhydrazones or fluorinated amines in a continuous flow system mitigates the risks associated with their handling and accumulation.[13]
Multi-step Telescoped Syntheses
Flow chemistry excels in the "telescoping" of multiple reaction steps into a single, uninterrupted process, eliminating the need for isolation and purification of intermediates.[8] This approach is particularly advantageous for the synthesis of N-arylpyrazoles from anilines, a process that involves the formation of hazardous diazonium salts and hydrazines.[8][14]
Workflow: A typical telescoped synthesis of an N-arylpyrazole from an aniline involves:
-
Diazotization: The aniline is converted to a diazonium salt.
-
Reduction: The diazonium salt is reduced to the corresponding hydrazine.
-
Cyclocondensation: The in situ generated hydrazine is reacted with a 1,3-dicarbonyl compound to form the pyrazole.
This entire sequence can be performed in a series of connected flow reactors, with each module optimized for a specific transformation.[8]
Experimental Protocols and Workflows
The following sections provide detailed, step-by-step protocols for the synthesis of representative pyrazole scaffolds using continuous flow chemistry.
Protocol 1: Two-Stage Continuous Synthesis of 3,5-Disubstituted Pyrazoles from Acetophenones
This protocol describes the synthesis of pyrazoles from readily available acetophenones and dimethylformamide dimethyl acetal (DMADMF) to form an intermediate enaminone, which is then reacted with hydrazine.[15]
Workflow Diagram:
Caption: Workflow for the two-stage synthesis of pyrazoles.[15]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Solution A: Prepare a solution of the desired acetophenone in DMF (e.g., 0.5-0.6 M).
-
Solution B: Prepare a solution of dimethylformamide dimethyl acetal (DMADMF) in DMF (2 equivalents relative to the acetophenone).
-
Solution C: Prepare a solution of hydrazine hydrate in DMF (3 equivalents relative to the acetophenone).
-
-
System Setup:
-
Assemble the flow reactor system as depicted in the workflow diagram. A stainless-steel coil (e.g., 5 mL) is suitable for the first reactor (R1), and a glass microreactor chip (e.g., 2 mL) can be used for the second reactor (R2).[15]
-
-
Reaction Execution:
-
Pump solutions A and B at equal flow rates (e.g., 0.25 mL/min each) through the first T-mixer (M1) into the heated coil reactor (R1) maintained at 170 °C. This corresponds to a residence time of 10 minutes in a 5 mL reactor.[15]
-
The output from R1 is then mixed with solution C, pumped at a flow rate of 0.5 mL/min, in the second T-mixer (M2).[15]
-
The combined stream flows through the heated chip reactor (R2) maintained at 150 °C. With a total flow rate of 1 mL/min into a 2 mL reactor, the residence time is 2 minutes.[15]
-
The reaction mixture passes through a back-pressure regulator (to maintain the solvent in the liquid phase at elevated temperatures) and is collected for analysis and purification.
-
-
Work-up and Analysis:
-
The collected product stream is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
-
The final product is characterized by standard analytical techniques (NMR, MS).
-
Quantitative Data Summary:
| Acetophenone Derivative | Concentration (M) | Yield (%) | Throughput (g/h) | Reference |
| 4-Methoxyacetophenone | 0.58 | 92 | 1.8 | [15] |
| 4-Chloroacetophenone | 0.54 | 85 | 1.6 | [15] |
| 4-Nitroacetophenone | 0.51 | 78 | 1.5 | [15] |
Protocol 2: Four-Step Telescoped Synthesis of N-Arylpyrazoles from Anilines
This protocol outlines a continuous flow process for the synthesis of N-arylpyrazoles, such as the anti-inflammatory drug Celecoxib, starting from the corresponding aniline.[8][14] This method showcases the safe, in-line generation and use of diazonium and hydrazine intermediates.
Workflow Diagram:
Caption: Telescoped four-step synthesis of N-arylpyrazoles.[8]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of the starting aniline, tert-butyl nitrite (t-BuONO), L-ascorbic acid (Vitamin C), and the appropriate 1,3-dicarbonyl compound in a suitable solvent system (e.g., acetonitrile/water mixtures).
-
-
System Setup:
-
Assemble a multi-module flow reactor system as illustrated. Each reactor coil can be independently heated or cooled as required.
-
-
Reaction Execution:
-
Diazotization: The aniline solution is mixed with the t-BuONO solution and passed through the first reactor coil (R1) at a controlled temperature (e.g., 0-10 °C) to form the diazonium salt.
-
Reduction: The output from R1 is then combined with the L-ascorbic acid solution and flows through the second reactor (R2) to reduce the diazonium salt to the corresponding hydrazine.
-
Cyclocondensation: The stream containing the in situ generated hydrazine is mixed with the 1,3-dicarbonyl solution and passed through a heated reactor coil (R3, e.g., 140 °C) to effect the cyclocondensation and form the pyrazole product.[14]
-
-
Work-up and Analysis:
-
The product stream is collected and subjected to an appropriate work-up, which may involve liquid-liquid extraction to remove water-soluble reagents like ascorbic acid.[1]
-
The organic phase is dried, concentrated, and the crude product is purified by crystallization or chromatography.
-
Quantitative Data Summary for Celecoxib Synthesis:
| Parameter | Value | Reference |
| Starting Material | 4-aminobenzenesulfonamide | [14] |
| 1,3-Dicarbonyl | 1,1,1-trifluoro-2,4-pentanedione | [14] |
| Overall Yield | 48% (over 4 steps) | [14] |
| Residence Time (R3) | 35 minutes | [14] |
| Temperature (R3) | 140 °C | [14] |
Downstream Processing: In-line Analysis and Purification
A significant advantage of continuous flow chemistry is the potential for integrating downstream processing steps, such as in-line analysis and purification, to create a fully automated synthesis platform.[1][16]
-
In-line Analysis: Techniques like IR, UV-Vis, and NMR spectroscopy can be integrated into the flow path to monitor reaction progress in real-time.[17] This allows for rapid optimization of reaction conditions and ensures process stability.
-
In-line Purification:
-
Liquid-Liquid Extraction: Membrane-based separators can be used for continuous liquid-liquid extraction to remove impurities or byproducts.[1]
-
Scavenger Resins: Packed-bed reactors containing scavenger resins can be employed to remove unreacted reagents or catalysts from the product stream.[16]
-
Continuous Crystallization: For crystalline products, continuous crystallization can be used as an efficient and scalable purification method.
-
Future Directions and Conclusion
The application of flow chemistry to the synthesis of pyrazole scaffolds is a rapidly evolving field.[1] Future developments will likely focus on the integration of artificial intelligence and machine learning for automated reaction optimization, the development of novel reactor technologies, and the expansion of the synthetic toolbox to access even more complex pyrazole-containing molecules.[18]
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [ouci.dntb.gov.ua]
- 5. njbio.com [njbio.com]
- 6. researchgate.net [researchgate.net]
- 7. labunlimited.com [labunlimited.com]
- 8. A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in flow chemistry in the pharmaceutical industry - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. jk-sci.com [jk-sci.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00082C [pubs.rsc.org]
- 15. galchimia.com [galchimia.com]
- 16. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 17. Integrating continuous flow synthesis with in-line analysis and data generation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Recent developments of automated flow chemistry in pharmaceutical compounds synthesis | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed to function as a dedicated resource for scientists encountering challenges with reaction yields. As Senior Application Scientists, we understand that synthesizing the pyrazole core, while often straightforward, can present significant yield-related hurdles. This document moves beyond simple procedural lists to explain the causal factors behind common synthesis failures, empowering you to make informed, effective troubleshooting decisions.
The most common and versatile method for pyrazole synthesis is the condensation of a hydrazine with a 1,3-dicarbonyl compound, a reaction first pioneered by Ludwig Knorr.[1][2][3] While robust, the success of this reaction is highly sensitive to a range of parameters. This guide will focus primarily on troubleshooting this foundational synthetic route and its variations.
Part 1: Core Troubleshooting Guide
Low yield is rarely due to a single isolated issue. It's often a result of compounding factors. This section provides a systematic approach to identifying and resolving the root causes of poor reaction outcomes.
Initial Diagnosis: Where Did the Mass Go?
Before optimizing, it's critical to determine the fate of your starting material. A low yield of isolated product can mean several things:
-
Incomplete Reaction: Significant amounts of starting material remain.
-
Side Product Formation: The starting material has been consumed, but converted into undesired structures (e.g., regioisomers, hydrazones).[4][5]
-
Product Decomposition: The desired pyrazole is formed but degrades during the reaction or workup.
-
Physical Loss: The product is lost during extraction, purification, or isolation steps.
A careful analysis of your crude reaction mixture by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy is the essential first step.
Troubleshooting Workflow Diagram
The following workflow provides a logical path for diagnosing low-yield issues.
Caption: A systematic workflow for troubleshooting low yields.
Part 2: Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives.
Category A: Reaction Stalls & Incomplete Conversion
Q1: My reaction isn't going to completion, and I see a lot of my starting 1,3-dicarbonyl. What's the first thing to check?
A1: The first step is to verify the quality and reactivity of your hydrazine source. Hydrazine and its simple derivatives are susceptible to oxidation and can degrade upon storage.
-
Causality: The reaction mechanism begins with the nucleophilic attack of the hydrazine on a carbonyl carbon.[2] If the hydrazine is degraded or of low purity, this initial step is compromised, and the reaction will stall.
-
Troubleshooting Steps:
-
Verify Hydrazine Quality: If using hydrazine hydrate, ensure it is a clear, colorless liquid. If using a salt like phenylhydrazine hydrochloride, check for discoloration.[6] It's often best to use a freshly opened bottle or to purify the hydrazine before use.
-
Increase Temperature: Many Knorr-type condensations require heat to drive the dehydration step that forms the aromatic pyrazole ring.[7] Refluxing in a solvent like ethanol or acetic acid is common.
-
Catalysis: The reaction is often acid-catalyzed.[1] If your system is neutral, the addition of a catalytic amount of acetic acid or a stronger acid can significantly accelerate the reaction.[4][8]
-
Q2: The reaction starts but seems to stop, leaving a stable intermediate. What is this intermediate and how do I push the reaction forward?
A2: You are likely observing the formation of a hydrazone or a cyclic hydroxylpyrazolidine intermediate.[9] These species are formed after the initial condensation but before the final, often rate-limiting, dehydration to the aromatic pyrazole.
-
Causality: The final dehydration step requires the elimination of a water molecule to form the stable aromatic ring. This step often has the highest activation energy, especially under neutral pH conditions.[8][9]
-
Troubleshooting Steps:
-
Acid Catalysis: Introduce an acid catalyst (e.g., glacial acetic acid, p-toluenesulfonic acid) to protonate the hydroxyl group of the intermediate, turning it into a better leaving group (water).[8]
-
Solvent Choice: Switch to a higher-boiling point solvent to increase the reaction temperature. Toluene or xylene, often with a Dean-Stark trap to remove water azeotropically, can be very effective at driving the dehydration.
-
Microwave Synthesis: Microwave-assisted synthesis can dramatically reduce reaction times and drive sluggish reactions to completion by efficiently overcoming the activation energy for dehydration.[3]
-
Category B: Side Products & Regioselectivity
Q3: My main problem is a mixture of regioisomers that are difficult to separate. How can I improve the selectivity?
A3: This is the most common challenge when using unsymmetrical 1,3-dicarbonyls.[10][11] Regioselectivity is a delicate balance of steric hindrance, electronics, and reaction conditions.[12]
-
Causality: The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons. The site of the initial attack dictates the final regioisomer. This choice is influenced by which carbonyl is more electrophilic and which is less sterically hindered.
-
Troubleshooting Strategies:
-
Exploit Electronic Differences: If one carbonyl is adjacent to a strong electron-withdrawing group (e.g., a -CF₃ group), it becomes significantly more electrophilic and will likely be the site of initial attack.[3][12]
-
Solvent Engineering: This is a powerful but often overlooked tool. Standard solvents like ethanol often give poor selectivity. Switching to fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) can dramatically favor the formation of a single isomer.[13][14]
-
pH Control: The reaction pH can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, sometimes reversing the selectivity compared to neutral conditions.[8][11] Running the reaction in acidic media (like acetic acid) versus neutral or basic conditions can favor different isomers.
-
Table 1: Influence of Solvent on Regioselectivity
| Solvent | Dielectric Constant | Properties | Typical Outcome for Regioselectivity |
|---|---|---|---|
| Ethanol | 24.5 | Protic, Hydrogen Bond Donor | Often leads to mixtures of regioisomers.[4] |
| Toluene | 2.4 | Aprotic, Non-polar | Can improve selectivity in some cases; allows for water removal. |
| Acetic Acid | 6.2 | Protic, Acidic Catalyst | Can favor specific isomers due to pH effects.[8] |
| HFIP | 16.7 | Protic, Strongly H-bond donating, weakly coordinating | Often provides excellent regioselectivity for one isomer.[14] |
Q4: I'm reacting an α,β-unsaturated ketone with hydrazine and getting the non-aromatic pyrazoline as the major product. How do I promote aromatization?
A4: The reaction of α,β-unsaturated systems with hydrazines first forms a pyrazoline via a Michael addition-condensation sequence. An oxidation step is required to form the aromatic pyrazole.[5][13]
-
Causality: The pyrazoline intermediate is stable and will not spontaneously aromatize. It must lose two hydrogen atoms (an oxidation) to form the final product.
-
Troubleshooting Steps:
-
Introduce an Oxidant: Include an oxidant in the reaction mixture. Common choices include molecular iodine (I₂), air/oxygen, or using a solvent like DMSO at high temperatures which can act as an oxidant.[15]
-
Catalyst Choice: Certain catalysts, like copper triflate, can promote the oxidation step.[5]
-
Two-Step Procedure: Isolate the pyrazoline first. Then, subject it to a separate oxidation step (e.g., stirring with an oxidant like manganese dioxide, MnO₂) to afford the pure pyrazole. This can often provide higher overall yields than a one-pot approach.
-
Category C: Workup & Purification Issues
Q5: My crude NMR looks promising, but I lose most of my product during column chromatography. What is happening?
A5: Pyrazoles, containing basic nitrogen atoms, can strongly adhere to acidic silica gel, leading to significant product loss on the column.
-
Causality: The lone pairs on the pyrazole nitrogens can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can cause streaking, poor separation, and irreversible adsorption of the product.
-
Troubleshooting Steps:
-
Deactivate the Silica: Before running the column, wash the silica gel with a solvent system containing a small amount of a basic additive like triethylamine (~1%) or ammonia in methanol.[16] This neutralizes the acidic sites.
-
Use an Alternative Stationary Phase: If product loss is severe, switch to a less acidic stationary phase like neutral alumina.[16]
-
Avoid Chromatography: Attempt to purify the product by other means.
-
Recrystallization: Pyrazoles are often crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an excellent way to obtain highly pure material without chromatographic losses.[16]
-
Acid/Base Extraction: Dissolve the crude material in an organic solvent (like dichloromethane) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic pyrazole will be protonated and move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the pure pyrazole back into an organic solvent.[17][18]
-
-
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Knorr-Type Synthesis with Reaction Monitoring[7][19]
This protocol provides a starting point that can be optimized.
Materials:
-
1,3-Dicarbonyl compound (10 mmol)
-
Substituted hydrazine (e.g., phenylhydrazine) (10 mmol)
-
Ethanol (or solvent of choice) (50 mL)
-
Glacial Acetic Acid (catalyst, ~0.5 mL)
-
TLC plates, developing chamber, and appropriate eluent (e.g., 30% Ethyl Acetate in Hexane)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound (10 mmol) in ethanol (50 mL).
-
Reagent Addition: Add the substituted hydrazine (10 mmol) to the solution, followed by the glacial acetic acid.
-
Reaction & Monitoring:
-
Heat the mixture to reflux.
-
After 30 minutes, take a small aliquot from the reaction mixture, dilute it with a little solvent, and spot it on a TLC plate. Spot the starting materials as references.
-
Develop the TLC plate. The disappearance of the starting material spots and the appearance of a new, single product spot indicates reaction completion. Continue monitoring every hour until the starting material is consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and air dry.
-
-
Purification: Recrystallize the crude solid from a suitable solvent or purify using column chromatography on deactivated silica gel.
Protocol 2: Purification via Acid-Base Extraction[17]
Procedure:
-
Dissolve the crude product in 50 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and extract three times with 25 mL portions of 1M HCl. Combine the aqueous layers.
-
Cool the acidic aqueous layer in an ice bath and slowly add 6M NaOH solution until the pH is >10. The pure pyrazole should precipitate or form an oil.
-
Extract the product from the basic aqueous solution three times with 25 mL portions of ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the purified pyrazole.
References
- 1. jk-sci.com [jk-sci.com]
- 2. name-reaction.com [name-reaction.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 10. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pyrazole synthesis [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 18. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Controlling Regioselectivity in Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole synthesis, particularly the critical challenge of controlling regioselectivity. Here, you will find in-depth answers to common issues, troubleshooting strategies, and detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it so critical?
A1: Regioselectivity refers to the preference for forming one constitutional isomer over another when a reaction can theoretically produce multiple products.[1][2] In pyrazole synthesis, this issue is most prominent when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][3] This reaction, known as the Knorr pyrazole synthesis, can yield two distinct regioisomeric pyrazoles.[2][4]
Controlling which isomer forms is crucial because different regioisomers can possess vastly different biological activities, physical properties (like solubility and crystallinity), and subsequent chemical reactivity.[1] For drug development professionals, ensuring the selective synthesis of the desired biologically active isomer is paramount for therapeutic efficacy and regulatory approval.[3]
Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?
A2: The regiochemical outcome of the Knorr condensation is a result of a delicate balance of several factors related to the reactants and the reaction environment.[1][2][3] Understanding these can empower a researcher to manipulate the reaction toward the desired product.
-
Electronic Effects: The inherent electronic properties of the substituents on the 1,3-dicarbonyl compound are a primary driver. The initial nucleophilic attack by the hydrazine typically occurs at the more electrophilic (electron-poor) carbonyl carbon.[1][2] For instance, a powerful electron-withdrawing group like a trifluoromethyl (-CF₃) group will make the adjacent carbonyl carbon significantly more electrophilic and susceptible to attack.[1][4]
-
Steric Hindrance: The size of the substituents on both the dicarbonyl and the hydrazine plays a significant role.[1][2][3] A bulky group on one side of the dicarbonyl can physically impede the approach of the hydrazine, directing the attack to the less sterically hindered carbonyl group.[2][3]
-
Reaction Conditions (pH, Solvent, Temperature): These are often the most practical and powerful tools for controlling regioselectivity.[2]
-
pH: The acidity or basicity of the reaction medium is critical.[1][3] Under acidic conditions, the substituted hydrazine can be protonated, which alters the relative nucleophilicity of its two nitrogen atoms, potentially reversing the selectivity observed under neutral or basic conditions.[1][2]
-
Solvent: The choice of solvent can have a profound impact.[5] For example, conventional solvents like ethanol may lead to equimolar mixtures of regioisomers.[4][5] However, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity, often favoring one isomer almost exclusively.[5] Aprotic dipolar solvents can also provide better results than polar protic solvents in certain cases.[4]
-
Temperature: Running the reaction at different temperatures can influence the kinetic versus thermodynamic product distribution, thereby affecting the final isomer ratio.[2][6]
-
Troubleshooting Guide: Common Issues & Solutions
Problem 1: My reaction is producing a nearly 1:1 mixture of regioisomers. How can I favor one over the other?
This is a classic challenge in pyrazole synthesis. When steric and electronic factors are not strongly biased, a mixture is often the result. Here is a systematic approach to troubleshoot this issue.
Workflow for Optimizing Regioselectivity
Caption: A decision-making workflow for troubleshooting poor regioselectivity.
Solution: Systematic Optimization of Reaction Conditions
-
Solvent Modification (Highest Impact): As documented extensively, switching from standard solvents like ethanol to fluorinated alcohols can dramatically shift the equilibrium.[5]
-
Protocol 1: Synthesis Using Hexafluoroisopropanol (HFIP): This protocol is designed to maximize regioselectivity by leveraging the unique properties of fluorinated solvents.[1][5]
-
Materials: Unsymmetrical 1,3-diketone (1.0 mmol), Substituted hydrazine (e.g., methylhydrazine, 1.1 mmol), HFIP (3 mL).
-
Procedure:
-
In a clean, dry round-bottom flask, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add the substituted hydrazine (1.1 mmol) to the solution at ambient temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the HFIP under reduced pressure.
-
Purify the residue by column chromatography to isolate the major regioisomer.[1]
-
-
-
-
pH Adjustment: If a solvent screen is insufficient, investigate the effect of pH.
-
Acid Catalysis: Add a catalytic amount of a strong acid like HCl or H₂SO₄.[2] This protonates a carbonyl oxygen, enhancing its electrophilicity and influencing the initial site of hydrazine attack.[7]
-
Base Catalysis: Use a weak base like sodium acetate (NaOAc).[2] This can favor the attack of the more inherently nucleophilic nitrogen of the substituted hydrazine.[1]
-
-
Temperature Control: Evaluate the reaction at both low (e.g., 0 °C to room temperature) and high (e.g., reflux) temperatures to determine if the reaction is under kinetic or thermodynamic control.[2]
Problem 2: The regioselectivity is inconsistent between batches.
Inconsistent results often point to subtle, uncontrolled variables in the reaction setup.
Solution: Rigorous Control of Reaction Parameters
-
Purity of Reagents: Ensure the 1,3-dicarbonyl and hydrazine are of high purity. Impurities can act as unintended catalysts or inhibitors.
-
Atmosphere: Unless specified, run reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions, especially if your substrates are sensitive to oxidation.
-
Water Content: Water can influence the reaction mechanism. Use anhydrous solvents unless the protocol specifies otherwise. The hydration of intermediates can affect the cyclization pathway.
Problem 3: I need to synthesize the "minor" isomer that is not favored by standard conditions.
Sometimes, the desired product is the thermodynamically or kinetically disfavored one.
Solution: Alternative Synthetic Strategies
If optimizing the Knorr condensation fails, a different approach is warranted.
-
Use of 1,3-Dicarbonyl Surrogates: Employing substrates like β-enaminones or α-benzotriazolylenones can "lock in" the regiochemistry before the cyclization step, preventing the formation of mixtures.[2][8] This provides unambiguous access to a single regioisomer.
-
Multi-component Reactions: One-pot, three-component procedures involving, for example, an aldehyde, tosylhydrazine, and a terminal alkyne, can provide access to specific substitution patterns with high regioselectivity.[9]
-
1,3-Dipolar Cycloadditions: Reactions between sydnones and alkynes, or diazo compounds with alkynes, offer powerful and often highly regioselective routes to pyrazoles that bypass the 1,3-dicarbonyl intermediate entirely.[4][10]
Mechanistic Insights: Why Do These Factors Work?
The regioselectivity in the Knorr synthesis is determined at the very first step: the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the dicarbonyl's carbon atoms.[3]
Caption: Competing pathways in the Knorr pyrazole synthesis.
-
The Role of Electronics: The more electrophilic carbonyl carbon reacts faster. An electron-withdrawing R¹ group pulls electron density away from the adjacent carbonyl, making it a "harder" electrophile and a more favorable site for attack.
-
The Role of Solvents: Non-nucleophilic, hydrogen-bond-donating solvents like HFIP can stabilize the transition state of the reaction.[5] They do not compete with the hydrazine as a nucleophile (unlike ethanol), thus increasing the regioselectivity of the hydrazine's attack on the more reactive carbonyl group.[5]
-
The Role of pH: Under acidic conditions, the reaction proceeds via protonation of a carbonyl.[7][11] The stability of the resulting cationic intermediate influences the pathway. In contrast, under basic conditions, the nucleophilicity of the hydrazine nitrogens is the dominant factor.
Data Summary: Solvent Effects on Regioselectivity
The following table summarizes the dramatic effect of solvent choice on the isomer ratio for the reaction between various unsymmetrical 1,3-dicarbonyls and substituted hydrazines. Isomer A corresponds to the N-substituted nitrogen being adjacent to R¹, while Isomer B has the N-substituted nitrogen adjacent to R³.
| Entry | R¹ | R³ | Hydrazine | Solvent | Isomer Ratio (A:B) | Reference |
| 1 | 4-MeO-Ph | CF₃ | PhNHNH₂ | EtOH | 55:45 | [5] |
| 2 | 4-MeO-Ph | CF₃ | PhNHNH₂ | TFE | 90:10 | [5] |
| 3 | 4-MeO-Ph | CF₃ | PhNHNH₂ | HFIP | 99:1 | [5] |
| 4 | Ph | CF₃ | PhNHNH₂ | EtOH | 24:76 | [5] |
| 5 | Ph | CF₃ | PhNHNH₂ | TFE | 81:19 | [5] |
| 6 | Ph | CF₃ | PhNHNH₂ | HFIP | 99:1 | [5] |
| 7 | Furyl | CF₃ | MeNHNH₂ | EtOH | (not specified) | [5] |
| 8 | Furyl | CF₃ | MeNHNH₂ | TFE | 85:15 | [5] |
| 9 | Furyl | CF₃ | MeNHNH₂ | HFIP | 97:3 | [5] |
This guide provides a foundational framework for understanding and controlling regioselectivity in pyrazole synthesis. Successful outcomes will always depend on careful experimentation and optimization for each unique substrate combination.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties [mdpi.com]
- 7. name-reaction.com [name-reaction.com]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jk-sci.com [jk-sci.com]
Technical Support Center: Purification of Pyrazole Compounds by Recrystallization
Introduction
Welcome to the Technical Support Center for the purification of pyrazole compounds. As a class of heterocyclic compounds central to pharmaceutical and agrochemical research, achieving high purity of pyrazole derivatives is a critical, yet often challenging, step. Recrystallization remains a powerful, economical, and scalable technique for this purpose.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the nuances of pyrazole recrystallization.
Frequently Asked Questions (FAQs)
This section addresses common initial queries encountered when developing a recrystallization protocol for pyrazole compounds.
Q1: What are the best starting solvents for recrystallizing pyrazole and its derivatives?
A1: Solvent selection is the most critical step in recrystallization and is highly dependent on the specific pyrazoles polarity and substituents.[3] A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][5]
-
Single Solvents: For the parent 1H-pyrazole and many derivatives, common choices include alcohols (ethanol, methanol, isopropanol), ketones (acetone), esters (ethyl acetate), and hydrocarbons (cyclohexane, petroleum ether).[3][6] Water can also be effective for more polar pyrazoles.[3][6]
-
Mixed-Solvent Systems: This is a very powerful technique when no single solvent is ideal.[3] The procedure involves dissolving the pyrazole in a "good" solvent (e.g., ethanol, methanol, acetone) at an elevated temperature and then adding a "poor" or "anti-solvent" (e.g., water, hexane) in which the compound is insoluble until the solution becomes cloudy (the saturation point).[3][7] Common pairs include Ethanol/Water, Methanol/Water, and Ethyl Acetate/Hexane.[3][7][8]
Q2: How can I remove persistent colored impurities from my pyrazole sample?
A2: Colored impurities can often be removed by treating the hot solution with activated charcoal before the cooling and crystallization step.[3][9] The charcoal has a high surface area that adsorbs large, colored byproduct molecules.
-
Causality: Activated charcoal works by physical adsorption, where the flat, aromatic structures of many colored organic impurities bind to the porous carbon surface.
-
Protocol: Add a very small amount (e.g., 1-2% of the solute mass) of activated charcoal to the hot, dissolved solution and swirl or stir for a few minutes. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[9]
-
Caution: Using too much charcoal can adsorb your target compound, leading to a significant reduction in yield.[3]
Q3: Is it possible to separate regioisomers of a pyrazole derivative using recrystallization?
A3: Yes, this is often possible through a technique called fractional recrystallization . This method can be effective if the regioisomers exhibit sufficiently different solubilities in a specific solvent system.[3]
-
Mechanism: The process relies on the solubility difference between isomers. By carefully controlling the solvent, temperature, and cooling rate, one isomer can be selectively crystallized from the solution while the other remains in the mother liquor. This process may need to be repeated multiple times to achieve high isomeric purity.
Q4: My pyrazole synthesis involves forming an acid addition salt. Can I purify this salt directly?
A4: Absolutely. Converting pyrazoles into their acid addition salts (e.g., hydrochlorides, sulfates) is a recognized method for purification.[10][11][12] These salts are often highly crystalline and may have different solubility profiles than the free base, providing an excellent opportunity for purification by recrystallization from solvents like ethanol, isopropanol, or acetone.[10] After purification, the salt can be neutralized to recover the pure pyrazole free base.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the recrystallization of pyrazole compounds.
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling, even in an ice bath. | 1. Solution is not supersaturated. Too much solvent was used.[13][14] 2. Inhibition of nucleation. The solution is too clean, lacking sites for crystal growth to begin. | 1. Concentrate the solution. Gently boil off some of the solvent to increase the solute concentration and allow it to cool again.[3] 2. Induce nucleation. Scratch the inside of the flask with a glass rod at the solution's surface to create microscopic scratches that serve as nucleation sites.[3][13] 3. Add a seed crystal. Introduce a tiny crystal of the pure compound to the cooled solution to provide a template for crystal growth.[3][13] |
| The compound "oils out," forming liquid droplets instead of solid crystals. | 1. Solution is supersaturated above the compound's melting point. This is common when the compound is highly impure, depressing its melting point.[13][15] 2. Cooling rate is too rapid. 3. Solvent polarity is mismatched. The solvent may be too non-polar for a polar compound.[15] | 1. Re-heat and add more "good" solvent. Return the mixture to the heat source, add more of the primary solvent to decrease the saturation concentration, and then allow it to cool much more slowly.[3][13] 2. Reduce the cooling rate. Insulate the flask to ensure very slow cooling. Avoid moving directly to an ice bath.[3][13] 3. Change the solvent system. Select a solvent with a lower boiling point or a different polarity.[3] |
| Crystallization happens too quickly, resulting in fine powder or impure crystals. | 1. Solution is too concentrated. 2. Cooling is too rapid. This traps impurities within the rapidly forming crystal lattice.[13] | 1. Add more hot solvent. Re-heat the solution and add a small amount of additional hot solvent to slightly decrease the supersaturation level.[13] 2. Ensure slow cooling. Allow the flask to cool to room temperature on a benchtop, undisturbed, before moving to an ice bath.[3] |
| The final yield is very low (<50%). | 1. Too much solvent was used. A significant amount of the compound remains dissolved in the mother liquor.[3][14] 2. Premature crystallization. The product crystallized during hot filtration. 3. Incomplete crystallization. The solution was not cooled sufficiently or for long enough. | 1. Use the minimum amount of hot solvent. Ensure only just enough hot solvent is used to fully dissolve the crude product.[3] 2. Pre-heat equipment. Use a pre-warmed filter funnel and receiving flask for hot filtration to prevent the solution from cooling and crystallizing prematurely.[3] 3. Maximize cooling. Allow sufficient time for cooling and use an ice-water bath for at least 20-30 minutes to maximize crystal formation.[3] |
| The purified crystals are still impure (checked by TLC, melting point, etc.). | 1. Ineffective impurity removal. The chosen solvent may dissolve the impurity at a similar rate to the product, or the impurity may have co-crystallized. 2. Incomplete washing. Soluble impurities from the mother liquor remain on the crystal surfaces. | 1. Perform a second recrystallization. Re-purifying the crystals, potentially with a different solvent system, can be highly effective.[3] 2. Wash crystals properly. After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor without dissolving the product.[3] |
Experimental Protocols & Methodologies
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a single solvent is found that dissolves the pyrazole compound effectively when hot but poorly when cold.
-
Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip.
-
Heating: Gently heat the mixture on a hot plate, stirring or swirling continuously. Add more solvent in small portions until the compound just completely dissolves at the solvent's boiling point.[3]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[3]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed. Subsequently, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.[3]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3]
-
Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator under vacuum.
Protocol 2: Mixed-Solvent Recrystallization
This method is used when no single solvent is suitable. It employs a pair of miscible solvents—one in which the pyrazole is soluble (the "good" solvent) and one in which it is insoluble (the "anti-solvent").
-
Dissolution: Dissolve the crude pyrazole compound in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" (e.g., water) dropwise until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.
-
Re-solubilization: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then in an ice bath to maximize precipitation.[3]
-
Isolation, Washing, and Drying: Follow steps 6-8 from the Single-Solvent Recrystallization protocol.
Visualizations & Data
Recrystallization Workflow Diagram
Caption: General workflow for purification by recrystallization.
Troubleshooting "Oiling Out"
Caption: Decision diagram for troubleshooting the "oiling out" phenomenon.
Data Presentation: Solubility of 1H-Pyrazole
The following table summarizes the solubility of the parent 1H-pyrazole in different solvents at various temperatures. This data can serve as a valuable starting point for selecting a solvent system for your specific pyrazole derivative.
| Solvent | Temperature (°C) | Solubility |
| Water | 9.6 | 2.7 moles/L[16][17] |
| Water | 24.8 | 19.4 moles/L[16][17] |
| Cyclohexane | 31.8 | 0.577 moles/L[6][16][17] |
| Cyclohexane | 56.2 | 5.86 moles/L[6][16][17] |
| Benzene | 5.2 | 0.31 moles/1000g[17] |
| Benzene | 46.5 | 16.8 moles/1000g[16] |
As the data shows, both water and cyclohexane are excellent solvent candidates for the parent pyrazole, as the solubility increases dramatically with temperature, which is the ideal characteristic for recrystallization.
References
- 1. scispace.com [scispace.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mt.com [mt.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Pyrazole | 288-13-1 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. reddit.com [reddit.com]
- 16. Pyrazole CAS#: 288-13-1 [m.chemicalbook.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming "Oiling Out" During Pyrazole Crystallization
Welcome to the technical support center for crystallization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common challenge of "oiling out" during the crystallization of pyrazole and its derivatives. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower you to make informed decisions in your own experiments.
I. Understanding the "Oiling Out" Phenomenon
"Oiling out," also known as liquid-liquid phase separation (LLPS), is a phenomenon where a dissolved compound separates from a supersaturated solution as a liquid phase (an "oil") rather than the desired solid crystalline phase.[1][2] This is a frequent obstacle in the crystallization of many organic compounds, including numerous active pharmaceutical ingredients (APIs).[3][4] The formation of this oil phase can lead to a host of problems, including reduced purity, poor yield, and difficulties in downstream processing.[1]
Pyrazoles, a class of heterocyclic compounds prevalent in medicinal chemistry, can be particularly susceptible to oiling out due to a combination of factors.[5][6] These include their potential for strong hydrogen bonding, π-π stacking interactions, and the influence of various substituents on their solubility profiles.[7][8][9] The formation of strong intermolecular interactions can lead to high lattice energy in the solid state, making it challenging for solvents to break down the crystal lattice and dissolve the compound effectively.[7]
II. Troubleshooting Guide: Real-Time Experimental Issues
This section is designed to provide immediate, actionable solutions to problems you might be encountering at the lab bench.
Question: My pyrazole derivative oiled out upon cooling my saturated solution. What are my immediate next steps?
Answer:
When you observe an oil forming instead of crystals, the primary goal is to gently guide the system back into a single liquid phase and then induce controlled crystallization. Here’s a step-by-step approach:
-
Re-dissolution: Gently reheat the mixture until the oil dissolves completely back into the solution. It is crucial to avoid excessive heating, which could lead to decomposition.
-
Solvent Addition: Add a small amount of a "good" solvent (one in which your compound is highly soluble) to the hot solution. This will decrease the supersaturation level.[10]
-
Controlled Cooling: Allow the solution to cool much more slowly. A slower cooling rate is often the most critical factor in preventing oiling out. Consider using a Dewar flask or insulating the crystallization vessel to slow down heat loss.
-
Seeding: Once the solution has cooled slightly but before oiling out is expected to occur, introduce a few seed crystals of your pure pyrazole derivative.[2] This provides a template for crystal growth and can bypass the nucleation energy barrier that often leads to oiling out.
-
Gentle Agitation: Stir the solution very gently. Vigorous stirring can sometimes promote oiling out.
Question: I tried seeding my solution, but the seed crystals just dissolved or also turned into oil. What does this mean and what should I do?
Answer:
This indicates that the solution is still undersaturated at the point of seeding or that the conditions are still highly favorable for liquid-liquid phase separation. Here’s how to address this:
-
Re-evaluate Supersaturation: The solution is likely not yet in the metastable zone where crystal growth is favored over nucleation or oiling out. You may need to cool the solution further before seeding or carefully remove a small amount of solvent to increase the concentration.
-
Alternative Seeding Strategy: Instead of adding seed crystals directly to the solution, try creating a seed slurry. Suspend the seed crystals in a small amount of a "poor" solvent (one in which your compound is not very soluble) and then add this slurry to your main solution.[2]
-
Temperature Cycling: Sometimes, carefully cycling the temperature can be effective. Cool the solution until it is slightly cloudy (incipient oiling out), then warm it just enough to clarify the solution before adding seed crystals and commencing a very slow cooling ramp.
Question: My pyrazole compound has a low melting point, and it consistently oils out. Are there any specific strategies for such compounds?
Answer:
Low melting point compounds are notoriously prone to oiling out because the supersaturated solution can easily transition to a supercooled liquid state.[2]
-
Solvent Selection is Key: Choose a solvent in which your compound has a steep solubility curve (i.e., highly soluble at high temperatures and poorly soluble at low temperatures). This allows for a wider operating window for cooling crystallization.
-
Anti-Solvent Crystallization: This is often a more effective method for low-melting-point solids. Dissolve your compound in a minimal amount of a good solvent. Then, slowly add a miscible "anti-solvent" (a poor solvent) in which your compound is insoluble. This gradually induces supersaturation and can promote crystallization over oiling out.
-
Consider Co-crystallization: If applicable, forming a co-crystal with a suitable co-former can significantly alter the physicochemical properties, including the melting point and crystallization behavior, making it less prone to oiling out.
III. Frequently Asked Questions (FAQs)
This section addresses broader, more conceptual questions about pyrazole crystallization.
Why are pyrazoles, in particular, prone to oiling out?
The susceptibility of pyrazoles to oiling out is rooted in their molecular structure and intermolecular forces:
-
Hydrogen Bonding: The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the lone pair on the other nitrogen atom).[8][9] This allows for the formation of strong intermolecular hydrogen bonds, which can lead to the formation of dimers, trimers, or even catemeric chains in the solid state.[11] These strong interactions can favor the formation of a solute-rich liquid phase over an ordered crystal lattice, especially at high supersaturations.
-
π-π Stacking: The aromatic nature of the pyrazole ring can lead to π-π stacking interactions between molecules, further contributing to strong intermolecular forces.[7]
-
Substituent Effects: The nature of the substituents on the pyrazole ring plays a significant role in its solubility and crystallization behavior. Bulky, flexible, or non-polar substituents can disrupt crystal packing and increase the likelihood of oiling out.[12]
How do I rationally select a solvent system to minimize the risk of oiling out?
A systematic approach to solvent selection is crucial:
-
"Like Dissolves Like": Start by considering the polarity of your pyrazole derivative. Pyrazoles themselves have polar characteristics due to the nitrogen atoms.[13] They are often soluble in polar solvents like ethanol, methanol, and acetone.[14]
-
Solubility Curve: An ideal solvent for cooling crystallization will exhibit a significant difference in solubility at high and low temperatures. This allows for a good recovery of the crystalline product upon cooling.
-
Solvent Pairs: If a single solvent is not ideal, a binary solvent system (a "good" solvent and a "poor" solvent) can provide more control over the crystallization process.[15] This is the basis for anti-solvent crystallization.
-
Avoid Very "Good" Solvents: A solvent that dissolves your compound too readily can make it difficult to achieve the necessary supersaturation for crystallization without reaching the conditions for oiling out.
What is the role of impurities in promoting oiling out?
Impurities can have a significant and often unpredictable impact on crystallization:
-
Inhibition of Nucleation: Impurities can adsorb onto the surface of growing crystal nuclei, inhibiting further growth and favoring the formation of an oil.
-
Alteration of Solubility: Impurities can increase the solubility of your compound, requiring a higher degree of supersaturation to induce crystallization, which in turn increases the risk of oiling out.
-
Formation of Eutectics: Some impurities can form a eutectic mixture with your compound, which has a lower melting point than the pure compound, making it more prone to oiling out.
Therefore, ensuring the highest possible purity of your starting material is a critical first step in preventing oiling out.
IV. Experimental Protocols
Protocol 1: Controlled Cooling Crystallization with Seeding
This protocol is a general starting point for pyrazole derivatives that are reasonably soluble in a suitable solvent at elevated temperatures.
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude pyrazole derivative in the minimum amount of a suitable hot solvent.
-
Insulation: Cover the mouth of the flask with a watch glass and place it on a cork ring or several layers of paper towels to ensure slow, even cooling.[10]
-
Cooling: Allow the solution to cool slowly and undisturbed.
-
Seeding: When the solution has cooled to a temperature where you anticipate being in the metastable zone (typically 10-15°C below the dissolution temperature), add a small amount of pure seed crystals.
-
Crystal Growth: Continue to cool the solution slowly to room temperature, and then in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold crystallization solvent, and dry thoroughly.
Protocol 2: Anti-Solvent Crystallization
This method is particularly useful for compounds that are highly soluble in one solvent but poorly soluble in another, and for those with low melting points.
-
Dissolution: Dissolve the crude pyrazole derivative in a minimal amount of a "good" solvent (e.g., ethanol, acetone).
-
Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (e.g., water, hexane) dropwise with gentle stirring until the solution becomes faintly turbid.
-
Re-dissolution: Add a few drops of the "good" solvent until the turbidity just disappears.
-
Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form as the solvent environment slowly reaches a point of supersaturation.
-
Cooling (Optional): If crystallization is slow to initiate, you can try scratching the inside of the flask with a glass rod at the liquid-air interface or placing the flask in a refrigerator.[15]
-
Isolation: Collect the crystals by vacuum filtration, wash with a solvent mixture that is rich in the anti-solvent, and dry.
V. Data Presentation
Table 1: Common Solvents for Pyrazole Crystallization
| Solvent | Polarity | Boiling Point (°C) | Common Use Case |
| Ethanol | Polar | 78 | Good general-purpose solvent for many pyrazole derivatives. |
| Methanol | Polar | 65 | Similar to ethanol, but more volatile. |
| Acetone | Polar | 56 | Good solvent for many pyrazoles, often used in solvent pairs. |
| Ethyl Acetate | Intermediate | 77 | Can be a good choice for less polar pyrazole derivatives. |
| Toluene | Non-polar | 111 | Useful for pyrazoles with significant non-polar character. |
| Hexane | Non-polar | 69 | Often used as an anti-solvent. |
| Water | Very Polar | 100 | Can be used as an anti-solvent with polar organic solvents. |
VI. Visualizations
Diagram 1: Troubleshooting Workflow for Oiling Out
Caption: A decision-making workflow for addressing oiling out during crystallization.
Diagram 2: Physicochemical Factors Leading to Oiling Out
Caption: Key physicochemical properties contributing to the phenomenon of oiling out.
VII. References
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from --INVALID-LINK--
-
Pyrazole - Solubility of Things. (n.d.). Retrieved from --INVALID-LINK--
-
4-methylpyrazole | Solubility of Things. (n.d.). Retrieved from --INVALID-LINK--
-
9 Ways to Crystallize Organic Compounds - wikiHow. (2024, October 10). Retrieved from --INVALID-LINK--
-
Overcoming poor solubility of pyrazole derivatives during reaction workup - Benchchem. (n.d.). Retrieved from --INVALID-LINK--
-
Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate - PMC - PubMed Central. (2016, May 19). Retrieved from --INVALID-LINK--
-
research communications Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate - IUCr Journals. (2016, May 19). Retrieved from --INVALID-LINK--
-
Guide for crystallization. (n.d.). Retrieved from --INVALID-LINK--
-
Solubility studies of the synthesized compounds in different solvents - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
-
Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. (2015, April 28). Retrieved from --INVALID-LINK--
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from --INVALID-LINK--
-
Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate - ResearchGate. (2016, May 19). Retrieved from --INVALID-LINK--
-
Styrylpyrazoles: Properties, Synthesis and Transformations - PMC - NIH. (2020, December 12). Retrieved from --INVALID-LINK--
-
Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. (n.d.). Retrieved from --INVALID-LINK--
-
Supramolecular Hydrogen Bonding Assembly from Non-Coplanar Aromatic Tetra-1H-Pyrazoles with Crystallization-Induced Emission (CIE) - PMC - NIH. (2022, April 11). Retrieved from --INVALID-LINK--
-
(PDF) Synthesis, characterization and photophysical properties of phthalimide-pyrazole compounds: Effect of the substituent in the pyrazole ring on the crystal structures - ResearchGate. (2024, November 5). Retrieved from --INVALID-LINK--
-
Oiling Out in Crystallization - Mettler Toledo. (n.d.). Retrieved from --INVALID-LINK--
-
Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). Retrieved from --INVALID-LINK--
-
Supramolecular Hydrogen Bonding Assembly from Non-Coplanar Aromatic Tetra-1H-Pyrazoles with Crystallization-Induced Emission (CI - Semantic Scholar. (2022, April 11). Retrieved from --INVALID-LINK--
-
The factors affecting the occurrence of oiling‐out. - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
-
(PDF) The crystal structure and physicochemical characteristics of 2-hydroxy-N-[3(5)-pyrazolyl]-1,4-naphthoquinone-4-imine, a new antitrypanosomal compound - ResearchGate. (2025, August 6). Retrieved from --INVALID-LINK--
-
(116b) Oiling out During Crystallization Processes: Experimental Investigation and Modeling. (n.d.). Retrieved from --INVALID-LINK--
-
Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (n.d.). Retrieved from --INVALID-LINK--
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD. (2024, July 7). Retrieved from --INVALID-LINK--
-
(PDF) Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - ResearchGate. (2023, July 10). Retrieved from --INVALID-LINK--
-
Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients. (n.d.). Retrieved from --INVALID-LINK--
-
Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC - NIH. (n.d.). Retrieved from --INVALID-LINK--
-
Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from Ethyl 2-ethyl-2-methyl-3-oxobutanoate - Benchchem. (n.d.). Retrieved from --INVALID-LINK--
-
CN118221587B - A process for preparing pyrazole - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
-
Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 5 - Benchchem. (n.d.). Retrieved from --INVALID-LINK--
References
- 1. mt.com [mt.com]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. researchgate.net [researchgate.net]
- 4. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
Technical Support Center: Column Chromatography Purification of Polar Pyrazole Derivatives
Welcome to the Technical Support Center for the purification of polar pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the column chromatography of these important heterocyclic compounds. The inherent polarity and basicity of the pyrazole scaffold demand carefully considered strategies to achieve high purity and yield. This resource provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues and optimize your purification workflows.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems encountered during the column chromatography of polar pyrazole derivatives, explaining the underlying causes and providing actionable solutions.
Issue 1: Severe Peak Tailing or Streaking on Silica Gel
Q: My pyrazole derivative is streaking badly on the TLC plate and showing significant peak tailing during column chromatography. What is happening and how can I fix it?
A: This is the most common issue when purifying pyrazole derivatives on standard silica gel.
-
Causality: The root cause is an acid-base interaction between the basic nitrogen atoms in the pyrazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2][3] This strong secondary interaction causes a portion of the analyte molecules to be retained longer than others, resulting in an asymmetrical, tailing peak shape.[4][5][6] A peak tailing factor (Tf) greater than 2.0 is generally considered unacceptable for high-precision work as it compromises resolution and accurate quantification.[3][7]
-
Solutions & Protocols:
-
Deactivate the Stationary Phase with a Basic Modifier: The most effective solution is to neutralize the acidic silanol sites.
-
Action: Add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia solution, to your mobile phase.[2][8][9] A typical concentration is 0.1-1% by volume.[2][10]
-
Protocol: Prepare your eluent (e.g., 90:10 ethyl acetate/hexane) and then add the modifier (e.g., for 1 L of eluent, add 1-10 mL of Et₃N). Use this modified eluent to slurry-pack the column and for the entire elution process. This ensures the silica is consistently neutralized, preventing strong interactions.[11]
-
-
Switch to a Less Acidic Stationary Phase: If deactivation is insufficient or undesirable, change the stationary phase.
-
Troubleshooting Workflow for Peak Tailing
Caption: Decision tree for troubleshooting peak tailing.
Issue 2: Compound is Not Eluting from the Column
Q: I've loaded my polar pyrazole onto a silica column, but even after flushing with a very polar solvent like 100% ethyl acetate or 10% methanol in dichloromethane, I can't recover my product. What should I do?
A: This indicates that your compound is very strongly, and possibly irreversibly, adsorbed to the stationary phase. This is a common fate for highly polar compounds on silica gel.[2][12]
-
Causality: The polarity of your pyrazole derivative is so high that its affinity for the polar silica gel is far greater than its solubility in the mobile phase. The compound effectively becomes "stuck" at the top of the column. In some cases, the prolonged contact with the acidic silica surface can also lead to decomposition.[2][12]
-
Solutions & Protocols:
-
Drastically Increase Mobile Phase Polarity: Before abandoning the column, try a more aggressive eluent.
-
Action: Prepare a solution of 5-10% methanol containing 1% ammonium hydroxide in a solvent like dichloromethane. This combination both increases polarity and neutralizes the silica.[12]
-
-
Test for Compound Stability: Before your next attempt, verify that your compound is stable on silica.
-
Employ an Alternative Chromatography Mode: Normal-phase on silica is not suitable for this compound. You must change your strategy.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed specifically for highly polar compounds. It uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase rich in an organic solvent, like acetonitrile, with a small amount of aqueous buffer.[13][14] In HILIC, retention increases with compound polarity, and the strong solvent is water.[13][15]
-
Reversed-Phase Chromatography: Use a non-polar stationary phase (e.g., C18-functionalized silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[1][8] This is often the best choice for highly polar, water-soluble compounds that are poorly retained or adsorbed by silica.[1]
-
-
Issue 3: Poor Separation of Closely Related Impurities
Q: My desired pyrazole derivative is co-eluting with a byproduct of similar polarity. How can I improve the resolution?
A: Achieving separation between structurally similar compounds requires fine-tuning the selectivity of your chromatographic system.
-
Causality: The polarity difference between your product and the impurity is insufficient to allow for separation with the current stationary phase and mobile phase combination.
-
Solutions & Protocols:
-
Optimize the Mobile Phase:
-
Action 1 (Gradient Elution): Instead of running the column with a single solvent mixture (isocratic elution), start with a low-polarity mobile phase and gradually increase its polarity over the course of the separation.[2][11][16] This helps to sharpen peaks and improve the separation of compounds with close Rf values.
-
Action 2 (Change Solvent Selectivity): The "polarity" of a solvent is not its only important characteristic. Solvents are classified into different selectivity groups based on their proton donor, proton acceptor, and dipole characteristics. If you are using ethyl acetate (a proton acceptor) in hexane, try switching to a solvent of similar polarity but different selectivity, such as dichloromethane (a dipole) or isopropanol (a proton donor). This can alter the specific interactions with your compounds and improve separation.[9]
-
-
Reduce Column Loading: Overloading the column is a common cause of poor separation.[2][4]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best stationary phase for my polar pyrazole derivative?
A1: The choice depends on the specific properties of your molecule. A systematic approach is best.
| Stationary Phase | Best For... | Key Considerations |
| Silica Gel (Deactivated) | Moderately polar, basic pyrazoles.[10] | The default choice, but almost always requires deactivation with a base (e.g., 0.5-1% Et₃N) to prevent peak tailing.[8] |
| Neutral/Basic Alumina | Basic pyrazoles sensitive to acidic silica. | Good alternative to silica for basic compounds; may require re-optimization of the mobile phase.[2][8] |
| Reversed-Phase (C18) | Highly polar, water-soluble, or ionic pyrazoles. | Excellent for compounds that are poorly retained or irreversibly adsorbed on silica. Uses polar mobile phases like water/acetonitrile.[8][17] |
| Amine-bonded Silica | Highly polar compounds, especially in HILIC mode. | Can provide unique selectivity and acts as a "base shield" to minimize interactions with underlying silica.[15] |
Q2: How do I develop a good mobile phase system from scratch?
A2: Method development should always start with Thin Layer Chromatography (TLC).
-
Screen Solvents: Test various solvent systems on a TLC plate to find one that moves your desired compound to an Rf (retention factor) value between 0.2 and 0.4.[9] Common starting points are gradients of ethyl acetate in hexanes or methanol in dichloromethane.[9]
-
Check for Separation: Ensure the chosen system provides separation between your product and visible impurities.
-
Add a Modifier (If Needed): If you observe streaking on the TLC plate, add 0.5-1% triethylamine to the developing solvent and re-run the TLC.[8]
-
Translate to Column: The solvent system that works well on TLC is your starting point for the column. For flash chromatography, it's often beneficial to start with a slightly less polar mixture than the one that gave the ideal TLC Rf, and then gradually increase the polarity.[11]
General Workflow for Method Development
Caption: A standard workflow for developing a column chromatography method.
Q3: My pyrazole derivative is not UV-active. How can I monitor the column fractions?
A3: When you cannot visualize your compound using a UV lamp, you must use a staining method for TLC analysis.
-
Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for compounds that can be oxidized. It appears as yellow spots on a purple background.
-
Ceric Ammonium Molybdate (CAM) Stain: Another powerful oxidizing stain that works for a wide variety of organic compounds, often giving different colors depending on the functional group.
-
Iodine Vapor: Place the TLC plate in a chamber with a few crystals of iodine. Non-polar and unsaturated compounds will appear as temporary brown spots.[2]
Q4: Are there viable alternatives to column chromatography for purifying polar pyrazoles?
A4: Yes. If chromatography proves difficult or inefficient, consider these methods:
-
Recrystallization: If your compound is a solid and has moderate to high purity (>90%), recrystallization can be highly effective.[8] Common solvents include ethanol, methanol, or mixtures of alcohol and water.[18]
-
Acid-Base Extraction/Crystallization: Since pyrazoles are basic, you can often purify them by forming a salt. Dissolve the crude material in an organic solvent (e.g., ethanol, acetone) and add an acid like HCl.[18][19] The pyrazolium salt will often crystallize out, leaving neutral impurities behind. The pure salt can then be collected and neutralized to recover the free pyrazole.[18]
-
Solid-Phase Extraction (SPE): SPE can be a good alternative for quick cleanup, especially if you need to remove highly polar or non-polar impurities.[10]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Purification [chem.rochester.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. welch-us.com [welch-us.com]
- 14. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 15. biotage.com [biotage.com]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Purification of Pyrazoles and Removal of Hydrazine Impurities
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize hydrazine-based routes for pyrazole synthesis and encounter challenges with product purity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and troubleshooting strategies to empower you to solve purification challenges effectively.
The synthesis of pyrazoles, a cornerstone of many pharmaceutical compounds, frequently involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[1][2][3] A common and critical challenge in this process is the removal of unreacted hydrazine, a toxic and potentially genotoxic impurity, from the final product.[4][5] This guide provides in-depth, experience-driven answers to the most common questions and issues encountered during the purification of pyrazole products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is there residual hydrazine in my crude pyrazole product?
A1: Residual hydrazine is typically a consequence of the reaction conditions chosen for the pyrazole synthesis. In many protocols, particularly the classic Knorr pyrazole synthesis, hydrazine or a hydrazine derivative is used in slight excess to ensure the complete conversion of the more valuable 1,3-dicarbonyl starting material.[6][7] This strategy drives the reaction equilibrium towards the product but leaves unreacted hydrazine in the crude mixture. Due to its high boiling point (114 °C) and polarity, hydrazine is not always easily removed by simple evaporation with the reaction solvent.
Q2: What are the best methods to detect and quantify the amount of residual hydrazine in my sample?
A2: Accurately quantifying residual hydrazine is critical, especially in a pharmaceutical context where strict limits on genotoxic impurities are enforced.[4] Several analytical techniques are available, often requiring a derivatization step to improve detection, as hydrazine itself lacks a strong chromophore.[4]
Table 1: Comparison of Analytical Methods for Hydrazine Detection
| Method | Principle | Typical LOD/LOQ | Advantages | Disadvantages |
| GC-FID with Derivatization | Hydrazine is reacted with a ketone (e.g., acetone) to form a volatile azine, which is then detected by Gas Chromatography with a Flame Ionization Detector (GC-FID).[4] | ~0.5-1 µg/g (ppm) | High sensitivity and efficiency; simple sample preparation.[4] | Requires heating, which may not be suitable for thermally labile pyrazoles. |
| HPLC-UV with Derivatization | Hydrazine is reacted with an aromatic aldehyde (e.g., 4-nitrobenzaldehyde) to form a hydrazone with a strong UV chromophore.[8] The derivative is then quantified by High-Performance Liquid Chromatography (HPLC) with a UV detector. | ~0.02 µg/mL | High specificity, as the derivative's absorption wavelength can be moved to the visible region to avoid matrix interference.[8] | Derivatization reaction conditions must be optimized for completeness. |
| Spectrophotometry | A colorimetric method where hydrazine reacts with a chromogenic agent (e.g., p-dimethylaminobenzaldehyde) to form a colored complex that can be measured with a UV-Vis spectrophotometer. | ~0.2 µg/g (LOD), ~0.6 µg/g (LOQ)[9] | Cost-effective, rapid, and does not require complex instrumentation.[9] | Less specific than chromatographic methods; potential for interference from other components in the sample. |
| Ion Chromatography (IC) | Hydrazine, as a cation, can be separated and detected using an ion chromatograph with a conductivity detector.[10] | ~1.5 µg/mL (LOD), ~4.6 µg/mL (LOQ)[10] | Direct measurement without derivatization; suitable for aqueous samples. | May have lower sensitivity compared to derivatization-based methods. |
Q3: My standard recrystallization isn't removing the hydrazine. What should I do?
A3: This is a common issue. If your pyrazole product and the hydrazine impurity have similar polarities or if the hydrazine is trapped within the crystal lattice, simple recrystallization may be ineffective. You have several robust alternatives to consider, primarily acid-base extraction and the use of chemical scavengers.
Below is a decision-making workflow to help you choose the appropriate purification strategy.
Caption: Decision tree for selecting a hydrazine purification method.
Q4: How does an acid-base extraction work for removing hydrazine?
A4: Acid-base extraction is a highly effective liquid-liquid extraction technique that exploits the basic nature of hydrazine.[11][12]
-
The Principle: Hydrazine is a base (pKb ≈ 5.9) and readily reacts with a dilute acid (like 1M HCl) to form the hydrazinium cation ([N₂H₅]⁺).[11] This salt is ionic and therefore highly soluble in water, but insoluble in most organic solvents. Your pyrazole product, being significantly less basic, will remain as a neutral molecule in the organic layer.
-
The Process: You dissolve your crude product in an organic solvent (e.g., ethyl acetate, dichloromethane). This organic solution is then washed with several portions of a dilute aqueous acid. The protonated hydrazine salt partitions into the aqueous layer, which is then separated and discarded. The organic layer, now free of hydrazine, is washed, dried, and concentrated to yield the purified pyrazole.[13][14]
This method is particularly useful for products that are oils or are difficult to recrystallize.[12]
Q5: What is a "hydrazine scavenger" and when should I use one?
A5: A scavenger is a chemical reagent added to a reaction mixture to selectively react with and neutralize an impurity or byproduct.[15] For hydrazine removal, a scavenger is typically an aldehyde or ketone that reacts with hydrazine to form a hydrazone or azine. This new compound has different physical properties (e.g., polarity, solubility) from your target pyrazole, making it easier to remove via recrystallization, chromatography, or a simple wash.
You should consider using a scavenger when:
-
Your pyrazole is sensitive to acid, making acid-base extraction unsuitable.
-
Your pyrazole has very similar solubility properties to hydrazine, making recrystallization difficult.
-
You need to remove trace amounts of hydrazine to very low levels.
Commonly used scavengers are simple carbonyl compounds like acetone or benzaldehyde. The resulting hydrazone can often be removed during subsequent purification steps.[4][16]
Detailed Experimental Protocols
Protocol 1: Hydrazine Removal by Acid-Base Extraction
This protocol is a robust method for separating basic hydrazine from a neutral or weakly basic pyrazole product.
Caption: Step-by-step workflow for acid-base extraction.
Methodology:
-
Dissolution: Dissolve the crude pyrazole product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether) at a concentration of approximately 50-100 mg/mL.
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer and discard it.
-
Repeat: Repeat the extraction (steps 2-3) with fresh 1M HCl two more times to ensure complete removal of hydrazine.
-
Neutralization Wash (Optional but Recommended): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to facilitate drying.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified pyrazole.
-
Verification: Confirm the absence of hydrazine in the final product using one of the analytical methods described in Table 1.
Protocol 2: Purification by Recrystallization (with Troubleshooting)
Recrystallization is a powerful technique for purifying solid compounds when a suitable solvent is found.[17]
Methodology:
-
Solvent Selection: The ideal solvent is one in which your pyrazole product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for pyrazoles include ethanol, isopropanol, ethyl acetate, and mixed solvent systems like ethanol/water or ethyl acetate/hexanes.[18][19]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just fully dissolve the solid.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Guide for Recrystallization:
| Issue | Cause | Solution |
| "Oiling Out" | The compound is precipitating from the solution at a temperature above its melting point.[18] | 1. Add more hot solvent to decrease the saturation point. 2. Ensure very slow cooling. 3. Change to a lower-boiling point solvent.[18] |
| No Crystals Form | The solution is not supersaturated, or nucleation has not occurred. | 1. Scratch the inside of the flask with a glass rod at the solution's surface. 2. Add a "seed crystal" of the pure compound. 3. Concentrate the solution by boiling off some solvent and cool again.[18] |
| Low Yield | Too much solvent was used, or the compound has significant solubility in the cold solvent. | 1. Ensure you use the absolute minimum amount of hot solvent for dissolution. 2. Cool the solution thoroughly in an ice bath before filtering.[18] |
Summary of Purification Techniques
The choice of purification method is highly dependent on the specific properties of your pyrazole derivative and the scale of your reaction.
Table 2: Comparison of Hydrazine Removal Techniques
| Method | Principle | Best Suited For | Advantages | Limitations |
| Recrystallization | Difference in solubility between the product and impurity in a given solvent at different temperatures.[17] | Crystalline solid products where a suitable solvent system can be identified. | Can provide very high purity in a single step; scalable. | Ineffective if product and impurity have similar solubilities; risk of "oiling out".[18] |
| Acid-Base Extraction | Partitioning of the basic hydrazine into an aqueous acid phase, leaving the neutral product in the organic phase.[12][14] | Products that are oils or solids, and are stable to dilute acid. | Highly effective, rapid, and applicable to a wide range of pyrazoles. | Product must be acid-stable; requires use of two immiscible solvent phases. |
| Chemical Scavenging | Covalent reaction of hydrazine with a scavenger molecule to form an easily separable derivative.[15] | Acid-sensitive products or for removing trace amounts of hydrazine. | High specificity for hydrazine; mild reaction conditions. | Requires an additional reagent; the scavenger byproduct must be easily removed. |
| Column Chromatography | Separation based on differential adsorption of the product and impurities onto a stationary phase (e.g., silica gel).[20] | Small-scale purification; separation of complex mixtures or isomers. | High resolving power; can separate multiple impurities at once. | Can be time-consuming, requires large solvent volumes, and may lead to product loss on the column.[19] |
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. name-reaction.com [name-reaction.com]
- 4. sielc.com [sielc.com]
- 5. mhi.com [mhi.com]
- 6. jk-sci.com [jk-sci.com]
- 7. youtube.com [youtube.com]
- 8. Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Quantitative Determination of Residual Hydrazine Content in Cilazapril by Ion Chromatography – Oriental Journal of Chemistry [orientjchem.org]
- 11. Hydrazine - Wikipedia [en.wikipedia.org]
- 12. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 15. Scavenger (chemistry) - Wikipedia [en.wikipedia.org]
- 16. Determination of hydrazine in pharmaceuticals III: hydralazine and isoniazid using GLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mt.com [mt.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. rsc.org [rsc.org]
Technical Support Center: Improving the Yield and Regioselectivity of Pyrazole N-Alkylation
Welcome to the Technical Support Center for N-alkylation of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges and provide robust solutions for improving reaction outcomes. The inherent tautomerism of the pyrazole ring often leads to challenges in controlling regioselectivity, resulting in mixtures of N1 and N2 alkylated products that can be difficult to separate.[1][2] This resource provides in-depth, experience-driven advice to help you navigate these complexities and achieve high-yield, selective transformations.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the N-alkylation of unsymmetrical pyrazoles?
The core challenge arises from the tautomeric nature of the pyrazole ring. The N-H proton can reside on either of the two adjacent nitrogen atoms (N1 or N2). Upon deprotonation with a base, a shared pyrazolate anion is formed, with negative charge delocalized across both nitrogens.[2] This means both nitrogen atoms can act as nucleophiles, leading to a mixture of N1 and N2 alkylated regioisomers, complicating synthesis and purification.[1]
Q2: What are the key factors controlling N1 vs. N2 regioselectivity?
The regiochemical outcome is a delicate interplay of several factors. A successful strategy requires a holistic assessment of your specific substrate and reagents.[1]
-
Steric Effects: This is often the most dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[1][3] Therefore, a bulky substituent at the C3 position will direct alkylation to the N2 position, while a bulky group at C5 will favor N1.
-
Reaction Conditions (Base, Solvent, Counter-ion): The choice of base and solvent can dramatically influence the outcome. For example, conditions like K₂CO₃ in DMSO or NaH in THF are known to favor N1-alkylation in many cases.[1][4]
-
Electronic Effects: The electron-donating or withdrawing nature of substituents on the pyrazole ring modifies the nucleophilicity of the adjacent nitrogens, thereby influencing the site of attack.[1][5]
-
Nature of the Alkylating Agent: The structure and reactivity of the electrophile are critical. Highly reactive agents may show less selectivity, while sterically demanding agents can significantly enhance it.[1]
Q3: I'm starting a new pyrazole alkylation. What are good general conditions to try first?
A reliable starting point for many pyrazole systems is to use potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or with gentle heating (e.g., 50-60 °C).[4][6] This combination is effective for a range of substrates, is operationally simple, and often provides good yields, though regioselectivity will be substrate-dependent.
dot
Caption: General workflow for a standard pyrazole N-alkylation experiment.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Causes | Recommended Solutions |
| 1. Insufficient Base Strength or Activity: The pyrazole N-H is not being deprotonated effectively. | Re-evaluate Your Base: Ensure the base is strong enough. For many systems, K₂CO₃ or Cs₂CO₃ is sufficient. For less acidic pyrazoles or less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be required.[4] Always use a fresh, dry base. |
| 2. Presence of Water: Moisture can quench the pyrazolate anion and react with strong bases. | Ensure Anhydrous Conditions: Use oven-dried glassware. Ensure all reagents and solvents are anhydrous, especially when using water-sensitive bases like NaH.[4] |
| 3. Poor Solubility: Reactants are not sufficiently dissolved to react efficiently. | Change Solvent: Switch to a more effective polar aprotic solvent like DMF or DMSO, which are excellent for dissolving salts and organic substrates.[4] |
| 4. Low Reactivity of Alkylating Agent: The electrophile is not reactive enough under the current conditions. | Increase Reactivity/Temperature: Check the leaving group on your alkylating agent (I > Br > Cl). If possible, switch to a more reactive analogue. Alternatively, increase the reaction temperature incrementally. Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields.[7][8] |
| 5. Starting Material Degradation: The pyrazole or alkylating agent is unstable under the reaction conditions. | Milder Conditions: If you suspect degradation, try using a milder base (e.g., K₂CO₃ instead of NaH) and running the reaction at a lower temperature (room temperature or 0 °C) for a longer period. |
Problem 2: Poor Regioselectivity (Difficult-to-Separate Isomer Mixture)
| Possible Causes | Recommended Solutions |
| 1. Similar Steric/Electronic Environment at N1/N2: The intrinsic properties of the pyrazole substrate do not favor one nitrogen over the other. | Leverage Sterics: Use a sterically demanding alkylating agent. The bulkier group will be forced to attack the less hindered nitrogen, often providing high N1 selectivity.[3] For example, α-halomethylsilanes have been used as "masked" methylating agents to achieve excellent N1 selectivity.[9] |
| 2. Reaction Conditions Favoring Mixture: The chosen solvent/base combination does not sufficiently differentiate the two nitrogen atoms. | Optimize Base/Solvent System: Systematically screen different conditions. The combination of K₂CO₃ in DMSO is a well-documented system for promoting N1-alkylation.[10] For favoring the more hindered N2-isomer, specialized catalytic methods, such as using magnesium-based Lewis acids, have been developed.[1] |
| 3. Thermodynamic vs. Kinetic Control: The reaction may be under thermodynamic control, leading to the most stable isomer, which might not be the desired one. | Adjust Temperature: Try running the reaction at a much lower temperature (e.g., -20 °C to 0 °C). This can sometimes favor the kinetically controlled product, which may differ from the thermodynamic product formed at higher temperatures. |
dot
Caption: Decision tree for controlling N1/N2 regioselectivity.
Experimental Protocols & Data
Protocol 1: General Procedure for N1-Selective Alkylation
This protocol is optimized for achieving regioselective N1-alkylation for many 3-substituted pyrazoles.[10]
-
To a solution of the 3-substituted pyrazole (1.0 equiv) in anhydrous dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.0 equiv).
-
Stir the resulting suspension at room temperature for 15-30 minutes to ensure formation of the pyrazolate salt.
-
Add the desired alkylating agent (1.1 equiv) to the mixture.
-
Stir the reaction at the appropriate temperature (room temperature or heated) and monitor its progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Influence of Base and Solvent on Regioselectivity
The following table illustrates how reaction parameters can influence the ratio of N1 to N2 isomers for a model substrate, 3-methylpyrazole.
| Entry | Base | Solvent | Temperature | N1:N2 Ratio (Approx.) | Yield | Reference |
| 1 | K₂CO₃ | DMSO | RT | Favors N1 | Good | [4][10] |
| 2 | NaH | THF | RT | Favors N1 | Good | [1][4] |
| 3 | Cs₂CO₃ | DMF | RT | Often improves yield, N1 favored | V. Good | [4] |
| 4 | K₂CO₃ | Acetonitrile | Reflux | Mixture | Moderate | [11] |
| 5 | NaOH (aq) / TBAB¹ | Toluene | RT | Mixture | Good | [12] |
¹Phase-Transfer Catalysis (PTC) conditions with Tetrabutylammonium bromide.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]
- 3. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Facile microwave-assisted synthesis of bis-pyrazol pyrimidine derivatives via an N-alkylation reaction [ouci.dntb.gov.ua]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Temperature-Controlled Synthesis of Pyrazole Derivatives
Welcome to the technical support center for the synthesis of pyrazole derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of pyrazole synthesis, with a specific focus on the critical role of temperature. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions.
Section 1: The Critical Role of Temperature in Pyrazole Synthesis
Temperature is arguably one of the most critical parameters in the synthesis of pyrazoles, particularly in classic condensation reactions like the Knorr pyrazole synthesis.[1][2][3] It directly influences reaction kinetics, thermodynamics, and, ultimately, the product profile. Understanding its impact is key to controlling yield, purity, and especially regioselectivity.
Thermodynamic vs. Kinetic Control: Many pyrazole syntheses, especially those involving unsymmetrical 1,3-dicarbonyl compounds, can yield two different regioisomers.[4][5]
-
Low Temperatures often favor the kinetic product—the isomer that is formed fastest. This typically results from the most nucleophilic nitrogen of the hydrazine attacking the most electrophilic carbonyl carbon.
-
High Temperatures can provide enough energy to overcome a higher activation barrier, or even allow for the equilibration of intermediates, leading to the formation of the more stable thermodynamic product.
A recent study highlighted a temperature-controlled divergent synthesis where simply tuning the reaction temperature allowed for the selective synthesis of different pyrazole derivatives from the same starting materials.[6][7] This underscores the power of temperature as a tool for directing reaction outcomes.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common method for pyrazole synthesis where temperature is a critical factor? A1: The most classic and widely used method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2] The temperature, along with pH and solvent, significantly affects the reaction rate and the regioselectivity when using unsymmetrical dicarbonyls.[5]
Q2: How does temperature generally affect reaction yield? A2: There is often an optimal temperature range. While increasing temperature can accelerate the reaction, excessive heat can lead to the degradation of reactants, intermediates, or products, thereby lowering the yield.[8][9] In some cases, raising the temperature to a certain point (e.g., 60 °C) improves yield, but further increases cause it to drop.[4][8]
Q3: Can temperature control help me avoid byproducts? A3: Absolutely. Many side reactions, such as the formation of pyrazoline intermediates or other condensation products, are temperature-dependent.[10] Maintaining a precise temperature can minimize these unwanted pathways. For instance, on a large scale, poor heat dissipation can create localized "hot spots" that promote impurity formation.[9]
Q4: Is it possible for a reaction to yield completely different products at different temperatures? A4: Yes. A notable example is a divergent synthesis method where electrophilic cyclization at one temperature yields N-substituted pyrazoles, while at a higher temperature, a different class of pyrazoles is formed from the same substrates.[6][7][11]
Section 3: Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Yield
| Potential Cause | Explanation | Suggested Solution & Protocol |
| Insufficient Temperature | The reaction lacks the necessary activation energy to proceed at a reasonable rate. This is common when using less reactive substrates, such as hydrazines with electron-withdrawing groups.[1] | Solution: Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction progress by TLC or LC-MS at each step. Be cautious not to overshoot the optimal temperature, which could lead to degradation.[4] |
| Temperature Too High | Reactants, reagents (especially some hydrazines), or the desired pyrazole product may be degrading at the set temperature. This is often indicated by the reaction mixture turning dark or the appearance of multiple unidentified spots on a TLC plate. | Solution: Reduce the reaction temperature. If the reaction is too slow at lower temperatures, consider extending the reaction time or screening for a more effective catalyst that allows for milder conditions.[4] |
| Exothermic Runaway | The condensation reaction can be exothermic. On a larger scale, inefficient heat dissipation can cause the internal temperature to spike, leading to byproduct formation and yield loss.[9] | Solution: Ensure efficient stirring and adequate cooling. For larger reactions, use an ice bath or a cryocooler to maintain the target temperature. Consider a slower, controlled addition of one reactant (e.g., the hydrazine) to manage the exotherm.[9] |
Problem 2: Poor Regioselectivity (Mixture of Isomers)
When using an unsymmetrical 1,3-dicarbonyl, obtaining a mixture of regioisomers is a common challenge.[4] Temperature is a key tool for controlling this outcome.
| Potential Cause | Explanation | Suggested Solution & Protocol |
| Reaction Temperature Favors a Mixture | The reaction temperature may be in a range where the activation energy difference between the two pathways is negligible, leading to a mixture of kinetic and thermodynamic products. | Solution 1 (Favoring Kinetic Product): Lower the reaction temperature. Run the reaction at 0 °C or even -20 °C. This often favors the attack at the more sterically accessible or electronically deficient carbonyl group. Solution 2 (Favoring Thermodynamic Product): Increase the reaction temperature (e.g., reflux). This can allow the reaction to reach equilibrium, favoring the most stable pyrazole isomer. Monitor for potential degradation. |
| Solvent and pH Effects | The solvent and pH can influence which carbonyl is more reactive and the nucleophilicity of the hydrazine, thereby affecting the isomer ratio.[5] Fluorinated alcohol solvents like TFE or HFIP have been shown to dramatically improve regioselectivity compared to standard ethanol, even at room temperature.[12] | Solution: Screen different solvents (e.g., ethanol, methanol, toluene, HFIP).[12] Also, adjust the pH; acidic conditions catalyze the key imine formation but excessive acid can protonate the hydrazine, reducing its nucleophilicity.[1][13] |
Data Presentation: Temperature & Solvent Effects on Regioselectivity
The following table summarizes hypothetical results for the reaction of 1-phenylbutane-1,3-dione with methylhydrazine, illustrating how conditions can be tuned to favor one isomer.
| Entry | Solvent | Temperature (°C) | Isomer A : Isomer B Ratio | Predominant Isomer |
| 1 | Ethanol | 80 (Reflux) | 60 : 40 | A (Thermodynamic) |
| 2 | Ethanol | 25 (RT) | 55 : 45 | A |
| 3 | Ethanol | 0 | 40 : 60 | B (Kinetic) |
| 4 | TFE | 25 (RT) | >95 : 5 | A |
Problem 3: Formation of Intermediates (e.g., Pyrazolines)
| Potential Cause | Explanation | Suggested Solution & Protocol |
| Incomplete Dehydration/Oxidation | The final step in many pyrazole syntheses is a dehydration or oxidation to form the aromatic ring. Insufficient temperature or lack of an appropriate oxidizing agent can cause the reaction to stall at the pyrazoline or hydroxylpyrazolidine intermediate stage.[5][10] | Solution: If the intermediate is stable, you can isolate it and then subject it to harsher conditions. Increase the temperature or add a dehydrating agent (like acetic acid at reflux) or an oxidant (if applicable) to drive the reaction to completion. Microwave-assisted synthesis can also be effective for promoting this final step.[10] |
Section 4: Experimental Protocols & Visualizations
General Workflow for Temperature-Controlled Pyrazole Synthesis
This diagram outlines the logical steps for setting up and troubleshooting a temperature-controlled synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Isomeric Scaffolds: 2-(1H-Pyrazol-3-YL)ethanol vs. 2-(1H-Pyrazol-5-YL)ethanol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a privileged scaffold, integral to the structure of numerous approved drugs and a frequent starting point for novel therapeutic agents.[1] Its value lies in its metabolic stability and its capacity to act as a bioisostere for other aromatic systems, often enhancing physicochemical properties and biological potency.[2] This guide delves into a nuanced comparison of two closely related positional isomers: 2-(1H-Pyrazol-3-YL)ethanol and 2-(1H-Pyrazol-5-YL)ethanol. While seemingly minor, the shift of the 2-hydroxyethyl substituent from the 3- to the 5-position of the pyrazole ring can profoundly influence the molecule's biological activity, a testament to the subtleties of structure-activity relationships (SAR).[3][4]
This document provides a comprehensive analysis of these two isomers, exploring their synthesis, potential differences in biological activity based on established SAR principles, and detailed experimental protocols for their comparative evaluation.
The Significance of Isomerism in Pyrazole-Based Drug Candidates
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms.[5] This arrangement leads to a unique electronic distribution and the potential for tautomerism in asymmetrically substituted pyrazoles, which can influence their interactions with biological targets.[2][6] The positioning of substituents on the pyrazole ring is a critical determinant of a compound's pharmacological profile.[3][4] The C3 and C5 positions, while both adjacent to a nitrogen atom, possess distinct electronic environments that can affect hydrogen bonding capabilities, lipophilicity, and overall molecular conformation. These differences, in turn, can lead to variations in target binding affinity, selectivity, and pharmacokinetic properties.
Synthesis of this compound and 2-(1H-Pyrazol-5-YL)ethanol
The synthesis of these isomers typically proceeds through the cyclocondensation of a 1,3-difunctionalized precursor with hydrazine hydrate.[7] The specific precursor determines the final substitution pattern on the pyrazole ring.
Synthesis of this compound
A common route to 3-substituted pyrazoles involves the reaction of a β-ketoaldehyde or a protected equivalent with hydrazine. For this compound, a suitable starting material would be 4-hydroxy-1,1-dimethoxybutan-2-one.
Figure 1. Synthetic workflow for this compound.
Synthesis of 2-(1H-Pyrazol-5-YL)ethanol
The synthesis of the 5-substituted isomer can be achieved using a different 1,3-dicarbonyl equivalent, such as ethyl 4-hydroxy-3-oxobutanoate.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Substituted Pyrazole Derivatives
Introduction: The Pyrazole Core as a Privileged Scaffold in Medicinal Chemistry
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery.[1] Its remarkable versatility has earned it the status of a "privileged scaffold," a molecular framework that is capable of binding to a wide range of biological targets, leading to diverse pharmacological activities.[2][3] Pyrazole derivatives are found in numerous clinically successful drugs, demonstrating efficacy as anti-inflammatory, anticancer, antiviral, and anti-obesity agents.[4][5][6] Prominent examples include the anti-inflammatory drug Celecoxib and the withdrawn anti-obesity agent Rimonabant.[7]
The therapeutic success of pyrazoles stems from their unique physicochemical properties. The N1 nitrogen can act as a hydrogen bond donor, while the N2 nitrogen serves as a hydrogen bond acceptor, facilitating crucial interactions with protein active sites.[8] Furthermore, the pyrazole ring is often utilized as a bioisosteric replacement for a phenyl ring, offering advantages in metabolic stability and intellectual property.[8] The structure-activity relationship (SAR) of these derivatives is profoundly influenced by the nature and position of substituents on the pyrazole core. This guide provides a comparative analysis of key pyrazole-based therapeutic classes, elucidating how subtle structural modifications dictate biological function and offering field-proven experimental insights for researchers in drug development.
Caption: The core pyrazole ring with standard IUPAC numbering.
Part 1: Diaryl Pyrazoles as Selective COX-2 Inhibitors – The Celecoxib Story
The development of selective cyclooxygenase-2 (COX-2) inhibitors represents a landmark in medicinal chemistry, aimed at creating anti-inflammatory agents without the gastrointestinal side effects associated with non-selective NSAIDs.[9] Celecoxib (Celebrex®) is the archetypal drug in this class, built upon a 1,5-diarylpyrazole scaffold.
Causality of COX-2 Selectivity: A Tale of Two Pockets
The selectivity of Celecoxib hinges on a key structural difference between the COX-1 and COX-2 isozymes. The COX-2 active site possesses a large, hydrophilic secondary pocket that is absent in COX-1, where the corresponding position is occupied by a bulky isoleucine residue (Ile523).[9] The SAR of Celecoxib-like pyrazoles is a direct consequence of exploiting this difference.
-
C5 Phenyl-Sulfonamide Moiety: This is the critical pharmacophore for COX-2 selectivity. The sulfonamide (-SO2NH2) group is perfectly positioned to insert into the hydrophilic side-pocket of COX-2, forming hydrogen bonds with residues like Arg513. This interaction is sterically hindered in COX-1.[10]
-
N1 Phenyl Ring: A 4-methylphenyl (p-tolyl) group at this position contributes to potent activity.
-
C3 Trifluoromethyl Group: The electron-withdrawing -CF3 group at the C3 position enhances the acidity of the sulfonamide proton, strengthening its interaction within the COX-2 side pocket and contributing to overall potency.
-
C4 Position: This position is unsubstituted in Celecoxib. Modifications here can influence activity, but the core selectivity is driven by the C5 substituent.
Caption: SAR logic for pyrazole-based COX-2 inhibitors.
Comparative Performance Data
The data below clearly illustrates the SAR principles. Celecoxib's high selectivity ratio is a direct result of its sulfonamide group, a feature absent in many non-selective NSAIDs. The weak activity of Rofecoxib, which has a methanesulfonylphenyl group, further underscores the importance of the specific sulfonamide moiety for potent membrane permeabilization activity, another aspect of NSAID action.[11]
| Compound | C3 Substituent | C5 Phenyl Substituent | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | -CF₃ | 4-SO₂NH₂ | 15 | 0.04 | 375 |
| Analog (Des-sulfonamide) | -CF₃ | 4-H | 17 | >100 | <0.17 |
| Analog (N-phenyl) | -CF₃ | 4-SO₂NHPh | 0.45 | 0.29 | 1.55 |
Data synthesized from multiple sources for illustrative purposes.[9][10]
Experimental Protocol: In Vitro Human COX-2 Inhibition Assay
This protocol provides a self-validating system for assessing the COX-2 inhibitory potential of novel pyrazole derivatives.
-
Objective: To determine the IC₅₀ value of a test compound against human recombinant COX-2.
-
Materials:
-
Human recombinant COX-2 enzyme (Cayman Chemical or equivalent).
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 500 μM phenol.
-
Heme cofactor.
-
Arachidonic acid (substrate).
-
Test compound (dissolved in DMSO).
-
Celecoxib (positive control).
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe).
-
96-well microplate and plate reader (610 nm absorbance).
-
-
Procedure:
-
Prepare the enzyme solution by diluting COX-2 and heme in the assay buffer. Keep on ice.
-
Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme solution to each well.
-
Add 10 µL of the test compound at various concentrations (typically a serial dilution from 100 µM to 1 nM). For control wells, add 10 µL of DMSO.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid substrate.
-
Immediately add 10 µL of TMPD solution.
-
Measure the absorbance at 610 nm over a 5-minute period.
-
Calculate the rate of reaction for each concentration.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data using a nonlinear regression model to determine the IC₅₀ value.
-
-
Trustworthiness Check: The IC₅₀ value obtained for the Celecoxib positive control must fall within the historically accepted range for the assay (e.g., 30-50 nM) to validate the experimental run.
Part 2: Diaryl Pyrazole Carboxamides as CB1 Antagonists – The Rise and Fall of Rimonabant
The endocannabinoid system, particularly the cannabinoid 1 (CB1) receptor, is a key regulator of appetite and energy metabolism.[12] This led to the development of CB1 receptor antagonists as potential anti-obesity drugs, with the 1,5-diaryl-3-carboxamido pyrazole Rimonabant being the lead agent.[13]
Structural Requirements for High-Affinity CB1 Antagonism
The SAR for this class is well-defined and demonstrates stringent structural requirements for potent receptor binding.[14]
-
N1 and C5 Diaryl System: The presence of two aryl rings at the N1 and C5 positions is paramount. For Rimonabant, a 2,4-dichlorophenyl group at N1 and a 4-chlorophenyl group at C5 were found to be optimal for high affinity.[14]
-
C3 Carboxamide Linker: A carboxamide group at the C3 position is an essential feature. The substituent on the amide nitrogen is critical for potency. In Rimonabant, an N-aminopiperidine moiety provides potent and selective CB1 antagonism.[14]
-
C4 Methyl Group: A small alkyl group, such as the methyl group in Rimonabant, is generally preferred at the C4 position.[14]
The withdrawal of Rimonabant from the market due to severe psychiatric side effects, including depression and anxiety, serves as a critical lesson in drug development.[15] It underscores the importance of evaluating not just target affinity but also brain penetrance and potential for off-target central nervous system effects.
Caption: Key structural features of Rimonabant-like CB1 antagonists.
Comparative Performance Data
This table demonstrates the strict SAR for CB1 antagonists. Altering the key substituents leads to a significant loss in binding affinity.
| Compound | N1-Substituent | C5-Substituent | C3-Substituent | CB1 Binding Kᵢ (nM) |
| Rimonabant | 2,4-Dichlorophenyl | 4-Chlorophenyl | CONH-Piperidine | 1.8 |
| Analog 1 | Phenyl | 4-Chlorophenyl | CONH-Piperidine | 430 |
| Analog 2 | 2,4-Dichlorophenyl | Phenyl | CONH-Piperidine | 56 |
| Analog 3 | 2,4-Dichlorophenyl | 4-Chlorophenyl | COOH | >10,000 |
Data synthesized from multiple sources for illustrative purposes.[13][14][16]
Part 3: Pyrazoles as Versatile Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[3] The pyrazole scaffold is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds with the ATP-binding site of many kinases.[17]
General SAR Principles for Kinase Inhibition
Unlike the highly specific pharmacophores for COX-2 or CB1, the SAR for pyrazole-based kinase inhibitors is more target-dependent. However, some general principles apply:
-
Hinge-Binding: The pyrazole's N1-H (donor) and N2 (acceptor) atoms are often positioned to form one or two hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine portion of ATP.[3][8]
-
Substituents for Selectivity: Substituents at the C3, C4, and C5 positions are directed into different sub-pockets of the ATP-binding site to achieve potency and selectivity for a specific kinase over others. Large, hydrophobic groups are common.[17]
Comparative Data: Pyrazole-Based JNK-1 Inhibitors
The following data for a series of c-Jun N-terminal kinase (JNK-1) inhibitors shows how modifications to a C3-amide substituent can drastically alter potency.[18]
| Compound | C3-Amide Substituent | JNK-1 IC₅₀ (μM) |
| Lead Compound | CONH-benzyl | 8.5 |
| Analog 9c | CONH-(4-chlorobenzyl) | 1.2 |
| Analog 10a | CONH-(2-phenylethyl) | 2.6 |
| Analog 10d | CONH-(cyclohexylmethyl) | 0.9 |
Data adapted from G. Achaiah et al., Bioorg. Med. Chem. 2014.[18]
Caption: A typical high-throughput screening workflow.
Core Synthetic Methodologies
The most prevalent and robust method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[4][19]
References
- 1. ijrpr.com [ijrpr.com]
- 2. researchgate.net [researchgate.net]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchr.org [jchr.org]
- 7. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rimonabant | C22H21Cl3N4O | CID 104850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. CB1 cannabinoid antagonists: structure-activity relationships and potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
A Researcher's Guide to Pyrazole Isomers: Unraveling the Impact of Substitution on Biological Activity
In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] However, the efficacy of a pyrazole-based compound is not solely determined by the presence of the ring itself, but is profoundly influenced by the arrangement of its substituents. The constitutional isomerism of the pyrazole ring dictates the spatial orientation of functional groups, which in turn governs the molecule's interaction with biological targets. This guide provides a comprehensive comparison of the biological activities of pyrazole isomers, supported by experimental data, to aid researchers and drug development professionals in the rational design of more potent and selective therapeutic agents.
The Significance of Isomerism in Pyrazole's Biological Profile
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, can be substituted at various positions, leading to a number of constitutional isomers. The most common substitution patterns include 1,3-, 1,4-, 1,5-, and 3,5-disubstituted pyrazoles, as well as various trisubstituted isomers. The seemingly subtle difference in the placement of a substituent can dramatically alter a compound's pharmacokinetic and pharmacodynamic properties. This is because the position of the substituent affects the molecule's overall shape, electronic distribution, and the potential for hydrogen bonding and other non-covalent interactions with biological macromolecules.[3]
For instance, the regioselective synthesis of pyrazole isomers is a critical aspect of drug discovery, as different isomers can exhibit distinct biological activities or potencies. The differential activities of these isomers underscore the importance of precise synthetic control to obtain the desired therapeutic agent.[4]
dot
References
- 1. Regioselective synthesis and antitumor screening of some novel N-phenylpyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to In-Vitro Assay Validation for Pyrazole Compound Screening
Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its remarkable versatility and ability to act as both a hydrogen bond donor and acceptor have established it as a "privileged scaffold," frequently incorporated into a multitude of FDA-approved drugs.[1] Pyrazole-based compounds exhibit a vast spectrum of biological activities, with a significant number developed as potent protein kinase inhibitors for oncology and inflammatory diseases.[2][3][4][5]
The success of any screening campaign, particularly for such a prevalent scaffold, hinges not on the quantity of "hits," but on the quality and reliability of the data generated. Initial high-throughput screening (HTS) can yield numerous potential hits, but many may be false positives arising from compound interference or off-target effects.[6] Therefore, a rigorously validated in-vitro assay is the bedrock of a successful drug discovery program. It ensures that the biological activity observed is genuine and target-specific, thereby mitigating the risk of costly failures in later development stages.[6]
This guide provides an in-depth comparison of common in-vitro assay formats for screening pyrazole compounds and presents a comprehensive framework for their validation. We will delve into the causality behind experimental choices, provide detailed protocols, and ground our recommendations in established regulatory principles to ensure scientific integrity and trustworthiness.
The Strategic Choice: Selecting the Right In-Vitro Assay
The selection of an appropriate assay is the first critical decision point. The choice depends on the nature of the target, the desired throughput, and the specific questions being asked. For pyrazole compounds, which frequently target enzymes like kinases and proteases, the landscape of available assays can be broadly divided into biochemical and cell-based formats.
Workflow for Pyrazole Compound Screening and Validation
The overall process follows a logical funnel, starting with a broad primary screen to identify initial hits, followed by progressively more rigorous validation steps to confirm activity and elucidate the mechanism of action.
Caption: General experimental workflow for pyrazole compound screening.
Comparison of Common Biochemical Assay Formats
Biochemical assays utilize purified components (e.g., enzyme, substrate, inhibitor) to measure target engagement directly. They are ideal for primary HTS due to their simplicity, robustness, and lower variability compared to cell-based assays.
| Assay Format | Principle | Advantages | Disadvantages | Best For... |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled tracer binding to a larger protein. Inhibition displaces the tracer, decreasing polarization. | Homogeneous ("mix-and-read"), robust, low reagent consumption, fewer interference issues with "red" tracers.[7] | Requires a suitable fluorescent probe; may be less sensitive for very high-affinity interactions. | Primary HTS for protein-ligand binding, especially kinases and protein-protein interactions.[8][9] |
| Förster Resonance Energy Transfer (FRET) | Measures energy transfer between a donor and acceptor fluorophore. Cleavage of a substrate or conformational change separates the pair, altering the FRET signal. | Highly sensitive, provides real-time kinetic data, versatile for various targets (e.g., proteases).[10][11][12] | Susceptible to compound autofluorescence and light scatter; requires careful fluorophore pairing. | Protease inhibitor screening[10], studying conformational changes. |
| Enzyme Activity Assays (e.g., ADP-Glo™) | Quantifies the product of an enzymatic reaction. For kinases, this is often ATP consumption, measured via a coupled luminescence reaction. | Direct measure of catalytic inhibition, highly sensitive (luminescence), universal for ATPases/kinases. | Multi-step ("add-mix-read"), potential for interference with the coupled enzyme (luciferase). | Orthogonal validation, primary screening for kinases where a direct binding assay is not feasible.[6] |
The Core of Confidence: A Step-by-Step Guide to Assay Validation
Assay validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[13] The parameters evaluated depend on the assay's stage, from initial HTS development to detailed characterization of lead compounds. We will use a kinase inhibitor screen as a practical example.
Phase 1: Validation for High-Throughput Screening (HTS)
The goal here is to ensure the assay can reliably distinguish "hits" from inactive compounds in a large-scale screen.
-
Key Parameter: Z'-Factor. This statistical parameter reflects the separation between the positive and negative controls and the signal variability. It is the ultimate measure of HTS assay quality.[9]
-
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Interpretation: An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and robust for HTS.[14] A value below 0.5 suggests the assay is not reliable for screening.
-
-
Protocol: Z'-Factor Determination
-
Prepare a 384-well plate.
-
Designate half the wells as negative controls (e.g., kinase, substrate, ATP, and DMSO vehicle).
-
Designate the other half as positive controls (e.g., kinase, substrate, ATP, and a known potent inhibitor at a concentration that gives maximum inhibition).
-
Run the assay according to the specific protocol (e.g., FP, ADP-Glo).
-
Calculate the mean and standard deviation (SD) for both control groups.
-
Use the formula above to determine the Z'-factor.
-
Phase 2: Validation for IC50 Determination and Lead Characterization
Once hits are confirmed, the focus shifts to quantifying their potency and ensuring the data is accurate and reproducible. This aligns with guidelines from regulatory bodies like the FDA and international standards like ICH.[13][15][16]
-
Accuracy: The closeness of the measured value to the true value. This is often assessed by spiking a known quantity of a reference inhibitor into the assay matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Intra-assay precision (Repeatability): Assessed by running multiple replicates of the same sample (e.g., a control inhibitor at three concentrations: high, medium, low) on the same plate.
-
Inter-assay precision (Intermediate Precision): Assessed by running the same samples on different days, with different analysts, or on different instruments.
-
Acceptance Criteria: Typically, the coefficient of variation (%CV) should be <15-20%.
-
-
Specificity & Selectivity: The ability of the assay to measure the analyte of interest unequivocally. For inhibitor screening, this means ensuring the signal change is due to inhibition of the target, not assay artifacts.
-
Method: Run the assay without the target enzyme to ensure the pyrazole compound does not directly interfere with the detection system (e.g., fluorescence or luminescence). Test against a panel of related kinases to determine selectivity.[6]
-
-
Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature, reagent concentration). This provides an indication of its reliability during routine use.
Visualizing a Key Target Pathway: PI3K/Akt Signaling
Many pyrazole compounds are designed to inhibit kinases within critical cell signaling pathways like the PI3K/Akt pathway, which is often dysregulated in cancer.[17] Understanding this context is vital for interpreting assay results.
Caption: PI3K/Akt signaling and the action of a pyrazole inhibitor.
Practical Application: Experimental Protocols
The following protocols provide a tangible framework for assay execution and validation.
Protocol 1: VEGFR2 Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a method to assess the inhibitory activity of pyrazole compounds against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a common kinase target.
-
Materials:
-
VEGFR2 enzyme (recombinant)
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test Pyrazole Compounds & DMSO
-
White, opaque 384-well plates
-
-
Procedure:
-
Compound Plating: Serially dilute pyrazole compounds in DMSO. Transfer 1 µL of each dilution to the assay plate. Add 1 µL of DMSO to control wells.
-
Enzyme Addition: Prepare a 2X enzyme solution in Kinase Buffer. Add 10 µL to each well. For "no enzyme" controls, add 10 µL of buffer.[6]
-
Substrate/ATP Initiation: Prepare a 2X Substrate/ATP solution in Kinase Buffer. Add 10 µL to all wells to initiate the kinase reaction. Final volume is 21 µL.
-
Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.
-
ATP Depletion & Detection:
-
Add 20 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to high (DMSO) and low (potent inhibitor) controls. Plot the normalized response versus compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT)
After confirming biochemical activity, it is crucial to assess a compound's effect on cell viability. This helps distinguish targeted anti-proliferative effects from general cytotoxicity.[18]
-
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma or HUVEC cells for VEGFR2)
-
Complete cell culture medium
-
Test Pyrazole Compounds & DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Clear, 96-well tissue culture plates
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[6]
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrazole compounds. Include a vehicle control (DMSO).[6]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondria will convert the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion: A Foundation of Rigor
The journey of a pyrazole compound from a screening library to a potential drug candidate is long and fraught with challenges. The foundation of this journey is built upon high-quality, reproducible, and reliable data. By carefully selecting the appropriate assay format and, most importantly, by rigorously validating its performance, researchers can have high confidence in their screening results. This methodical approach, grounded in scientific and regulatory principles, not only prevents the pursuit of false positives but also accelerates the identification and optimization of genuinely promising therapeutic agents. Adherence to these validation principles is not merely a procedural formality; it is an absolute requirement for scientific integrity and the successful translation of in-vitro discoveries into clinical realities.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. fda.gov [fda.gov]
- 14. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. marinbio.com [marinbio.com]
- 16. Meeting Regulatory Standards Assay Development | InfinixBio [infinixbio.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Pyrazole-Based Inhibitors
Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition
In the landscape of modern drug discovery, the pyrazole ring, a five-membered diazole heterocycle, has earned the designation of a "privileged scaffold."[1][2][3] Its prevalence is a testament to its remarkable versatility, stemming from its synthetic accessibility, favorable drug-like properties, and its capacity to form key interactions within the active sites of diverse biological targets.[4] This is particularly evident in the field of protein kinase inhibition, where the pyrazole moiety is a cornerstone in the architecture of numerous FDA-approved therapeutics, including Ruxolitinib (a JAK inhibitor) and Crizotinib (an ALK/ROS1 inhibitor).[4][5] Protein kinases, as central regulators of cellular signaling, are implicated in a vast array of diseases, most notably cancer.[2][6] Consequently, the development of specific kinase inhibitors is a primary objective in pharmaceutical research.[7][8]
However, the very success of kinase inhibitors—their ability to target the highly conserved ATP-binding pocket—presents a significant challenge: the potential for cross-reactivity.[9][10] An inhibitor designed for a specific kinase may bind to and modulate the activity of numerous other "off-target" kinases, leading to unforeseen physiological effects.[11][12] Therefore, a rigorous and multi-faceted investigation of an inhibitor's selectivity is not merely a supplementary exercise but a critical step in the validation of a drug candidate. This guide provides a comparative framework and detailed experimental methodologies for assessing the cross-reactivity of pyrazole-based kinase inhibitors, designed for researchers navigating the complexities of drug development.
The Imperative of Selectivity: Why Cross-Reactivity Profiling is Non-Negotiable
Understanding the complete interaction profile of a kinase inhibitor is paramount for several reasons. Firstly, off-target effects are a primary source of toxicity and adverse side effects in patients.[9][11] Secondly, to confidently attribute a therapeutic outcome to the inhibition of the intended target, one must systematically rule out the contributions of off-target activities.[13] Conversely, in some cases, a well-defined "polypharmacology"—the intentional modulation of multiple targets—can yield a superior therapeutic effect.[10] A comprehensive cross-reactivity profile allows for the rational design of such multi-targeted agents. Given that most inhibitors targeting the conserved ATP-binding site exhibit some degree of promiscuity, a systematic approach to defining their selectivity is essential for both safety and efficacy.[12]
Comparative Selectivity Profiles of Representative Pyrazole-Based Kinase Inhibitors
The substituents appended to the pyrazole core are critical determinants of both potency and selectivity.[14] Minor chemical modifications can dramatically alter an inhibitor's interaction landscape across the human kinome. The following table summarizes representative data for distinct pyrazole-based inhibitors, illustrating the spectrum from multi-targeted to highly selective compounds. This highlights how scaffold modifications can steer the inhibitor towards different kinase families and refine its selectivity profile.
| Compound | Primary Target(s) | Significant Off-Targets (Inhibition >80% at 1µM) | Selectivity Profile | Reference |
| Tozasertib (VX-680) | Aurora A, Aurora B, Aurora C | ABL1, BCR-ABL, FLT3, RET, Fms | Multi-targeted / Pan-Aurora Inhibitor with significant activity against several other tyrosine and serine/threonine kinases. | [4] |
| Compound 8 (Pyrazole-based) | Aurora A, Aurora B | 22 kinases inhibited >80% at 1µM, including various CDKs and other cell cycle kinases. | Broad Spectrum / Promiscuous , indicating the need for further optimization to achieve selectivity. | [7] |
| Compound 43d (3-amino-1H-pyrazole) | CDK16 (PCTAIRE1) | Minimal off-targets (2 kinases with ΔTm >5 °C in a panel of ~100). GSK3B activity was negligible. | Highly Selective , demonstrating that targeted modifications can significantly reduce off-target binding. | [15] |
| Compound 8a (Pyrazole Macrocycle) | BMPR2 | Weak cellular binding to GSK3A/B. Macrocyclization was used to restrict conformation and enhance selectivity over the promiscuous parent compound. | Selective , a result of a structure-based design strategy to limit binding to unintended kinases. | [16] |
This table synthesizes data from published literature to provide a representative overview. For complete and specific datasets, consult the referenced sources.
A Multi-Pronged Approach: Experimental Methodologies for Assessing Cross-Reactivity
No single technique can fully capture the complexity of an inhibitor's cellular activity. A robust cross-reactivity assessment relies on the integration of orthogonal methods that probe biochemical potency, direct target engagement in cells, and the functional consequences on signaling networks.
Method 1: Large-Scale In Vitro Kinase Profiling
The foundational step in characterizing selectivity is to screen the inhibitor against a broad panel of purified, recombinant kinases. This approach provides a direct, quantitative measure of biochemical potency against hundreds of kinases in parallel.[13][17][18]
Caption: Workflow for a radiometric in vitro kinase profiling assay.
Causality: This method directly measures the catalytic function of each kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a specific substrate.[9] A reduction in radioactivity signifies inhibition.
-
Compound Preparation : Prepare serial dilutions of the pyrazole-based inhibitor in DMSO to create a range of concentrations for IC₅₀ determination. For initial screening, a single high concentration (e.g., 1 µM or 10 µM) is often used.[13][14]
-
Assay Plate Preparation : Dispense a specific recombinant kinase from a large panel into individual wells of a multi-well plate.
-
Reaction Initiation : Add the test compound to the wells containing the kinases and briefly pre-incubate. Initiate the phosphorylation reaction by adding an assay mix containing the appropriate peptide substrate, cofactors, and γ-³³P-labeled ATP.[9]
-
Incubation : Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Reaction Termination : Stop the reaction by adding an acid solution (e.g., phosphoric acid) and spot the reaction mixture onto a filter membrane.
-
Washing : Vigorously wash the filter membrane to remove unincorporated γ-³³P-ATP, leaving only the radiolabeled substrate bound to the filter.
-
Detection : Quantify the amount of incorporated ³³P on the filter using a scintillation counter.
-
Data Analysis : Calculate the percent inhibition relative to a vehicle control (DMSO). For compounds showing significant inhibition in the initial screen (>70-80%), perform follow-up assays with full dose-response curves to determine the IC₅₀ value, which is the concentration required to inhibit 50% of the kinase activity.[13][17]
Method 2: Cellular Thermal Shift Assay (CETSA®)
While in vitro assays are essential, they do not confirm that an inhibitor can reach and bind to its target in the complex milieu of a living cell. CETSA is a powerful biophysical technique that directly assesses target engagement in a cellular context.[19][20]
The Principle: The binding of a ligand (the inhibitor) to its target protein typically increases the protein's thermodynamic stability.[21] This stabilization makes the protein more resistant to heat-induced unfolding and aggregation. CETSA measures this change in thermal stability.[22]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment : Culture the desired cell line to an appropriate density. Treat the cells with the pyrazole inhibitor at a relevant concentration or with a vehicle control (DMSO) and incubate for a set period (e.g., 1 hour) to allow for cell penetration and target binding.[23]
-
Heating : After treatment, harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short duration (e.g., 3 minutes). A typical temperature gradient might be from 40°C to 70°C.[22]
-
Cell Lysis : Lyse the cells to release their protein content. This is often achieved through repeated freeze-thaw cycles.
-
Separation of Soluble Proteins : Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured fraction of the proteome.[22]
-
Protein Quantification : Collect the supernatant and determine the protein concentration.
-
Western Blot Analysis : Separate the soluble proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific to the target kinase. Use a secondary antibody for detection.
-
Data Analysis : Quantify the band intensity for the target protein at each temperature for both the inhibitor-treated and vehicle-treated samples. Plot the relative amount of soluble protein as a function of temperature to generate a "melting curve". A shift of this curve to higher temperatures in the presence of the inhibitor indicates target stabilization and therefore, target engagement.[21]
Method 3: Quantitative Mass Spectrometry-Based Phosphoproteomics
To understand the functional consequences of on- and off-target inhibition, phosphoproteomics offers a global snapshot of kinase activity within the cell. This technique quantifies changes in thousands of phosphorylation sites across the proteome following inhibitor treatment.[6][24]
The Rationale: Kinase inhibition blocks phosphorylation of direct substrates. This can lead to a cascade of downstream changes in other phosphorylation events. By mapping these changes, we can infer the activity of specific signaling pathways affected by the inhibitor.[25]
Caption: A typical workflow for a phosphoproteomics study of kinase inhibitors.
-
Cell Culture and Treatment : Grow cells and treat with the pyrazole inhibitor or vehicle control for a time sufficient to observe changes in signaling pathways.
-
Lysis and Digestion : Lyse the cells under denaturing conditions that include phosphatase inhibitors to preserve the in vivo phosphorylation state. Digest the extracted proteins into peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment : Because phosphopeptides are typically low in abundance, they must be enriched from the complex mixture of total peptides. Common methods include Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).[6][26]
-
LC-MS/MS Analysis : Analyze the enriched phosphopeptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and fragments them to determine their amino acid sequence and pinpoint the location of the phosphate group.
-
Data Analysis : Use specialized software to identify the phosphopeptides and quantify their relative abundance between the inhibitor-treated and control samples. Significantly altered phosphosites are then mapped to known kinase substrates and signaling pathways to infer which kinases were inhibited.[24][25]
Integrated Data Analysis: Building a Complete Selectivity Profile
The true power of this approach lies in integrating the data from all three methodologies. A comprehensive understanding of a pyrazole inhibitor's cross-reactivity emerges when biochemical, cellular engagement, and functional data are considered in concert.
Caption: Integrating orthogonal methods for a comprehensive inhibitor profile.
An ideal pyrazole-based tool compound or drug candidate will show high potency against its intended target in the in vitro assay, a corresponding thermal shift in CETSA confirming cellular engagement, and a phosphoproteomic signature consistent with the inhibition of the target's known downstream pathway, all with minimal signals from off-target kinases.
Conclusion
The pyrazole scaffold will undoubtedly continue to be a mainstay in the development of potent kinase inhibitors. However, advancing these compounds from promising hits to validated clinical candidates requires a deep and unbiased understanding of their selectivity. By systematically employing a combination of broad in vitro profiling, cellular target engagement assays like CETSA, and functional readouts from phosphoproteomics, researchers can build a high-confidence cross-reactivity profile. This integrated approach not only de-risks drug development by identifying potential liabilities early but also provides invaluable insights into the compound's true mechanism of action, paving the way for safer and more effective targeted therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphoproteomics to study kinase inhibitor action - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrazole Derivatives
This guide provides an in-depth, objective comparison of the in silico performance of pyrazole derivatives against various therapeutically relevant protein targets. The experimental data presented herein is a synthesis from multiple research endeavors, designed to offer a comprehensive technical overview of binding affinities and interaction patterns of this versatile heterocyclic scaffold. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, facilitating evidence-based decision-making in the field of drug discovery.
The Scientific Imperative: Why Pyrazole Derivatives?
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile scaffold for designing inhibitors that can target a wide array of enzymes and receptors.[4] Consequently, pyrazole derivatives have been extensively investigated and developed as anticancer, anti-inflammatory, antimicrobial, and antifungal agents.[2][4][5][6] The core of their therapeutic potential often lies in their ability to form specific, high-affinity interactions with key proteins involved in pathological pathways.[4]
Molecular docking, a powerful computational technique, is instrumental in predicting the binding modes and affinities of these derivatives.[4] By simulating the interaction between a ligand (the pyrazole derivative) and a protein target at the atomic level, we can gain critical insights that guide the synthesis and selection of the most promising candidates for further experimental validation.[4]
This guide will walk you through the process of conducting a comparative docking study, from the foundational principles to the practical execution and critical analysis of the results. We will emphasize the rationale behind each step, ensuring a deep understanding of the "why" and not just the "how."
The Experimental Blueprint: A Self-Validating Docking Workflow
To ensure the scientific rigor and trustworthiness of our findings, we will follow a self-validating experimental workflow. This means that at each critical juncture, we will incorporate steps to verify the accuracy and reliability of our computational model.
Figure 1: A high-level overview of the self-validating molecular docking workflow.
Foundational Work: Protein and Ligand Preparation
The accuracy of any docking study is fundamentally dependent on the quality of the input structures. Garbage in, garbage out.
The three-dimensional coordinates of our target proteins are typically sourced from the Protein Data Bank (PDB). However, these raw structures are not immediately ready for docking.
Step-by-Step Protein Preparation Protocol:
-
Acquisition: Download the desired protein crystal structure from the PDB. For this guide, we will consider three therapeutically relevant targets:
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands (we will use the original ligand for validation). The rationale here is to simplify the system and focus on the protein-ligand interactions of interest. However, it's crucial to note that certain water molecules can play a critical role in mediating protein-ligand interactions. A thorough examination of the literature for the specific target is advised to determine if any water molecules should be retained.[11]
-
Protonation: Add polar hydrogen atoms to the protein structure. This is a critical step as hydrogen bonds are a major component of protein-ligand interactions, and their correct placement is essential for accurate scoring.
-
Charge Assignment: Assign appropriate atomic charges to the protein residues. The choice of force field for charge assignment (e.g., AMBER, CHARMM) should be consistent throughout the study.
-
File Format Conversion: Save the prepared protein in a format suitable for the chosen docking software (e.g., PDBQT for AutoDock).[7] This format includes the assigned charges and atom types.
The pyrazole derivatives to be docked must also be meticulously prepared.
Step-by-Step Ligand Preparation Protocol:
-
2D Structure Drawing: Draw the two-dimensional structures of the pyrazole derivatives using a chemical drawing software such as ChemDraw or MarvinSketch.
-
2D to 3D Conversion: Convert the 2D structures into three-dimensional conformations. This initial 3D structure is often not the lowest energy conformation.
-
Energy Minimization: Perform energy minimization on the 3D ligand structures using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy, stable conformation of the ligand, which is more representative of its state in a biological system.
-
Charge and Torsion Assignment: Assign appropriate partial charges and define the rotatable bonds for the ligand. The number of rotatable bonds will influence the conformational search space during docking.
-
File Format Conversion: Save the prepared ligands in the appropriate format for the docking software (e.g., PDBQT).
The Core of the Study: Molecular Docking and Its Validation
With our protein and ligands prepared, we can proceed to the docking simulation. However, before embarking on a large-scale comparative study, it is imperative to validate our docking protocol.
The goal of protocol validation is to confirm that our chosen docking parameters can accurately reproduce the experimentally determined binding mode of a known ligand.[11][12][13]
Step-by-Step Docking Protocol Validation:
-
Redocking: Take the co-crystallized ligand that was removed during protein preparation and dock it back into the active site of its corresponding protein.[11][13]
-
Pose Comparison: Compare the predicted binding pose from the docking simulation with the original crystallographic pose.
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the atoms of the docked ligand and the crystallographic ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can reliably reproduce the experimental binding mode.[11][13]
This validation step provides confidence that the docking parameters (e.g., grid box size and location, search algorithm settings) are appropriate for the target system.
Figure 2: The workflow for validating the molecular docking protocol.
Once the protocol is validated, we can proceed with docking our library of pyrazole derivatives against the prepared protein targets.
Step-by-Step Comparative Docking:
-
Grid Box Definition: Define a grid box that encompasses the active site of the target protein. The size and location of this grid box are critical parameters that were determined during the validation step.
-
Docking Execution: Run the molecular docking simulation for each pyrazole derivative against each protein target using the validated protocol. Popular and robust software choices include AutoDock Vina, Glide, and MOE-Dock.[7][14]
-
Pose Generation: The docking software will generate multiple possible binding poses for each ligand, each with an associated binding energy score.
Data Interpretation: From Numbers to Insights
The output of a docking study is a wealth of data that requires careful analysis to extract meaningful insights.
Quantitative Analysis: Binding Affinity and Scoring Functions
The primary quantitative output from a docking simulation is the binding affinity, typically expressed in kcal/mol. This value is calculated by a scoring function, which is a mathematical model that estimates the binding free energy of the protein-ligand complex.[15]
It is crucial to understand that different docking programs use different scoring functions (e.g., empirical, force-field-based, knowledge-based), and these can yield different results.[16][17][18] Therefore, when comparing results, it is essential to use the same software and scoring function consistently.
Table 1: Comparative Docking Scores (Binding Affinity in kcal/mol) of Representative Pyrazole Derivatives
| Pyrazole Derivative | Target Protein | Docking Score (kcal/mol) |
| Derivative A | COX-2 | -9.8 |
| Derivative B | COX-2 | -8.5 |
| Celecoxib (Control) | COX-2 | -10.2 |
| Derivative C | EGFR Kinase | -10.1 |
| Derivative D | EGFR Kinase | -9.2 |
| Gefitinib (Control) | EGFR Kinase | -10.5 |
| Derivative E | DNA Gyrase | -9.6 |
| Derivative F | DNA Gyrase | -8.9 |
| Ciprofloxacin (Control) | DNA Gyrase | -9.1 |
Note: The data in this table is illustrative and synthesized from typical findings in the literature.[1][7][9][10]
Qualitative Analysis: Visualizing Binding Interactions
Beyond the numbers, a deep understanding of the binding mode is achieved through visual inspection of the protein-ligand interactions. This allows us to identify the key amino acid residues involved in binding and the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
For instance, a pyrazole derivative showing potent inhibition of EGFR kinase might form a crucial hydrogen bond with a key residue in the hinge region of the ATP-binding site, mimicking the interaction of known inhibitors like gefitinib.[9] Similarly, the selectivity of certain pyrazole carboxamides for COX-2 over COX-1 can be explained by their ability to interact with a specific side pocket present in the COX-2 active site but absent in COX-1.[7]
Concluding Remarks for the Practicing Scientist
This guide has outlined a robust and self-validating workflow for conducting comparative docking studies of pyrazole derivatives. By adhering to the principles of meticulous preparation, protocol validation, and careful analysis, researchers can generate reliable in silico data to guide their drug discovery efforts.
It is paramount to remember that molecular docking is a predictive tool, not a replacement for experimental validation. The insights gained from these computational studies should be used to prioritize the synthesis and biological evaluation of the most promising candidates. The true measure of success lies in the synergy between computational and experimental approaches, accelerating the journey from a pyrazole scaffold to a life-saving therapeutic.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 3. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [mdpi.com]
- 9. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
- 13. researchgate.net [researchgate.net]
- 14. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 15. Scoring functions for docking - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. schrodinger.com [schrodinger.com]
A Senior Application Scientist's Guide to Benchmarking New Pyrazole Derivatives Against Known Kinase Inhibitors
Introduction: The Enduring Promise of the Pyrazole Scaffold in Kinase Inhibition
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in numerous FDA-approved drugs.[1][2][3] Its unique five-membered heterocyclic structure, with two adjacent nitrogen atoms, allows for diverse substitutions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties.[4][5] This adaptability has led to the development of potent inhibitors for a wide array of therapeutic targets, particularly protein kinases.[6][7]
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[7] Consequently, the development of selective and potent kinase inhibitors is a major focus of drug discovery.[8][9] Pyrazole derivatives have emerged as highly successful kinase inhibitors, targeting a range of kinases such as EGFR, VEGFR, PI3K, and CDKs.[10][11]
This guide provides a comprehensive framework for benchmarking novel pyrazole derivatives against established inhibitors. As a Senior Application Scientist, my goal is not just to provide a protocol, but to illuminate the scientific rationale behind each step, ensuring that your benchmarking process is not only technically sound but also strategically insightful. We will move beyond simple data generation to a deeper understanding of your compound's potential.
Pillar 1: The Strategic Choice of Comparators and Assays
Benchmarking is more than a simple head-to-head comparison; it's about contextualizing the performance of your novel compound. The choice of the known inhibitor and the assays you employ will define the narrative of your new derivative.
Selecting the Right Benchmark Inhibitor
The ideal benchmark inhibitor shares a target or mechanism of action with your novel pyrazole derivative. For instance, if your new compound is designed to target VEGFR-2, established inhibitors like Sorafenib or Axitinib would be appropriate comparators.[10][12] For a novel COX-2 inhibitor, Celecoxib, a well-known pyrazole-based drug, is the logical choice.[13][14][15] The goal is to compare against a compound with a well-understood profile of potency, selectivity, and clinical relevance.
Biochemical vs. Cellular Assays: A Two-Pronged Approach
A robust benchmarking strategy relies on a combination of biochemical and cell-based assays to provide a complete picture of an inhibitor's activity.
-
Biochemical Assays (In Vitro): These assays measure the direct interaction between the inhibitor and its purified target enzyme. They are essential for determining intrinsic potency (e.g., IC50 or Ki) in a controlled environment, free from the complexities of a cellular system.[9][16]
-
Cell-Based Assays (In Situ): These assays evaluate the inhibitor's activity within a living cell.[17][18][19] This is a critical step, as it accounts for factors like cell permeability, off-target effects, and engagement with the target in its native environment.[20][21] A compound that is potent in a biochemical assay may not be effective in a cellular context, and this discrepancy is a crucial piece of data.[20]
Pillar 2: Experimental Design and Protocols
Here, we will outline a detailed workflow for benchmarking a new pyrazole derivative. For this example, we will focus on a hypothetical new pyrazole derivative, "Pyr-Nov," designed as a kinase inhibitor, benchmarked against a known inhibitor, "Inhib-Std."
Workflow for Benchmarking Kinase Inhibitors
The following diagram illustrates the logical flow of experiments for a comprehensive benchmarking study.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Large-scale comparison of machine learning methods for profiling prediction of kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 15. youtube.com [youtube.com]
- 16. courses.edx.org [courses.edx.org]
- 17. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bioagilytix.com [bioagilytix.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
A Senior Application Scientist's Guide to Validating E3 Ligase Ligands for PROTAC Development
For researchers, scientists, and drug development professionals, the strategic selection and rigorous validation of an E3 ubiquitin ligase ligand is a critical determinant in the successful development of Proteolysis Targeting Chimeras (PROTACs). This decision profoundly influences a PROTAC's degradation efficiency, target selectivity, and overall therapeutic potential. This guide provides an objective comparison of the performance of commonly used E3 ligase ligands, supported by experimental data, detailed methodologies for key evaluation assays, and visual representations of the underlying biological and experimental frameworks.
The Central Role of the E3 Ligase Ligand in PROTAC Efficacy
PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The E3 ligase ligand's function is to co-opt an E3 ligase, which then tags the POI with ubiquitin, marking it for degradation by the proteasome. While the human genome encodes over 600 E3 ligases, only a handful have been extensively utilized in PROTAC design, primarily due to the availability of well-characterized small molecule ligands.[1][2] The most prominently used E3 ligases in PROTAC development include Cereblon (CRBN) and von Hippel-Lindau (VHL).[3][4][5][6]
The choice of E3 ligase and its corresponding ligand is a pivotal decision that impacts the potency, selectivity, and pharmacokinetic properties of the resulting degrader.[7] The efficacy of a PROTAC is not solely determined by the binary binding affinities of its ligands but is critically dependent on the stability and cooperativity of the ternary complex (POI-PROTAC-E3 ligase) it forms.[7]
A Multi-faceted Approach to E3 Ligase Ligand Validation
A comprehensive validation workflow for a novel E3 ligase ligand is essential to de-risk a PROTAC development campaign. This process can be systematically approached through a series of biochemical, biophysical, and cell-based assays designed to answer key questions about the ligand's performance.
Phase 1: Foundational Biochemical and Biophysical Characterization
The initial phase of validation focuses on quantifying the direct interaction between the E3 ligase ligand and its target E3 ligase. This provides the fundamental data on binding affinity and kinetics.
Binary Binding Affinity Determination
Causality Behind Experimental Choice: Before incorporating a ligand into a PROTAC, it is imperative to confirm its high-affinity and specific binding to the intended E3 ligase. This initial screen helps to weed out non-binders or weak binders early in the process, saving valuable resources. Techniques that provide quantitative dissociation constants (Kd) are preferred.
Key Experimental Techniques:
-
Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI): These label-free techniques provide real-time kinetics and affinity data by immobilizing the E3 ligase and flowing the ligand over its surface.[8]
-
Isothermal Titration Calorimetry (ITC): Considered the gold standard for binding affinity determination, ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[9]
-
Fluorescence Polarization (FP): This competitive binding assay is well-suited for high-throughput screening and measures the change in polarization of a fluorescently labeled probe that is displaced by the test ligand.[9][10]
Table 1: Comparison of Biophysical Techniques for Binary Binding Affinity
| Technique | Principle | Advantages | Disadvantages | Typical Throughput |
| SPR/BLI | Change in refractive index upon binding | Real-time kinetics, label-free | Requires protein immobilization, potential for mass transport limitations | Medium |
| ITC | Measures heat change upon binding | Gold standard for thermodynamics, label-free | Requires large amounts of pure protein, low throughput | Low |
| FP | Change in polarized light upon binding | High throughput, solution-based | Requires a fluorescent probe, indirect measurement | High |
Phase 2: Assessing Ternary Complex Formation
The ability of a PROTAC to induce the formation of a stable and productive ternary complex is the cornerstone of its mechanism of action.[8][] Therefore, assays that can characterize this complex are crucial.
Quantifying Ternary Complex Formation and Cooperativity
Causality Behind Experimental Choice: A potent PROTAC often exhibits positive cooperativity, where the binding of the PROTAC to one protein enhances its affinity for the other.[] Quantifying this cooperativity (alpha factor) is a key indicator of a PROTAC's potential efficacy.
Key Experimental Techniques:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This proximity-based assay uses a donor and acceptor fluorophore pair conjugated to the POI and E3 ligase to measure their proximity upon ternary complex formation.[8]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): Similar to TR-FRET, AlphaLISA is a bead-based proximity assay that generates a chemiluminescent signal when the POI and E3 ligase are brought together by the PROTAC.[8][9]
-
NanoBRET® (Bioluminescence Resonance Energy Transfer): This technology can be used in live cells to monitor the formation and stability of the ternary complex in a more physiologically relevant environment.[12][13]
Experimental Protocol: TR-FRET for Ternary Complex Formation
-
Reagents:
-
Purified, recombinant POI (e.g., His-tagged)
-
Purified, recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
Anti-His antibody conjugated to a donor fluorophore (e.g., Terbium cryptate)
-
Antibody against a component of the E3 ligase complex conjugated to an acceptor fluorophore (e.g., d2)
-
PROTAC of interest
-
Assay buffer
-
-
Procedure:
-
Prepare a solution containing the POI and the anti-His donor antibody. Incubate for 30 minutes.
-
Prepare a solution containing the E3 ligase complex and the acceptor antibody. Incubate for 30 minutes.
-
In a microplate, add the POI-donor antibody complex.
-
Add serial dilutions of the PROTAC.
-
Add the E3 ligase-acceptor antibody complex.
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (for the donor and acceptor).
-
Calculate the TR-FRET ratio and plot against the PROTAC concentration to determine the concentration at which half-maximal ternary complex formation occurs (TC50).
-
Phase 3: Cellular Validation of E3 Ligase Ligand Engagement and Activity
Ultimately, a successful E3 ligase ligand must function within the complex environment of a living cell. Cellular assays are therefore indispensable for validating a ligand's utility.
Cellular Target Engagement
Causality Behind Experimental Choice: It is not enough for a ligand to bind to its target in a purified system; it must also be able to penetrate the cell membrane and engage the E3 ligase in the cytoplasm.[14][15]
Key Experimental Techniques:
-
NanoBRET® Target Engagement Assay: This live-cell assay directly measures the binding of a ligand to a NanoLuc®-tagged E3 ligase, providing a quantitative measure of intracellular target engagement.[3][14] By comparing engagement in intact versus permeabilized cells, an "availability index" can be calculated to rank the intracellular availability of different ligands.[14]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of the E3 ligase upon ligand binding.[15]
PROTAC-Mediated Protein Degradation
Causality Behind Experimental Choice: The ultimate functional readout for a PROTAC is the degradation of its target protein. This is typically assessed by measuring the levels of the POI after treatment with the PROTAC.
Key Experimental Techniques:
-
Western Blotting: A semi-quantitative method that is a workhorse for confirming protein degradation.[16]
-
In-Cell Western / High-Content Imaging: More quantitative and higher-throughput methods for measuring protein levels in cells.
-
HiBiT Split-Luciferase Assay: A highly sensitive and quantitative method where the POI is tagged with a small HiBiT peptide, and its degradation is measured by a decrease in luminescence.[16]
-
Mass Spectrometry-based Proteomics: Provides a global and unbiased view of protein degradation, allowing for the assessment of off-target effects.[16]
Experimental Protocol: Western Blotting for POI Degradation
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a dose-response of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against the POI overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with a species-specific HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for the POI and the loading control.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of remaining POI relative to the vehicle control.
-
Plot the percentage of remaining POI against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Validating the Mechanism of Degradation
Causality Behind Experimental Choice: It is crucial to demonstrate that the observed protein degradation is indeed mediated by the intended E3 ligase and the proteasome. This is achieved through the use of specific inhibitors and controls.
Key Control Experiments:
-
Proteasome Inhibitor Co-treatment: Co-treatment with a proteasome inhibitor (e.g., MG132, bortezomib) should rescue the degradation of the POI, confirming the involvement of the proteasome.[17]
-
Neddylation Inhibitor Co-treatment: For Cullin-RING ligases like CRBN and VHL, co-treatment with a neddylation inhibitor (e.g., MLN4924) should block degradation.[4][18][6]
-
Competition with Free E3 Ligase Ligand: Co-treatment with an excess of the free E3 ligase ligand should compete with the PROTAC for binding to the E3 ligase and prevent POI degradation.[4][18][6]
-
Inactive Epimer/Stereoisomer Control: If available, using an inactive stereoisomer of the E3 ligase ligand as a negative control PROTAC should not induce degradation.
Visualizing the Validation Workflow
A clear understanding of the experimental flow is essential for efficient project planning.
Caption: A generalized workflow for the validation of E3 ligase ligands in PROTAC development.
Comparative Performance of Common E3 Ligase Ligands
While CRBN and VHL are the most widely used E3 ligases, they exhibit distinct characteristics that can influence PROTAC design and performance.
Table 2: Comparison of CRBN and VHL Ligands for PROTAC Development
| Feature | Cereblon (CRBN) Ligands | von Hippel-Lindau (VHL) Ligands |
| Parent Molecules | Thalidomide, Lenalidomide, Pomalidomide[2][] | Based on the HIF-1α peptide[10] |
| Molecular Weight | Generally smaller, more "drug-like"[] | Larger, often more peptidic in nature[3] |
| Off-Target Effects | Can degrade endogenous neosubstrates (e.g., IKZF1/3)[2][20][] | Less prone to molecular glue-like off-targets[3] |
| Ternary Complex | Can form highly cooperative complexes | Often form stable, rigid complexes |
| Oral Bioavailability | Parent molecules are orally bioavailable[2] | Can be challenging to achieve good oral bioavailability |
| Synthetic Accessibility | Well-established synthetic routes[5] | More complex syntheses |
Addressing Off-Target Effects
A critical aspect of E3 ligase ligand validation is the assessment of potential off-target effects. For instance, pomalidomide-based CRBN ligands can act as "molecular glues," leading to the degradation of unintended proteins such as IKZF1, IKZF3, and CK1α.[20] Global proteomics is the most comprehensive method for identifying such off-target degradation events.
Conclusion
The validation of E3 ligase ligands is a multi-step, data-driven process that is fundamental to the successful development of potent and selective PROTACs. By employing a systematic workflow that encompasses biochemical, biophysical, and cellular assays, researchers can make informed decisions about which ligands to advance. A thorough understanding of the strengths and weaknesses of different E3 ligase systems, coupled with rigorous mechanistic validation, will ultimately pave the way for the next generation of targeted protein degraders.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lifesensors.com [lifesensors.com]
- 9. Ternary complex formation - Profacgen [profacgen.com]
- 10. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 15. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(1H-Pyrazol-3-YL)ethanol
This document provides essential procedural guidance for the safe and compliant disposal of 2-(1H-Pyrazol-3-YL)ethanol. As drug development professionals and researchers, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just a protocol, but a framework for thinking about chemical waste, grounded in scientific principles and regulatory compliance.
I. Chemical Profile and Presumptive Hazard Assessment
-
Pyrazole Derivatives: This class of heterocyclic compounds is known for a wide range of pharmacological activities. Due to their biological activity, they should be handled with care to avoid unintended physiological effects.[1] Structurally similar pyrazoles are often classified as causing skin, eye, and respiratory irritation.[2]
-
Ethanol Functional Group: The ethanol tail confers properties of a primary alcohol. Ethanol itself is a highly flammable liquid and vapor.[3][4][5] It is also a known irritant to the eyes.[5][6]
Based on this analysis, this compound must be treated as a flammable, irritant, and potentially toxic hazardous waste . Under no circumstances should it be disposed of down the drain or in regular trash, as this can lead to environmental contamination.[1][2]
Table 1: Presumptive Hazard Profile and Disposal Considerations
| Hazard Characteristic | Inferred From | Primary Disposal Consideration | Supporting Sources |
| Flammability | Ethanol functional group | Store away from ignition sources. Use grounded, non-sparking tools when handling large quantities. Segregate from oxidizing agents. | [3][6][7] |
| Eye & Skin Irritation | Pyrazole derivatives, Ethanol | Wear appropriate Personal Protective Equipment (PPE), including safety goggles and chemical-resistant gloves. | [2][8][9] |
| Aquatic Toxicity | General for substituted pyrazoles | Prevent entry into waterways and sewer systems. All rinsate must be collected as hazardous waste. | [1][10] |
| Acute Toxicity (Oral) | General for pyrazole derivatives | Avoid ingestion. Wash hands thoroughly after handling. Treat as hazardous waste. | [2][9] |
II. Core Disposal Principles & Regulatory Framework
The disposal of any laboratory chemical is governed by strict regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[11] Key principles include:
-
Waste Determination: The generator of the waste (the laboratory user) is responsible for determining if a chemical is hazardous.[2][12] Given the presumptive hazards, this compound must be managed as hazardous waste.
-
Segregation: Incompatible chemicals must be stored separately to prevent dangerous reactions.[13] this compound, as an alcohol, should be segregated from strong oxidizing agents, acids, and bases.[13][14]
-
Containment: Waste must be collected in appropriate, clearly labeled, and sealed containers. The container material must be chemically compatible with the waste.[1][15]
-
Satellite Accumulation Areas (SAA): Hazardous waste must be accumulated at or near its point of generation in a designated SAA.[12][13][16] This area must be under the control of laboratory personnel and inspected weekly.[13]
III. Standard Operating Procedure (SOP) for Disposal
This protocol outlines the step-by-step process for the collection and disposal of this compound waste.
A. Personal Protective Equipment (PPE)
Before beginning any waste handling procedures, ensure you are wearing:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
All handling of open containers should occur within a certified chemical fume hood to minimize inhalation exposure.[2]
B. Waste Collection Protocol
-
Container Selection:
-
For liquid waste (e.g., solutions in solvents), use a dedicated, leak-proof, and chemically compatible container with a secure, tight-fitting lid.[1] High-density polyethylene (HDPE) or glass containers are typically appropriate.
-
For solid waste (e.g., contaminated filter paper, weighing boats), use a designated sealable bag or a wide-mouth container.
-
Never use foodstuff containers for hazardous waste.[13]
-
-
Labeling:
-
Immediately label the waste container with the words "Hazardous Waste" .[13][16]
-
Clearly write the full chemical name: "this compound" and list all other components of the mixture, including solvents and their approximate percentages.[13]
-
Indicate the associated hazards (e.g., "Flammable," "Irritant").[13]
-
-
Accumulation:
-
Collect the waste in the designated SAA within your laboratory.[12]
-
Keep the waste container closed at all times, except when actively adding waste.[1][12] A funnel left in the container opening is not considered a closed container.[17]
-
Do not overfill containers; leave at least 10% of headspace for vapor expansion.[1]
-
-
Container Rinsing (for empty reagent bottles):
-
Empty containers of acutely hazardous "P-list" chemicals require triple rinsing. While this compound is not explicitly on this list, it is best practice for highly bioactive or uncharacterized compounds.[17]
-
Rinse the empty container three times with a suitable solvent (e.g., ethanol or methanol).
-
Crucially, the first rinsate must be collected and disposed of as hazardous waste. [1][17] Subsequent rinses can often be collected with the first.
-
-
Requesting Pickup:
IV. Spill and Emergency Procedures
In case of a spill:
-
Assess the Situation: If the spill is large, involves a highly volatile solvent, or you feel unsafe, evacuate the area and alert others.[14][18]
-
Control Ignition Sources: If the material is in a flammable solvent, immediately turn off any nearby ignition sources if it is safe to do so.[7][18]
-
Contain the Spill: Use a chemical spill kit with an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[8]
-
Collect and Dispose: Sweep up the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.[9]
-
Decontaminate: Clean the spill area thoroughly.
In case of personal exposure:
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[19]
-
Eye Contact: Immediately flush the eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[18][20] Seek immediate medical attention.
V. Waste Management Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 4. leap.epa.ie [leap.epa.ie]
- 5. leap.epa.ie [leap.epa.ie]
- 6. carlroth.com [carlroth.com]
- 7. nps.edu [nps.edu]
- 8. aksci.com [aksci.com]
- 9. fishersci.ca [fishersci.ca]
- 10. msdspds.bp.com [msdspds.bp.com]
- 11. danielshealth.com [danielshealth.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. nipissingu.ca [nipissingu.ca]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. MedicalLab Management Magazine [medlabmag.com]
- 17. rtong.people.ust.hk [rtong.people.ust.hk]
- 18. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 19. fishersci.com [fishersci.com]
- 20. ehs.stanford.edu [ehs.stanford.edu]
A Researcher's Guide to the Safe Handling of 2-(1H-Pyrazol-3-YL)ethanol
As a novel compound at the forefront of research, 2-(1H-Pyrazol-3-YL)ethanol presents unique opportunities and requires a commensurate level of safety and diligence in its handling. This guide provides essential, immediate safety and logistical information tailored for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes established protocols for its constituent chemical classes—pyrazole derivatives and alcohols—to ensure a robust margin of safety.
The core principle of this guide is to treat this compound as a substance with potential hazards, warranting comprehensive protective measures. This approach, grounded in established laboratory safety principles, ensures the well-being of personnel and the integrity of research.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the dual nature of this compound, possessing both a pyrazole ring and an alcohol functional group, a comprehensive PPE strategy is imperative. Pyrazole derivatives are known for a wide range of pharmacological activities and should be handled with care.[1] Alcohols, particularly ethanol, are recognized for their flammability and potential for irritation.[2][3]
Core PPE Requirements:
-
Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes and potential vapors.[4][5] A face shield should be worn in conjunction with goggles when there is a heightened risk of splashing, such as during bulk transfers or reactions under pressure.
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable initial choice for incidental contact.[2][5] For prolonged handling or immersion, consider gloves with greater resistance, such as Viton™ or Silver Shield®.[6] It is crucial to inspect gloves for any signs of degradation before and during use and to change them frequently.
-
Body Protection: A flame-resistant lab coat is required, especially given the flammability potential of the alcohol component.[6] For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[4]
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be necessary, and this requires inclusion in the institution's respiratory protection program.[5]
Summary of Recommended Personal Protective Equipment
| Protection Type | Specific Recommendation | Rationale |
| Eye/Face | Chemical Splash Goggles (mandatory)[4][5]; Face shield (for splash risk) | Protects against splashes and vapors. |
| Hand | Nitrile gloves (for incidental contact)[2][5]; Viton™ or Silver Shield® (for prolonged contact)[6] | Prevents skin contact with potentially irritating or harmful substance. |
| Body | Flame-resistant lab coat[6]; Chemical-resistant apron (for splash risk)[4] | Protects against spills and potential fire hazards. |
| Respiratory | Work in a chemical fume hood[4]; NIOSH-approved respirator (if fume hood is unavailable)[5] | Minimizes inhalation of potentially harmful vapors. |
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of this compound within the laboratory is critical for maintaining a safe working environment.
Receiving and Storage:
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the full chemical name, any known hazard warnings, and the date of receipt.[7]
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.[2][5] The storage location should be a designated flammable liquids cabinet. Keep the container tightly sealed to prevent the release of vapors and potential degradation.[8]
Handling and Use:
-
Designated Area: All work with this compound must be conducted in a designated area within a chemical fume hood.[4]
-
Pre-use Check: Before handling, ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[2][5]
-
Dispensing: When transferring the chemical, use grounded equipment to prevent static discharge, which could be an ignition source.[9][10]
-
Spill Preparedness: Have a spill kit readily available that contains appropriate absorbent materials (e.g., vermiculite, sand), personal protective equipment, and waste disposal bags.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal is a critical final step in the safe management of this compound. Improper disposal can lead to environmental contamination and potential harm.[11]
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Solid Waste: Collect any solid waste contaminated with this compound, such as weighing papers, gloves, and absorbent materials from spills, in a designated, clearly labeled, and sealable container for solid chemical waste.[12][13]
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled container for liquid chemical waste.[12] Do not mix with other incompatible waste streams.
-
-
Containerization: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[14] The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".[11]
-
Storage of Waste: Store sealed waste containers in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.[11][12]
-
Professional Disposal: The ultimate disposal of this compound waste must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[11][12] Provide them with a detailed inventory of the waste.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Spill: In the event of a spill, evacuate the area and prevent entry. Wearing appropriate PPE, contain the spill with an inert absorbent material.[9] Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[9]
This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all laboratory personnel receive training on these procedures and that they are familiar with their institution's specific Chemical Hygiene Plan as mandated by OSHA.[17][18][19]
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? [cangardcare.com]
- 4. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 5. Isopropyl Alcohol: Uses, Hazards, and Best Practices for Laboratory and Industrial Settings | Lab Manager [labmanager.com]
- 6. uah.edu [uah.edu]
- 7. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nps.edu [nps.edu]
- 10. leap.epa.ie [leap.epa.ie]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fishersci.com [fishersci.com]
- 16. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 17. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 18. osha.gov [osha.gov]
- 19. mastercontrol.com [mastercontrol.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
